molecular formula C4H4N2 B050134 Pyrazine CAS No. 290-37-9

Pyrazine

Numéro de catalogue: B050134
Numéro CAS: 290-37-9
Poids moléculaire: 80.09 g/mol
Clé InChI: KYQCOXFCLRTKLS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Pyrazine is a privileged heterocyclic compound recognized for its distinctive nutty, roasted aroma and its fundamental role as a structural motif in a wide array of chemical contexts. Its high-purity form is essential for advanced research, particularly in flavor and fragrance chemistry, where it serves as a key reference standard and building block for potent aroma compounds found in processed foods, coffee, and roasted nuts. Beyond organoleptic studies, this compound is a critical precursor in pharmaceutical research, forming the core scaffold of numerous drugs, including antituberculosis agents and linezolid antibiotics. Its planar, electron-deficient aromatic ring system also makes it an invaluable ligand in coordination chemistry and a fundamental component in the development of organic electronic materials, such as conductive polymers and dyes for dye-sensitized solar cells (DSSCs). The mechanism of action in its various applications often revolves around its ability to engage in pi-pi stacking interactions and to act as a hydrogen bond acceptor, influencing molecular recognition and self-assembly processes. This reagent is provided strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2/c1-2-6-4-3-5-1/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYQCOXFCLRTKLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8049410
Record name Pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8049410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

80.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid with a strong odor like pyridine; [Merck Index] White crystalline solid with a strong odor; [Alfa Aesar MSDS], Solid, deliquescent crystals or wax-like solid with a pungent, sweet, corn-like, nutty odour
Record name Pyrazine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/17010
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Pyrazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034176
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Pyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/728/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

115.00 to 116.00 °C. @ 760.00 mm Hg
Record name Pyrazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034176
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

freely soluble in water, organic solvents, very soluble (in ethanol)
Record name Pyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/728/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

290-37-9
Record name Pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=290-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000290379
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PYRAZINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400221
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyrazine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8049410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.480
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PYRAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2JKE371789
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Pyrazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034176
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

54 - 56 °C
Record name Pyrazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034176
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Core Science of Pyrazine and Phenazine Heterocycles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental science of pyrazine and phenazine heterocycles, two classes of nitrogen-containing aromatic compounds that are of significant interest in medicinal chemistry and drug development. This document covers their synthesis, chemical and physical properties, and diverse biological activities, with a focus on their mechanisms of action in relevant signaling pathways.

Introduction to this compound and Phenazine Heterocycles

Pyrazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 4.[1][2] This arrangement confers upon them unique electronic properties, rendering them electron-deficient yet still aromatic.[3] Phenazines are a related class of compounds characterized by a dibenzo-annulated this compound core, meaning they consist of a this compound ring fused with two benzene rings.[1][2] Both this compound and phenazine scaffolds are found in numerous natural products and have been extensively utilized in the synthesis of a wide array of biologically active molecules.[1][4] Their derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[5][6][7]

Synthesis of this compound and Phenazine Derivatives

The synthesis of functionalized this compound and phenazine rings is a cornerstone of medicinal chemistry efforts targeting these scaffolds. A variety of synthetic methodologies have been developed to access a diverse range of derivatives.

Synthesis of Pyrazines

Common strategies for this compound synthesis often involve the condensation of 1,2-diamines with 1,2-dicarbonyl compounds.[1] More contemporary methods focus on efficiency and sustainability.

Experimental Protocol: One-Pot Synthesis of Substituted Pyrazines [8]

  • Dissolution: Dissolve the 1,2-diketone (1.0 mmol) in a 1:1 mixture of methanol and water (10 mL) in a round-bottom flask.

  • Addition of Amine: To this solution, add the 1,2-diamine (1.1 mmol).

  • Catalysis: Add a catalytic amount of potassium tert-butoxide (0.1 mmol).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, add 20 mL of water to the reaction mixture.

  • Extraction: Extract the product with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

A workflow for a manganese-catalyzed dehydrogenative coupling approach is depicted below.

G cluster_workflow Manganese-Catalyzed Dehydrogenative Coupling Workflow Start Start Dissolve Dissolve 2-amino alcohol and catalyst in toluene Start->Dissolve Step 1 Heat Heat reaction mixture under inert atmosphere Dissolve->Heat Step 2 Monitor Monitor reaction progress by TLC/GC-MS Heat->Monitor Step 3 Quench Cool and quench reaction with water Monitor->Quench Step 4 Extract Extract with ethyl acetate Quench->Extract Step 5 Purify Purify by column chromatography Extract->Purify Step 6 End End Purify->End Step 7

Caption: Manganese-Catalyzed Dehydrogenative Coupling Workflow.

Synthesis of Phenazines

The traditional and most common method for synthesizing the phenazine core involves the condensation of a 1,2-diaminobenzene with a 1,2-dicarbonyl compound.[9]

Experimental Protocol: General Phenazine Synthesis [9]

  • Dissolution: Dissolve equimolar amounts of the 1,2-diaminobenzene and the 1,2-dicarbonyl compound in a suitable solvent (e.g., ethanol or acetic acid).

  • Reaction: Heat the reaction mixture to reflux for 2-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate.

  • Isolation: Collect the solid product by filtration.

  • Purification: If necessary, wash the solid with a suitable solvent to remove impurities. The product can be further purified by recrystallization.

Below is a diagram illustrating the general workflow for phenazine synthesis.

G cluster_workflow General Phenazine Synthesis Workflow Start Start Reactants Combine 1,2-diaminobenzene and 1,2-dicarbonyl compound in solvent Start->Reactants Step 1 Reflux Heat to reflux Reactants->Reflux Step 2 Monitor Monitor reaction by TLC Reflux->Monitor Step 3 Cool Cool to room temperature Monitor->Cool Step 4 Filter Filter to collect precipitate Cool->Filter Step 5 Purify Wash and/or recrystallize Filter->Purify Step 6 End End Purify->End Step 7

Caption: General Phenazine Synthesis Workflow.

Physicochemical and Spectroscopic Properties

The physicochemical properties of this compound and phenazine derivatives, such as solubility and lipophilicity (logP), are critical determinants of their pharmacokinetic and pharmacodynamic profiles. Their spectroscopic characteristics are essential for structural elucidation and purity assessment.

Physicochemical Properties
PropertyThis compoundPhenazine
Molecular Formula C₄H₄N₂C₁₂H₈N₂
Molar Mass ( g/mol ) 80.09180.21
Appearance White crystalsYellow needles
Melting Point (°C) 52174-177
Boiling Point (°C) 115360
Solubility Soluble in water, ethanol, ether[10]Sparingly soluble in alcohol, soluble in sulfuric acid[11]
pKa 0.371.23

Experimental Protocol: Determination of logP (Shake-Flask Method) [12][13]

  • Phase Preparation: Prepare water (pH 7.4, phosphate buffer) saturated with n-octanol and n-octanol saturated with water. Allow the phases to separate for 24 hours.

  • Sample Preparation: Dissolve a precisely weighed amount of the compound in a 50/50 mixture of the prepared water and n-octanol phases.

  • Equilibration: Shake the mixture vigorously and then allow it to separate for 24 hours to reach equilibrium.

  • Analysis: Carefully separate the aqueous and n-octanol layers. Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Spectroscopic Properties

UV-Vis, IR, NMR, and Mass Spectrometry are key techniques for the characterization of these heterocycles.

Spectroscopic TechniqueThis compound DerivativesPhenazine Derivatives
¹H NMR (ppm) Aromatic protons typically resonate in the range of 8.5-9.0 ppm.[14]Aromatic protons appear in the range of 7.5-8.5 ppm.
¹³C NMR (ppm) Carbon atoms attached to nitrogen are deshielded and appear around 145-155 ppm.Aromatic carbons resonate in the range of 120-145 ppm.
UV-Vis (λmax, nm) Exhibit characteristic absorptions in the UV region, often with multiple bands.Show strong absorptions in the UV and visible regions, contributing to their color.[15]
IR (cm⁻¹) C-N stretching vibrations are typically observed in the 1350-1000 cm⁻¹ region.Characteristic bands for C=N and aromatic C=C stretching are prominent.

Biological Activities and Mechanisms of Action

This compound and phenazine derivatives exhibit a remarkable range of biological activities, making them attractive scaffolds for drug discovery.

This compound Derivatives: Kinase Inhibition

A significant number of this compound-containing compounds have been developed as potent and selective kinase inhibitors.[15][16] Kinases are crucial enzymes in cellular signaling pathways that regulate cell proliferation, survival, and differentiation.[1] By acting as ATP-competitive inhibitors, these this compound derivatives can block the catalytic activity of kinases involved in cancer and inflammatory diseases.[1][3]

The diagram below illustrates the general mechanism of kinase inhibition by a this compound-based inhibitor.

G cluster_pathway Kinase Inhibition by a this compound Derivative Receptor Receptor Tyrosine Kinase (RTK) KinaseDomain Kinase Domain Receptor->KinaseDomain Activation Substrate Substrate Protein KinaseDomain->Substrate Phosphorylation ATP ATP ATP->KinaseDomain PhosphorylatedSubstrate Phosphorylated Substrate Substrate->PhosphorylatedSubstrate DownstreamSignaling Downstream Signaling PhosphorylatedSubstrate->DownstreamSignaling CellularResponse Proliferation, Survival DownstreamSignaling->CellularResponse PyrazineInhibitor This compound-based Inhibitor PyrazineInhibitor->KinaseDomain Competitive Binding

Caption: Inhibition of Kinase Signaling by a this compound Derivative.

Quantitative Data: Anticancer Activity of this compound Derivatives

CompoundTarget/Cell LineIC₅₀ (µM)Reference
Sorafenib Analog 6gHepG2, HeLa, A5490.9–7.5[10]
Sorafenib Analog 6hHepG2, HeLa, A5490.6–0.9[10]
Cinnamate-pyrazine 2HCV NS5B RdRp0.69[5]
Cinnamate-pyrazine 3HCV NS5B RdRp1.2[5]
Chalcone-pyrazine 48BEL-740210.74[5]
Phenazine Derivatives: Redox Cycling and Apoptosis

Many of the biological effects of phenazines stem from their ability to undergo redox cycling within cells.[4][7] This process involves the transfer of electrons from cellular reducing agents, such as NADH and NADPH, to the phenazine molecule, which then reduces molecular oxygen to produce reactive oxygen species (ROS), including superoxide anions and hydrogen peroxide.[7] The resulting oxidative stress can damage cellular components and trigger programmed cell death, or apoptosis, often through the mitochondrial pathway.[17]

The following diagram illustrates the phenazine-induced apoptosis pathway.

G cluster_pathway Phenazine-Induced Apoptosis via Redox Cycling Phenazine Phenazine Reductases Cellular Reductases Phenazine->Reductases ReducedPhenazine Reduced Phenazine Reductases->ReducedPhenazine NADH_NADPH NADH/NADPH NADH_NADPH->Reductases ReducedPhenazine->Phenazine Oxidation Oxygen O₂ ReducedPhenazine->Oxygen Reduction ROS Reactive Oxygen Species (ROS) Oxygen->ROS Mitochondrion Mitochondrion ROS->Mitochondrion Induces Damage CytochromeC Cytochrome c Release Mitochondrion->CytochromeC CaspaseActivation Caspase Activation CytochromeC->CaspaseActivation Apoptosis Apoptosis CaspaseActivation->Apoptosis

Caption: Phenazine-Induced Apoptosis via Redox Cycling.

Some phenazines can also directly interact with and activate the transcription factor SoxR, which in turn regulates the expression of genes involved in the response to oxidative stress.[9][18]

G cluster_pathway SoxR Activation by Phenazines Phenazine Phenazine SoxR_inactive Inactive SoxR ([2Fe-2S]²⁺) Phenazine->SoxR_inactive Oxidation of Fe-S cluster SoxR_active Active SoxR ([2Fe-2S]³⁺) SoxR_inactive->SoxR_active Promoter Promoter Region of Target Genes SoxR_active->Promoter Binds to Transcription Gene Transcription (e.g., efflux pumps, redox enzymes) Promoter->Transcription CellularResponse Cellular Stress Response Transcription->CellularResponse

Caption: SoxR Activation by Phenazines.

Quantitative Data: Anticancer Activity of Phenazine Derivatives

CompoundCell LineIC₅₀ (µM)Reference
DiastaphenazineHCT11614.9[16]
DiastaphenazineBGC-82328.8[16]
5-methylphenazine-1-carboxylic acidA549 (lung cancer)0.4887[19]
5-methylphenazine-1-carboxylic acidMDA-MB-231 (breast cancer)0.4586[19]
2-chloro-N-(phenazin-2-yl)benzamideK562 (leukemia)Comparable to cisplatin[20]
2-chloro-N-(phenazin-2-yl)benzamideHepG2 (liver cancer)Comparable to cisplatin[20]

Conclusion

This compound and phenazine heterocycles represent versatile and privileged scaffolds in drug discovery and development. Their rich chemistry allows for the synthesis of a vast array of derivatives with tunable physicochemical and biological properties. The mechanisms of action for many of these compounds, particularly the inhibition of key signaling pathways by pyrazines and the induction of oxidative stress by phenazines, provide a solid foundation for the rational design of novel therapeutics. The data and protocols presented in this guide offer a valuable resource for researchers dedicated to advancing the science of these important heterocyclic systems.

References

An In-depth Technical Guide to the Pyrazine Heterocycle: Chemical Structure, Properties, and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyrazine, a six-membered heterocyclic aromatic compound containing two nitrogen atoms at the 1 and 4 positions, is a fundamental scaffold in medicinal chemistry and materials science.[1] Its derivatives are found in numerous natural products, pharmaceuticals, and functional materials, exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antibacterial properties.[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key synthetic methodologies of the this compound core, intended to serve as a valuable resource for professionals in drug discovery and development.

Chemical Structure and Properties

The this compound ring is a planar, aromatic system with the molecular formula C₄H₄N₂.[1] The presence of two electron-withdrawing nitrogen atoms significantly influences its electronic properties, making it less basic than pyridine.[4] This unique electronic nature also imparts distinct reactivity and biological activity to its derivatives.

Physicochemical Properties of this compound

The key physicochemical properties of the parent this compound molecule are summarized in the table below, providing a baseline for understanding the characteristics of more complex derivatives.

PropertyValueReference
Molecular FormulaC₄H₄N₂[5][6]
Molar Mass80.09 g/mol [4]
AppearanceWhite crystalline solid[5]
Melting Point54-56 °C[5][7]
Boiling Point115-116 °C[5][7]
SolubilityFreely soluble in water and organic solvents[5]
pKa (of conjugate acid)0.37[4]
LogP-0.26[5]
Spectroscopic Properties of this compound

The spectroscopic signature of this compound is crucial for its identification and structural elucidation. The following tables summarize the characteristic nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectral data for the unsubstituted this compound ring.

Table 1: ¹H and ¹³C NMR Spectral Data for this compound in CDCl₃

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Reference
¹H8.59Singlet-[8][9]
¹³C145.2--[10]

Table 2: Key IR and UV-Vis Absorption Data for this compound

SpectroscopyWavenumber (cm⁻¹) / Wavelength (λ, nm)AssignmentReference
FTIR 3000-3100C-H stretching[11][12]
1580-1620C=N and C=C stretching[11]
1400-1480Ring stretching[11][12]
1000-1200In-plane C-H bending[12]
800-850Out-of-plane C-H bending[11]
UV-Vis ~260n → π* transition[13][14]
~320-330π → π* transition[13][14]

Key Experimental Protocols for this compound Synthesis

Several classical and modern synthetic methods are employed for the construction of the this compound ring. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Staedel-Rugheimer this compound Synthesis (1876)

This classical method involves the reaction of an α-halo ketone with ammonia, followed by condensation and oxidation to yield a symmetrically substituted this compound.

Detailed Protocol for the Synthesis of 2,5-Diphenylthis compound:

  • Reaction Setup: Dissolve 2-chloroacetophenone (1.0 mmol) in ethanol (10 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Amination: To the stirred solution, add an excess of aqueous ammonia (e.g., 5-10 equivalents). Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Condensation and Oxidation: Heat the reaction mixture to reflux. Add a solution of an oxidizing agent, such as copper(II) sulfate (1.2 mmol) in water, and continue refluxing for 2-4 hours.

  • Work-up and Purification: After cooling to room temperature, the solid product is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent like ethanol to afford 2,5-diphenylthis compound.[5]

Staedel_Rugheimer_Workflow start 2-Chloroacetophenone + Ammonia intermediate1 α-Amino Ketone start->intermediate1 Nucleophilic Substitution intermediate2 Dihydrothis compound intermediate1->intermediate2 Self-Condensation product 2,5-Diphenylthis compound intermediate2->product Oxidation Gutknecht_Workflow start α-Oximino Ketone intermediate2 α-Amino Ketone start->intermediate2 Reduction intermediate1 Reduction intermediate4 Dihydrothis compound intermediate2->intermediate4 Self-Condensation intermediate3 Self-Condensation product Symmetrically Substituted This compound intermediate4->product Oxidation Amino_Acid_Workflow start N-Protected α-Amino Acid intermediate1 α-Amino Aldehyde (in situ) start->intermediate1 Reduction intermediate2 Dihydrothis compound intermediate1->intermediate2 Dimerization product 2,5-Disubstituted This compound intermediate2->product Oxidation Pyrazinamide_Pathway PZA Pyrazinamide (PZA) PncA Pyrazinamidase (PncA) PZA->PncA POA Pyrazinoic Acid (POA) PncA->POA Hydrolysis Acidic_pH Acidic pH Environment POA->Acidic_pH Membrane Membrane Disruption POA->Membrane FAS1 Fatty Acid Synthase I Inhibition POA->FAS1 CoA Coenzyme A Synthesis Inhibition POA->CoA RpsA Ribosomal Protein S1 (RpsA) Inhibition POA->RpsA Acidic_pH->POA Protonation & Accumulation Death Bacterial Death Membrane->Death FAS1->Death CoA->Death Trans Trans-translation Inhibition RpsA->Trans Trans->Death TMP_NFkB_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK TMP Tetramethylthis compound (TMP) TMP->IKK Inhibition IkB IκB-α IKK->IkB Phosphorylation NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Release NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Transcription

References

The Pyrazine Scaffold: A Cornerstone of Modern Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone scaffold in medicinal chemistry.[1] Its unique physicochemical properties, including its electron-deficient nature and ability to act as a hydrogen bond acceptor, make it a "privileged" structure in drug design.[2][3] This scaffold is present in numerous FDA-approved drugs, demonstrating a remarkable breadth of biological activities that span anticancer, antimicrobial, and diuretic therapies.[4][5] This guide provides a comprehensive technical overview of the this compound core, detailing its properties, synthetic routes, and its role as a key pharmacophore in several classes of therapeutic agents. It includes summaries of quantitative data, detailed experimental protocols for compound evaluation, and visualizations of key signaling pathways to provide a practical resource for professionals in drug discovery and development.

Physicochemical Properties and Medicinal Chemistry Relevance

The this compound ring's structure imparts distinct properties that are highly advantageous for drug design. It is a planar, aromatic hexagon with 6 π-electrons.[2] The presence of two electronegative nitrogen atoms makes the ring electron-deficient, which influences its interactions with biological targets and its metabolic stability.[2][6]

Key characteristics include:

  • Hydrogen Bonding: The lone-pair electrons on the nitrogen atoms do not participate in aromaticity and can act as potent hydrogen bond acceptors (HBAs).[2] This is a critical interaction in many drug-target binding events, particularly in the hinge region of protein kinases.[2]

  • Basicity: this compound is a weak base, with a pKa of 0.65.[1][6] This low basicity can be beneficial in drug design, as it can reduce off-target effects associated with more basic moieties.

  • Bioisostere: In drug development, the this compound ring is often employed as a bioisostere for benzene, pyridine, and pyrimidine rings to optimize physicochemical properties, improve potency, and modulate pharmacokinetics.[2]

  • Solubility and Stability: The inclusion of the this compound scaffold can enhance the water solubility of a compound, a desirable trait for drug candidates. For example, the this compound skeleton of ligustrazine has been used to improve the poor solubility of other natural products.[6]

Table 1: Key Physicochemical Properties of this compound

Property Value/Description Reference
Molecular Formula C₄H₄N₂ [7]
Aromaticity Aromatic, 6 π-electrons [2]
pKa 0.65 [1][6]
Nature Electron-deficient aromatic heterocycle [2]

| Primary Role | Hydrogen Bond Acceptor (HBA) |[2] |

Synthetic Strategies for this compound Derivatives

The synthesis of substituted pyrazines is a well-established field, with several robust methods available to medicinal chemists. A prevalent and effective strategy is the acceptorless dehydrogenative coupling route, which is atom-economical and environmentally benign.[8] This method often involves the self-coupling of 2-amino alcohols or the coupling of 1,2-diamines with 1,2-diols, catalyzed by metal complexes.[8]

Another classical and widely used method is the condensation of a 1,2-dicarbonyl compound with a 1,2-diaminoethane, followed by oxidation of the resulting dihydrothis compound.[9]

G cluster_0 Dehydrogenative Coupling cluster_1 Condensation-Oxidation A1 2-Amino Alcohol (2 eq.) C1 2,5-Disubstituted this compound A1->C1 Self-Coupling B1 Metal Catalyst (e.g., Mn, Ru) B1->C1 D1 Byproducts: H₂ + H₂O C1->D1 Generates A2 1,2-Dicarbonyl C2 Dihydrothis compound Intermediate A2->C2 B2 1,2-Diaminoethane B2->C2 + E2 Substituted this compound C2->E2 Oxidation D2 Oxidizing Agent (e.g., CuO) D2->E2

Caption: Common synthetic workflows for the this compound scaffold.

The this compound Scaffold as a Privileged Pharmacophore in Approved Drugs

The versatility of the this compound scaffold is evident from the number of FDA-approved drugs that incorporate this ring system across various therapeutic areas.[3][5] Its ability to engage in key binding interactions and its favorable drug-like properties have made it a staple in modern medicinal chemistry.

Table 2: Selected FDA-Approved Drugs Containing a this compound Scaffold

Drug Name Target/Mechanism of Action Therapeutic Area FDA Approval Year (Indication)
Bortezomib (Velcade) 26S Proteasome Inhibitor Oncology 2003 (Multiple Myeloma)
Pyrazinamide Prodrug; disrupts membrane potential and fatty acid synthesis in M. tuberculosis Infectious Disease 1950s (Tuberculosis)
Amiloride (Midamor) Potassium-sparing diuretic; blocks epithelial sodium channels (ENaC) Cardiovascular 1967 (Hypertension/Edema)
Gilteritinib (Xospata) FLT3 / AXL Tyrosine Kinase Inhibitor Oncology 2018 (AML)
Erdafitinib (Balversa) Fibroblast Growth Factor Receptor (FGFR) Kinase Inhibitor Oncology 2019 (Urothelial Carcinoma)

| Acalabrutinib (Calquence) | Bruton's Tyrosine Kinase (BTK) Inhibitor | Oncology | 2019 (CLL) |

Anticancer Agents

This compound is a prominent scaffold in oncology, particularly in the design of kinase and proteasome inhibitors.[4]

Case Study 1: Gilteritinib (Kinase Inhibitor)

Gilteritinib is a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3) and AXL, kinases that are often mutated or overexpressed in acute myeloid leukemia (AML).[10] The this compound-2-carboxamide moiety of gilteritinib is crucial for its activity, forming key hydrogen bonds within the ATP-binding pocket of the kinases.[10]

G cluster_pathway FLT3 Signaling Pathway in AML cluster_downstream Downstream Signaling cluster_inhibition Mechanism of Inhibition FLT3L FLT3 Ligand FLT3R FLT3 Receptor FLT3L->FLT3R P1 Dimerization & Autophosphorylation FLT3R->P1 RAS_RAF RAS/RAF/MEK/ERK Pathway P1->RAS_RAF STAT5 JAK/STAT5 Pathway P1->STAT5 PI3K_AKT PI3K/AKT/mTOR Pathway P1->PI3K_AKT Outcome Cell Proliferation, Survival, Differentiation RAS_RAF->Outcome STAT5->Outcome PI3K_AKT->Outcome Gilteritinib Gilteritinib Gilteritinib->FLT3R Inhibit Inhibition

Caption: Inhibition of the FLT3 signaling cascade by Gilteritinib.

Case Study 2: Bortezomib (Proteasome Inhibitor)

Bortezomib was the first-in-class proteasome inhibitor approved for treating multiple myeloma.[3] It reversibly inhibits the 26S proteasome, a cellular complex that degrades ubiquitinated proteins.[3] This leads to the accumulation of pro-apoptotic proteins and cell cycle regulators, ultimately inducing cancer cell death. The this compound moiety in bortezomib is critical for its binding and activity.[3]

G cluster_pathway Ubiquitin-Proteasome System cluster_inhibition Mechanism of Inhibition Protein Target Protein (e.g., IκB, p53) Ub_Protein Ubiquitinated Protein Protein->Ub_Protein Ubiquitination Ub Ubiquitin (Ub) Ub->Ub_Protein Proteasome 26S Proteasome Ub_Protein->Proteasome Degradation Protein Degradation Proteasome->Degradation Block Accumulation of Pro-apoptotic Factors & Cell Cycle Arrest Proteasome->Block Inhibition leads to Bortezomib Bortezomib Bortezomib->Proteasome

Caption: Bortezomib-mediated inhibition of the 26S proteasome.

Table 3: Quantitative Activity Data for this compound-Based Anticancer Agents

Compound Target/Assay IC₅₀ Value Cell Line Reference
Gilteritinib FLT3 Kinase 0.29 nM Biochemical Assay [10]
Gilteritinib AXL Kinase 0.73 nM Biochemical Assay [10]
Darovasertib PKCα Kinase 1.9 nM Biochemical Assay [10]
Compound 51 Cytotoxicity 0.012 µM MCF-7 (Breast Cancer) [6]

| Compound 49 | Cytotoxicity | 0.13 µM | A549 (Lung Cancer) |[6] |

Antimicrobial Agents

Case Study: Pyrazinamide (Antitubercular)

Pyrazinamide (PZA) is a critical first-line drug for the treatment of tuberculosis, valued for its ability to shorten the duration of therapy.[11] PZA is a prodrug that is converted to its active form, pyrazinoic acid (POA), by a bacterial pyrazinamidase enzyme present in Mycobacterium tuberculosis.[12] POA is thought to disrupt membrane potential and inhibit fatty acid synthesis, though its exact mechanism remains a subject of investigation.[12][13] PZA is most effective in the acidic environment of phagolysosomes where tuberculous bacilli are found.[12]

Table 4: Antitubercular Activity of this compound Derivatives

Compound Organism MIC (µg/mL) Reference
Pyrazinamide M. tuberculosis H37Rv 6.25 [14]
Compound 8a M. tuberculosis H37Rv ≤6.25 [14]
Compound 8b M. tuberculosis H37Rv ≤6.25 [14]

| 4'-acetoxybenzyl 2-quinoxalinecarboxylate | M. tuberculosis H37Rv | <1 - 6.25 |[12] |

Diuretics

Case Study: Amiloride

Amiloride is a potassium-sparing diuretic used in the management of hypertension and congestive heart failure.[15] It functions by directly blocking the epithelial sodium channel (ENaC) in the distal convoluted tubule and collecting duct of the nephron. This inhibition prevents sodium reabsorption, leading to increased sodium and water excretion, while conserving potassium. The pyrazinoylguanidine structure of amiloride is essential for this activity.[15]

G cluster_lumen Tubular Lumen cluster_cell Principal Cell of Collecting Duct cluster_blood Blood Na_lumen Na+ ENaC Epithelial Sodium Channel (ENaC) Na_lumen->ENaC Reabsorption Na_cell Na+ NaK_ATPase Na+/K+ ATPase Na_cell->NaK_ATPase K_cell K+ ROMK ROMK Channel K_cell->ROMK Secretion K_cell->NaK_ATPase Amiloride Amiloride Amiloride->ENaC Blocks

Caption: Amiloride's mechanism of action on the ENaC in the kidney.

Key Experimental Protocols in this compound Drug Discovery

Evaluating the biological activity of novel this compound derivatives requires a suite of standardized assays. Below are methodologies for common experiments.

Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure to determine the IC₅₀ value of a this compound compound against a specific protein kinase.

  • Reagents and Materials:

    • Recombinant kinase enzyme of interest.

    • Kinase-specific substrate peptide.

    • ATP (Adenosine triphosphate).

    • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT).

    • Test compound (this compound derivative) dissolved in DMSO at various concentrations.

    • Detection reagent (e.g., ADP-Glo™, LanthaScreen™).

    • 384-well microplates.

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.

    • Add the kinase enzyme to the wells of the microplate.

    • Add the test compound dilutions to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.

    • Incubate for 10-15 minutes at room temperature to allow compound-enzyme interaction.

    • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

    • Incubate the reaction for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • Stop the reaction and measure the remaining kinase activity using a suitable detection reagent and a plate reader (e.g., luminescence or fluorescence).

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.[13]

Protocol: MTT Cell Viability Assay

This protocol is used to assess the cytotoxic effects of this compound compounds on cancer cell lines.[16]

  • Reagents and Materials:

    • Human cancer cell line of interest.

    • Complete cell culture medium (e.g., DMEM with 10% FBS).

    • Test compound (this compound derivative) dissolved in DMSO.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

    • 96-well cell culture plates.

  • Procedure:

    • Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the wells and replace it with the medium containing the test compound dilutions. Include vehicle controls (DMSO only).

    • Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

    • Add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

    • Remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ (concentration that inhibits 50% of cell growth).[16]

Conclusion and Future Outlook

The this compound scaffold is an exceptionally valuable and versatile core in drug discovery, contributing to therapies for a wide range of diseases.[6] Its success stems from a favorable combination of physicochemical properties, synthetic accessibility, and the ability to form critical interactions with a multitude of biological targets. The continued exploration of this compound derivatives, particularly in oncology and infectious diseases, promises to yield novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles.[1][10] As structure-based drug design and combinatorial chemistry techniques evolve, the this compound ring will undoubtedly remain a privileged and frequently utilized scaffold in the development of future medicines.[1]

References

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activities of Pyrazine-Containing Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyrazine and its derivatives, a class of nitrogen-containing heterocyclic compounds, are emerging as a significant scaffold in medicinal chemistry and drug discovery.[1][2][3][4][5][6][7] Found in a variety of natural sources, these compounds exhibit a broad spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][3][5] This technical guide provides an in-depth exploration of the diverse biological activities of this compound-containing natural products and their synthetic analogs, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Diverse Biological Activities of this compound Derivatives

This compound-containing compounds have been extensively studied for their therapeutic potential across various disease models. The inherent chemical properties of the this compound ring, including its ability to participate in hydrogen bonding and act as a bioisostere for other functional groups, contribute to its versatility as a pharmacophore.[5]

Anticancer Activity

A significant body of research highlights the potent cytotoxic and antiproliferative effects of this compound derivatives against a range of human cancer cell lines.[1][3] These compounds induce cancer cell death through multiple mechanisms, including the induction of apoptosis, necrosis, and autophagy.[3]

A notable example is the hybridization of natural products with this compound moieties, which has yielded compounds with enhanced anticancer activity. For instance, betulinic acid-linked ligustrazine derivatives have demonstrated significant antitumor activity against various cancer cell lines.[1] Similarly, ligustrazine–chalcone hybrids have shown potent cytotoxicity against breast and liver cancer cells.[3] The anticancer effects of these compounds are often mediated through the modulation of key signaling pathways involved in cell survival and apoptosis.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. This compound derivatives have emerged as promising anti-inflammatory agents.[1][2][3][8] For example, a paeonol derivative incorporating a this compound structure exhibited significant inhibitory activity against lipopolysaccharide (LPS)-induced nitric oxide (NO) overproduction in RAW264.7 macrophages.[3] This suggests that this compound compounds can modulate inflammatory responses by targeting key inflammatory mediators.

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. This compound-containing compounds have demonstrated promising antibacterial and antifungal activities.[1][2][9] For instance, certain this compound derivatives have shown good antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.[1][10]

Neuroprotective Effects

Neurodegenerative diseases pose a significant global health challenge. Tetramethylthis compound (TMP), a well-known this compound alkaloid, has been shown to exert neuroprotective effects in models of cerebral ischemia/reperfusion injury and other neurodegenerative conditions.[11][12] The proposed mechanisms of action include antioxidative, anti-inflammatory, and anti-apoptotic effects.[12] For instance, ligustrazine–cinnamic acid derivatives have demonstrated neuroprotective activity by inhibiting apoptosis in neuronal cells through the modulation of the mitochondrial apoptosis pathway.[1]

Quantitative Data Summary

The following tables summarize the quantitative biological activity data for a selection of this compound-containing compounds, providing a comparative overview of their potency.

Table 1: Anticancer Activity of this compound Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Betulinic acid-linked ligustrazine derivative 270BEL-7402 (Hepatocellular carcinoma)4.19[1]
HT-29 (Colon carcinoma)5.23[1]
HCT116 (Colorectal carcinoma)4.48[1]
Ligustrazine–chalcone hybrid 57MDA-MB-231 (Breast cancer)1.60[3]
MCF-7 (Breast cancer)1.41[3]
Ligustrazine–chalcone hybrid 60MDA-MB-231 (Breast cancer)1.67[3]
MCF-7 (Breast cancer)1.54[3]
4-pyrazine substituted colchicine derivative 336A549 (Lung carcinoma)37.4[1]
HT-29 (Colon carcinoma)19.4[1]
HCT116 (Colorectal carcinoma)33.0[1]
Ligustrazine-curcumin hybrid 79A549 (Lung carcinoma)0.60 - 2.85[3]
A549/DDP (Cisplatin-resistant lung carcinoma)0.60 - 2.85[3]
Chalcone–this compound hybrid 46BPH-1 (Benign prostatic hyperplasia)10.4[1]
MCF-7 (Breast cancer)9.1[1]
Flavonoid-ligustrazine derivative 88HT-29 (Colon carcinoma)10.67[3]
Flavonoid-ligustrazine derivative 89MCF-7 (Breast cancer)10.43[3]
Flavonoid-ligustrazine derivative 90HT-29 (Colon carcinoma)10.90[3]

Table 2: Neuroprotective and Other Activities of this compound Derivatives

Compound/DerivativeBiological ActivityCell Line/ModelEC50/IC50 (µM)Reference
Ligustrazine–cinnamic acid derivative 18NeuroprotectionPC12 cells5.44[1]
Ligustrazine–cinnamic acid derivative 19NeuroprotectionPC12 cells3.68[1]
Cinnamic acid-pyrazine derivative 4RhoA Inhibition-1.51[1]
Cinnamic acid-pyrazine derivative 5RhoA Inhibition-1.81[1]
Cinnamic acid-pyrazine derivative 6RhoA Inhibition-1.51[1]
Cinnamic acid-pyrazine derivative 7RhoA Inhibition-3.28[1]
Cinnamic acid-pyrazine derivative 8RhoA Inhibition-2.58[1]
Cinnamic acid-pyrazine derivative 9RhoA Inhibition-2.62[1]

Table 3: Antimicrobial Activity of this compound Derivatives

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
Compound 106Salmonella typhi MTCC 53725[1]
Escherichia coli MTCC 6425[1]
Candida albicans MTCC 301725[1]
This compound-2-carboxylic acid derivative P10Candida albicans3.125[10]
This compound-2-carboxylic acid derivative P4Candida albicans3.125[10]
This compound-2-carboxylic acid derivatives P3, P4, P7, P9Escherichia coli50[10]
This compound-2-carboxylic acid derivatives P6, P7, P9, P10Pseudomonas aeruginosa25[10]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of the biological activities of novel compounds. This section provides methodologies for key assays cited in the study of this compound-containing natural products.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[9][13][14][15][16]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[3][13]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and allow them to adhere for 24 hours.[16]

  • Compound Treatment: Treat the cells with various concentrations of the this compound compound for a specified duration (e.g., 24, 48, or 72 hours).[3] Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the treatment period, add 10-28 µL of MTT solution (typically 2-5 mg/mL in PBS) to each well and incubate for 1.5-4 hours at 37°C.[3][15][16]

  • Formazan Solubilization: Carefully remove the MTT solution and add 100-130 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[15][16]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[16] Measure the absorbance at a wavelength of 492-590 nm using a microplate reader.[9][16]

Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of compounds.[4][5][14][17][18]

Principle: The test compound diffuses from a well through the agar, creating a concentration gradient. If the compound is effective against the microorganism, a zone of growth inhibition will be observed around the well.

Protocol:

  • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

  • Plate Inoculation: Uniformly spread the microbial suspension over the surface of a suitable agar medium (e.g., Mueller-Hinton agar) using a sterile cotton swab.[5][18]

  • Well Creation: Aseptically create wells (6-8 mm in diameter) in the inoculated agar plate using a sterile cork borer or pipette tip.[18]

  • Compound Application: Add a defined volume of the this compound compound solution (at a known concentration) into each well.[14] Include positive (standard antibiotic) and negative (solvent) controls.[4]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[4]

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of growth inhibition around each well in millimeters.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay measures the anti-inflammatory potential of a compound by quantifying its ability to inhibit nitric oxide production in stimulated macrophages.[19]

Principle: Pro-inflammatory stimuli like LPS induce the expression of inducible nitric oxide synthase (iNOS), which produces NO. The stable oxidation product of NO, nitrite (NO₂⁻), can be measured colorimetrically using the Griess reagent.[19]

Protocol:

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate.

  • Compound Treatment: Pre-treat the cells with various concentrations of the this compound compound for a specified time.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include unstimulated and vehicle-treated controls.

  • Supernatant Collection: After an incubation period (e.g., 18-24 hours), collect the cell culture supernatant.[19]

  • Griess Reaction: Mix the supernatant with Griess reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: After a short incubation, measure the absorbance at 540 nm. The amount of nitrite is determined using a standard curve of sodium nitrite.

Apoptosis Assessment: Caspase-3/9 Activity Assay

This assay quantifies the activity of key executioner (caspase-3) and initiator (caspase-9) caspases involved in the apoptotic cascade.[12][20][21][22]

Principle: Active caspases cleave specific colorimetric or fluorometric substrates, releasing a chromophore or fluorophore that can be quantified.

Protocol:

  • Cell Lysis: Treat cells with the this compound compound, harvest, and lyse them to release cellular contents.[12]

  • Protein Quantification: Determine the total protein concentration of the cell lysates for normalization.[20]

  • Caspase Reaction: In a 96-well plate, mix the cell lysate with a reaction buffer containing the specific caspase substrate (e.g., DEVD-pNA for caspase-3).[12][20]

  • Incubation: Incubate the plate at 37°C to allow the caspase to cleave the substrate.[12]

  • Signal Detection: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.[20]

Apoptosis Assessment: Western Blot for Bax/Bcl-2 Ratio

This technique is used to determine the relative expression levels of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2.[10][23][24][25][26]

Principle: An increased Bax/Bcl-2 ratio is a hallmark of the intrinsic apoptotic pathway.[23] Western blotting uses specific antibodies to detect and quantify these proteins.

Protocol:

  • Protein Extraction: Treat cells with the this compound compound, lyse the cells, and extract the total protein.

  • Protein Quantification: Determine the protein concentration of each sample.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with primary antibodies specific for Bax, Bcl-2, and a loading control (e.g., β-actin).

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection and Analysis: Detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software and calculate the Bax/Bcl-2 ratio after normalizing to the loading control.[10]

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which this compound-containing natural products exert their biological effects is crucial for rational drug design and development. The following diagrams illustrate key signaling pathways modulated by these compounds.

Mitochondrial Apoptosis Pathway

Many this compound derivatives induce apoptosis through the intrinsic or mitochondrial pathway. This pathway is tightly regulated by the Bcl-2 family of proteins. An increase in the Bax/Bcl-2 ratio leads to the permeabilization of the outer mitochondrial membrane, releasing cytochrome c, which in turn activates a caspase cascade, ultimately leading to programmed cell death.

Mitochondrial_Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_regulation Mitochondrial Regulation cluster_execution Caspase Cascade This compound This compound Derivative Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Mito Mitochondrion Bax->Mito Permeabilizes membrane Bcl2->Bax Inhibits CytC Cytochrome c (released) Mito->CytC Releases Casp9 Caspase-9 (Initiator) CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: this compound-induced mitochondrial apoptosis pathway.

RhoA/ROCK Signaling Pathway

The RhoA/ROCK signaling pathway is involved in various cellular processes, including cell adhesion, migration, and proliferation. Some this compound derivatives have been identified as inhibitors of RhoA, suggesting their potential in diseases where this pathway is dysregulated, such as cancer and cardiovascular diseases.[1]

RhoA_ROCK_Signaling_Pathway GPCR GPCR GEF GEF GPCR->GEF Activates RhoA_GDP RhoA-GDP (Inactive) GEF->RhoA_GDP GDP to GTP exchange RhoA_GTP RhoA-GTP (Active) ROCK ROCK RhoA_GTP->ROCK Activates This compound This compound Inhibitor This compound->RhoA_GTP Inhibits MLCP MLCP ROCK->MLCP Inhibits MLC p-MLC ROCK->MLC Phosphorylates MLCP->MLC Dephosphorylates Actin Actin Cytoskeleton Reorganization MLC->Actin Leads to

Caption: Inhibition of the RhoA/ROCK signaling pathway by this compound derivatives.

SHP2 and RAS-ERK Signaling Pathway

The SHP2 protein tyrosine phosphatase is a key regulator of the RAS-ERK signaling pathway, which is frequently hyperactivated in various cancers.[27] Allosteric inhibitors of SHP2 containing a this compound scaffold have been designed to block this oncogenic pathway.[27]

SHP2_RAS_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2/SOS RTK->Grb2 Recruits SHP2 SHP2 RTK->SHP2 Recruits & Activates RAS RAS Grb2->RAS Activates SHP2->Grb2 Dephosphorylates negative regulators This compound This compound Inhibitor This compound->SHP2 Inhibits RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes

Caption: this compound-based inhibitors targeting the SHP2-mediated RAS-ERK pathway.

Conclusion

This compound-containing natural products and their synthetic derivatives represent a rich and diverse source of biologically active compounds with significant therapeutic potential. Their demonstrated efficacy in preclinical models of cancer, inflammation, microbial infections, and neurodegenerative diseases underscores the importance of the this compound scaffold in drug discovery. The continued exploration of these compounds, guided by a deeper understanding of their mechanisms of action and structure-activity relationships, holds great promise for the development of novel and effective therapies for a wide range of human ailments. This technical guide provides a foundational resource for researchers and drug development professionals to advance the investigation and application of this versatile class of compounds.

References

Biomimetic Synthesis of 2,5-Disubstituted Pyrazine Alkaloids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biomimetic synthesis of 2,5-disubstituted pyrazine alkaloids, a class of naturally occurring compounds with diverse biological activities. The core focus is on synthetic strategies that mimic plausible biosynthetic pathways, offering efficient and elegant routes to these complex molecules. This document details key biosynthetic hypotheses, provides comprehensive experimental protocols for prominent synthetic methods, and presents quantitative data in structured tables for comparative analysis. Additionally, signaling pathways potentially modulated by these alkaloids and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of their synthesis and biological context.

Introduction

This compound alkaloids are a significant class of nitrogen-containing heterocyclic natural products found in a wide array of organisms, including bacteria, fungi, insects, and plants.[1] The 2,5-disubstituted this compound core is a common structural motif within this family, and compounds bearing this scaffold exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] The structural diversity and pharmacological potential of these alkaloids have made them attractive targets for synthetic chemists.

Biomimetic synthesis, which seeks to replicate nature's synthetic strategies in the laboratory, has emerged as a powerful approach for the construction of complex natural products.[4] By mimicking proposed biosynthetic pathways, chemists can often devise concise and efficient synthetic routes that capitalize on the inherent reactivity of biosynthetic precursors. This guide delves into the primary biomimetic strategies for the synthesis of 2,5-disubstituted this compound alkaloids, with a particular focus on the dimerization of amino acid-derived precursors.

Biosynthetic Pathways of 2,5-Disubstituted this compound Alkaloids

The biosynthesis of 2,5-disubstituted this compound alkaloids is believed to primarily proceed through the dimerization of two α-amino acid molecules. Two main hypotheses for the formation of the this compound ring from amino acids have been proposed.

Dimerization of α-Amino Aldehydes

A prominent biosynthetic hypothesis involves the dimerization of α-amino aldehydes, which are derived from the corresponding α-amino acids. This pathway is thought to involve the following key steps:

  • Reduction of α-amino acids: The carboxylic acid moiety of an α-amino acid is reduced to an aldehyde, forming an α-amino aldehyde.

  • Dimerization: Two molecules of the α-amino aldehyde undergo a spontaneous dimerization reaction to form a dihydrothis compound intermediate.

  • Oxidation: The dihydrothis compound intermediate is then oxidized to the aromatic 2,5-disubstituted this compound alkaloid.

This proposed pathway is supported by the successful biomimetic synthesis of several natural products, as will be detailed in the subsequent sections.[5][6][7]

Cyclodipeptide Intermediates

An alternative biosynthetic route is proposed to proceed through the formation of a cyclodipeptide (a 2,5-diketopiperazine) from two amino acid molecules. This intermediate then undergoes a series of reductions and dehydrations to yield the final this compound product. While this pathway has been considered, the dimerization of α-amino aldehydes has gained more traction as a plausible and synthetically viable biomimetic strategy.[8]

Biomimetic Synthetic Strategies and Experimental Protocols

The biomimetic synthesis of 2,5-disubstituted this compound alkaloids from α-amino acids has been successfully demonstrated for several natural products. The following sections provide detailed experimental protocols for the synthesis of key examples.

Synthesis of 2,5-Diisopropylthis compound

2,5-Diisopropylthis compound is a naturally occurring this compound found in various essential oils and is known for its nutty and roasted aroma. Its biomimetic synthesis from L-valine provides a clear example of the α-amino aldehyde dimerization strategy.

Experimental Protocol:

  • Step 1: Synthesis of Cbz-L-valinal:

    • To a solution of Cbz-L-valine (1.0 g, 3.98 mmol) in anhydrous THF (20 mL) at -20 °C under an argon atmosphere, add N-methylmorpholine (0.48 mL, 4.38 mmol) followed by isobutyl chloroformate (0.57 mL, 4.38 mmol).

    • Stir the reaction mixture at -20 °C for 30 minutes.

    • Filter the resulting white precipitate and wash with cold THF.

    • To the filtrate at -78 °C, add a solution of lithium tri-tert-butoxyaluminum hydride (1.0 M in THF, 4.78 mL, 4.78 mmol) dropwise.

    • Stir the reaction at -78 °C for 2 hours and then warm to room temperature overnight.

    • Quench the reaction with 1 M HCl and extract with ethyl acetate.

    • Wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over MgSO₄, and concentrate in vacuo.

    • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford Cbz-L-valinal.

  • Step 2: One-Pot Hydrogenolysis, Dimerization, and Oxidation:

    • To a solution of Cbz-L-valinal (100 mg, 0.42 mmol) in a 2:2:1 mixture of ethyl acetate, methanol, and acetic acid (5 mL), add 20% Pd(OH)₂/C (20 mg).

    • Stir the mixture under an atmosphere of hydrogen (balloon) at room temperature for 16 hours.

    • After the reaction is complete (monitored by TLC), filter the catalyst through a pad of Celite and wash with ethyl acetate.

    • Concentrate the filtrate in vacuo and purify the residue by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield 2,5-diisopropylthis compound.[5]

Synthesis of 2,5-Bis(3-indolylmethyl)this compound

This bis-indole alkaloid has been isolated from a marine bacterium and exhibits interesting biological properties. Its biomimetic synthesis from L-tryptophan follows a similar pathway to that of 2,5-diisopropylthis compound.

Experimental Protocol:

  • Step 1: Synthesis of Cbz-L-tryptophanal:

    • Follow the procedure for the synthesis of Cbz-L-valinal, starting from Cbz-L-tryptophan.

  • Step 2: One-Pot Hydrogenolysis, Dimerization, and Oxidation:

    • To a solution of Cbz-L-tryptophanal (100 mg, 0.30 mmol) in a 2:2:1 mixture of ethyl acetate, methanol, and acetic acid (5 mL), add 20% Pd(OH)₂/C (20 mg).

    • Stir the mixture under an atmosphere of hydrogen (balloon) at room temperature for 16 hours.

    • Filter the catalyst through a pad of Celite and wash with ethyl acetate.

    • Concentrate the filtrate in vacuo and purify the residue by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield 2,5-bis(3-indolylmethyl)this compound.[5]

Quantitative Data

The following tables summarize the quantitative data for the biomimetic synthesis of selected 2,5-disubstituted this compound alkaloids.

Table 1: Synthesis of 2,5-Disubstituted this compound Alkaloids via α-Amino Aldehyde Dimerization

Precursor Amino AcidTarget AlkaloidOverall Yield (%)Reference
L-Valine2,5-Diisopropylthis compound51[5]
L-Tryptophan2,5-Bis(3-indolylmethyl)this compound73[5]
L-LeucineActinopolymorphol C41

Table 2: Spectroscopic Data for 2,5-Bis(3-indolylmethyl)this compound

¹H NMR (CDCl₃, 400 MHz) ¹³C NMR (CDCl₃, 100 MHz) MS (ESI+) Reference
δ 8.08 (s, 2H), 7.64 (d, J = 7.9 Hz, 2H), 7.37 (d, J = 8.1 Hz, 2H), 7.21 (t, J = 7.5 Hz, 2H), 7.13 (t, J = 7.5 Hz, 2H), 7.08 (s, 2H), 4.19 (s, 4H)δ 143.9, 136.4, 127.3, 123.1, 122.3, 119.8, 119.5, 111.2, 110.4, 31.8m/z 339.16 [M+H]⁺[5]

Visualizations

Biosynthetic and Biomimetic Pathways

G cluster_0 Amino Acid Precursor cluster_1 Biosynthesis / Lab Synthesis cluster_2 Final Product Amino_Acid α-Amino Acid Reduction Reduction Amino_Acid->Reduction Enzymatic or Chemical Amino_Aldehyde α-Amino Aldehyde Reduction->Amino_Aldehyde Dimerization Dimerization Amino_Aldehyde->Dimerization x2 Dihydrothis compound Dihydrothis compound Intermediate Dimerization->Dihydrothis compound Oxidation Oxidation Dihydrothis compound->Oxidation Spontaneous or Catalyzed Pyrazine_Alkaloid 2,5-Disubstituted This compound Alkaloid Oxidation->Pyrazine_Alkaloid

Experimental Workflow

G Start Start: Cbz-Protected Amino Acid Step1 Step 1: Reduction to Cbz-Protected α-Amino Aldehyde Start->Step1 Step2 Step 2: One-Pot Reaction: - Hydrogenolysis (Pd(OH)₂/C, H₂) - Dimerization - Oxidation (Air) Step1->Step2 Purification Purification: Column Chromatography Step2->Purification Product Final Product: 2,5-Disubstituted this compound Alkaloid Purification->Product

Potential Signaling Pathway Modulation

G cluster_0 Cellular Signaling Cascades cluster_1 Cellular Responses Pyrazine_Alkaloid 2,5-Disubstituted This compound Alkaloid RAS_ERK RAS-ERK Pathway Pyrazine_Alkaloid->RAS_ERK Inhibition? RhoA RhoA Pathway Pyrazine_Alkaloid->RhoA Inhibition? Other_Pathways Other Kinase Pathways Pyrazine_Alkaloid->Other_Pathways Modulation? Proliferation Cell Proliferation RAS_ERK->Proliferation RhoA->Proliferation Apoptosis Apoptosis Other_Pathways->Apoptosis Inflammation Inflammation Other_Pathways->Inflammation

Conclusion

The biomimetic synthesis of 2,5-disubstituted this compound alkaloids, particularly through the dimerization of α-amino aldehydes, represents a highly effective and conceptually elegant strategy for accessing these valuable natural products. This approach not only provides a concise pathway for their laboratory synthesis but also lends significant support to the proposed biosynthetic origins of these molecules. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers in natural product synthesis, medicinal chemistry, and drug development. Further exploration of the biological activities of these synthetic alkaloids and their interactions with cellular signaling pathways will undoubtedly unveil new therapeutic opportunities.

References

The Chemical Reactivity Profiles of Pyrazines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyrazine, a six-membered heterocyclic aromatic compound containing two nitrogen atoms in a 1,4-orientation, is a critical scaffold in medicinal chemistry and materials science.[1] Its unique electronic structure imparts a distinct reactivity profile that has been extensively explored for the development of novel therapeutics, including kinase inhibitors and other targeted agents.[2][3] This technical guide provides a comprehensive overview of the chemical reactivity of pyrazines, complete with detailed experimental protocols, quantitative data summaries, and visual representations of key reaction pathways and biological signaling cascades.

Core Reactivity Principles

The this compound ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms.[4] This inherent electron deficiency governs its reactivity towards both electrophilic and nucleophilic reagents. The nitrogen atoms are weakly basic, with a pKa of 0.65 for the parent this compound, making it a weaker base than pyridine.[1] Resonance analysis indicates that the carbon atoms are electron-deficient, rendering the ring susceptible to nucleophilic attack and resistant to electrophilic substitution.[1][4]

Electrophilic Aromatic Substitution

Direct electrophilic aromatic substitution on the this compound ring is generally difficult due to the deactivating effect of the two nitrogen atoms.[4] Reactions such as nitration and halogenation require harsh conditions and often result in low yields. However, the presence of activating groups on the this compound ring can facilitate these transformations.

Nitration

Direct nitration of unsubstituted this compound is not a convenient method.[4] However, this compound derivatives with electron-donating groups can be nitrated. For instance, 2,6-dimethoxythis compound can be nitrated using a mixture of 20% oleum and potassium nitrate.

Experimental Protocol: Nitration of 2,6-Dimethoxythis compound

  • Materials: 2,6-dimethoxythis compound, 20% oleum, potassium nitrate, ice bath, magnetic stirrer, round-bottom flask, separation funnel, ethyl acetate, saturated sodium bicarbonate solution, anhydrous magnesium sulfate.

  • Procedure:

    • In a round-bottom flask cooled in an ice bath, cautiously add 2,6-dimethoxythis compound to a stirred solution of 20% oleum.

    • Slowly add potassium nitrate to the mixture while maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 3 hours.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the nitrated product.

    • Purify the crude product by column chromatography on silica gel.

Halogenation

Direct chlorination of this compound and its alkyl derivatives can be achieved at elevated temperatures.[4] Bromination of activated this compound systems, such as those containing amino or hydroxyl groups, proceeds more readily. For instance, α-bromination of ketones attached to a this compound ring can be achieved using N-bromosuccinimide (NBS).[5]

Experimental Protocol: α-Bromination of a this compound Ketone

  • Materials: this compound ketone derivative, N-bromosuccinimide (NBS), carbon tetrachloride, benzoyl peroxide (initiator), reflux condenser, magnetic stirrer, round-bottom flask.

  • Procedure:

    • Dissolve the this compound ketone in carbon tetrachloride in a round-bottom flask.

    • Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide to the solution.

    • Heat the mixture to reflux and monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter off the succinimide byproduct.

    • Wash the filtrate with a saturated solution of sodium thiosulfate and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a key reaction for the functionalization of the this compound ring, particularly with halopyrazines. The electron-deficient nature of the ring facilitates the attack of nucleophiles.[4] Halopyrazines are generally more reactive towards nucleophilic displacement than their corresponding pyridine analogues.[4]

The reactivity of halogens as leaving groups in SNAr reactions on pyrazines typically follows the order F > Cl ≈ Br > I. The rate-determining step is the initial attack of the nucleophile to form a resonance-stabilized Meisenheimer complex.

Experimental Protocol: Aminodehalogenation of 3-Chlorothis compound-2-carboxamide

  • Materials: 3-Chlorothis compound-2-carboxamide, substituted benzylamine, dimethyl sulfoxide (DMSO), cesium fluoride (CsF), microwave reactor or oil bath, magnetic stirrer, reaction vessel.

  • Procedure:

    • In a reaction vessel, combine 3-chlorothis compound-2-carboxamide, the desired benzylamine (1.1 equivalents), and cesium fluoride (1.5 equivalents).

    • Add DMSO as the solvent.

    • Heat the reaction mixture at a specified temperature (e.g., 120 °C) in an oil bath or using a microwave reactor until the starting material is consumed (monitored by TLC).

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography.

Quantitative Data on Nucleophilic Aromatic Substitution

The regioselectivity of SNAr reactions on disubstituted pyrazines is influenced by the electronic nature of the substituents.

Starting MaterialNucleophileProduct(s)Yield (%)Reference
3-Chlorothis compound-2-carboxamide4-Methylbenzylamine3-[(4-Methylbenzyl)amino]this compound-2-carboxamide>90[6]
3-Chlorothis compound-2-carboxamide4-Methoxybenzylamine3-[(4-Methoxybenzyl)amino]this compound-2-carboxamide>90[6]
3-Chlorothis compound-2-carboxamide4-Chlorobenzylamine3-[(4-Chlorobenzyl)amino]this compound-2-carboxamide>90[6]

Oxidation and Reduction

Oxidation

Side-chain alkyl groups on the this compound ring can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.[4] The this compound ring itself is relatively stable to oxidation but can form N-oxides upon treatment with reagents like hydrogen peroxide.

Experimental Protocol: Oxidation of an Alkylthis compound

  • Materials: Alkylthis compound, potassium permanganate, water, sodium bisulfite, hydrochloric acid, filtration apparatus.

  • Procedure:

    • Dissolve the alkylthis compound in water.

    • Slowly add a solution of potassium permanganate in water to the this compound solution at room temperature.

    • Heat the mixture to reflux for several hours until the purple color of the permanganate disappears.

    • Cool the reaction mixture and filter off the manganese dioxide precipitate.

    • Decolorize the filtrate by adding a small amount of sodium bisulfite.

    • Acidify the solution with concentrated hydrochloric acid to precipitate the pyrazinoic acid.

    • Collect the product by filtration, wash with cold water, and dry.

Reduction

Complete reduction of the this compound ring leads to the formation of piperazines.[4] This can be achieved through catalytic hydrogenation or using reducing agents like sodium in ethanol.[4][7]

Experimental Protocol: Reduction of this compound to Piperazine

  • Materials: this compound, ethanol, sodium metal, reflux condenser, heating mantle, round-bottom flask.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve this compound in absolute ethanol.

    • Carefully add small pieces of sodium metal to the refluxing solution over a period of time.

    • Continue refluxing until all the sodium has reacted.

    • Cool the reaction mixture and cautiously add water to decompose any unreacted sodium and to hydrolyze the ethoxide.

    • Remove the ethanol by distillation.

    • Make the residue strongly alkaline with sodium hydroxide and extract the piperazine with ether.

    • Dry the ethereal extract over anhydrous potassium carbonate and remove the ether by distillation.

    • Purify the piperazine by distillation.

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the C-C and C-N bond formation on the this compound core, enabling the synthesis of a wide array of complex derivatives.[8][9][10]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling involves the reaction of a halothis compound with a boronic acid or ester in the presence of a palladium catalyst and a base.[11]

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chlorothis compound

  • Materials: 2-Chlorothis compound, arylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), base (e.g., K₂CO₃, Cs₂CO₃), solvent (e.g., dioxane, toluene, DME), round-bottom flask, reflux condenser, inert atmosphere setup (e.g., nitrogen or argon).

  • Procedure:

    • To a round-bottom flask, add the 2-chlorothis compound, arylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).

    • Add the palladium catalyst (1-5 mol%).

    • Evacuate and backfill the flask with an inert gas (repeat 3 times).

    • Add the degassed solvent via syringe.

    • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).

    • Cool the reaction to room temperature and add water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.[12]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp)-C(sp²) bond by reacting a halothis compound with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[10][13]

Experimental Protocol: Sonogashira Coupling of a Halothis compound

  • Materials: Halothis compound, terminal alkyne, palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), copper(I) iodide (CuI), amine base (e.g., triethylamine, diisopropylamine), solvent (e.g., THF, DMF).

  • Procedure:

    • In a Schlenk flask under an inert atmosphere, dissolve the halothis compound and terminal alkyne in the chosen solvent.

    • Add the amine base.

    • Add the palladium catalyst and CuI.

    • Stir the reaction at room temperature or with gentle heating until completion.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate and purify the residue by column chromatography.[14]

Buchwald-Hartwig Amination

This reaction is a versatile method for forming C-N bonds by coupling a halothis compound with a primary or secondary amine, using a palladium catalyst and a strong base.[9][15]

Experimental Protocol: Buchwald-Hartwig Amination of a Chlorothis compound

  • Materials: Chlorothis compound, amine, palladium catalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., XPhos, SPhos), strong base (e.g., NaOt-Bu, K₃PO₄), solvent (e.g., toluene, dioxane).

  • Procedure:

    • In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium catalyst, ligand, and base.

    • Add the chlorothis compound and the amine.

    • Add the anhydrous, degassed solvent.

    • Seal the vessel and heat the reaction to the required temperature (typically 80-120 °C).

    • After the reaction is complete, cool to room temperature, dilute with an organic solvent, and filter through Celite.

    • Concentrate the filtrate and purify the product by chromatography.[16]

Quantitative Data on Cross-Coupling Reactions
Halothis compoundCoupling PartnerCatalyst/LigandProductYield (%)Reference
2-Chlorothis compoundPhenylboronic acidPd₂(dba)₃ / SPhos2-Phenylthis compound95[11]
2-Iodothis compoundPhenylacetylenePd(PPh₃)₂Cl₂ / CuI2-(Phenylethynyl)this compound85[10]
2-Chlorothis compoundAnilinePd₂(dba)₃ / XPhosN-Phenylpyrazin-2-amine92[9]
5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide3-Chlorophenylboronic acidPd(PPh₃)₄5-(3-Chlorophenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide72[17]

Signaling Pathways and Biological Relevance

This compound derivatives are prevalent in drug discovery, often acting as inhibitors of key signaling pathways implicated in diseases like cancer.[2] Many this compound-based compounds function as kinase inhibitors by competing with ATP for binding to the enzyme's active site.[18]

This compound Derivatives as Kinase Inhibitors

Several this compound-containing drugs and clinical candidates target protein kinases involved in cell proliferation, survival, and angiogenesis, such as c-Met and VEGFR-2.[18][19]

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., c-Met, VEGFR-2) RAS RAS RTK->RAS Activates PI3K PI3K RTK->PI3K Activates Pyrazine_Inhibitor This compound-based Kinase Inhibitor Pyrazine_Inhibitor->RTK Inhibits ATP Binding ATP ATP ATP->RTK Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription

Caption: this compound-based kinase inhibitors block signaling pathways like RAS/RAF/MEK/ERK.

Experimental and Logical Workflows

The development of novel this compound-based drug candidates typically follows a structured workflow from synthesis to biological evaluation.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis & Optimization Start Starting Materials (e.g., Halothis compound) React Functionalization Reaction (e.g., Suzuki Coupling) Start->React Purify Purification (Chromatography) React->Purify Characterize Characterization (NMR, MS) Purify->Characterize Screen In vitro Kinase Assay Characterize->Screen CellAssay Cell-based Proliferation Assay Screen->CellAssay Tox Cytotoxicity Assay CellAssay->Tox SAR Structure-Activity Relationship (SAR) Analysis Tox->SAR LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->Start Iterative Design

Caption: A typical workflow for the synthesis and evaluation of this compound derivatives.

Reactivity_Summary cluster_electrophilic Electrophilic Substitution (Difficult) cluster_nucleophilic Nucleophilic Substitution (Facile on Halopyrazines) cluster_cross_coupling Metal-Catalyzed Cross-Coupling cluster_redox Redox Reactions This compound This compound Core Nitration Nitration This compound->Nitration Activating Groups Required Halogenation Halogenation This compound->Halogenation Harsh Conditions SNAr SNAr (Amines, Alkoxides, etc.) This compound->SNAr Requires Leaving Group Suzuki Suzuki This compound->Suzuki Requires Halogen/Triflate Sonogashira Sonogashira This compound->Sonogashira Requires Halogen/Triflate Buchwald Buchwald-Hartwig This compound->Buchwald Requires Halogen/Triflate Oxidation Side-chain Oxidation N-Oxidation This compound->Oxidation Reduction Ring Reduction (-> Piperazine) This compound->Reduction

Caption: Summary of the chemical reactivity of the this compound ring.

References

The Pyrazine Nucleus: A Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, has emerged as a privileged scaffold in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding have made it a cornerstone in the design of novel therapeutic agents. This technical guide provides a comprehensive review of this compound derivatives, focusing on their synthesis, quantitative biological data, mechanisms of action, and the structure-activity relationships that govern their therapeutic potential.

Synthetic Strategies for this compound Derivatives

The construction of the this compound core and its subsequent derivatization are well-established fields in organic synthesis. A variety of methods are available to researchers, ranging from classical named reactions to modern catalytic approaches.

Classical Condensation Reactions

The most traditional and widely employed methods for this compound synthesis involve the condensation of 1,2-dicarbonyl compounds with 1,2-diamines. The Gutknecht this compound synthesis , for instance, involves the self-condensation of α-amino ketones to form dihydropyrazines, which are subsequently oxidized to the aromatic this compound.[1]

A related and versatile method is the Staedel–Rugheimer this compound synthesis , which utilizes the reaction of α-halo ketones with ammonia.[1] These classical methods, while effective, can sometimes require harsh reaction conditions.

Modern Synthetic Methodologies

More contemporary approaches offer milder reaction conditions, improved yields, and greater functional group tolerance. One such example is the manganese-catalyzed acceptorless dehydrogenative coupling of 2-amino alcohols, which provides an atom-economical route to 2,5-disubstituted pyrazines with water and hydrogen gas as the only byproducts.[2]

Furthermore, biocatalytic methods are gaining traction for their green credentials. A continuous-flow system utilizing immobilized Thermomyces lanuginosus lipase (Lipozyme® TL IM) has been developed for the efficient synthesis of pyrazinamide derivatives from this compound esters and various amines.[3] This method offers high yields and scalability under mild conditions.[3]

Biological Activities of this compound Derivatives

This compound derivatives exhibit a remarkable breadth of biological activities, with significant potential in oncology, infectious diseases, and inflammatory conditions.[4][5]

Anticancer Activity

A substantial body of research has focused on the development of this compound-based anticancer agents.[6] These compounds have demonstrated potent cytotoxic activity against a wide range of cancer cell lines. The data presented in Table 1 summarizes the in vitro anticancer activity of selected this compound derivatives.

Table 1: Anticancer Activity of Representative this compound Derivatives

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
Ligustrazine-chalcone hybridMDA-MB-2310.99 - 9.99[5]
Ligustrazine-chalcone hybridMCF-70.99 - 9.99[5]
Ligustrazine-chalcone hybridA5490.99 - 9.99[5]
Ligustrazine-chalcone hybridHepG-20.99 - 9.99[5]
Resveratrol analog with this compoundMCF-770.9[4]
Anti-inflammatory Activity

Several this compound derivatives have shown promising anti-inflammatory properties. For example, a paeonol derivative incorporating a this compound moiety exhibited a significant inhibitory effect on lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW264.7 macrophages, with 56.32% inhibition at a concentration of 20 µM.[4]

Antimicrobial Activity

The this compound scaffold is also a key component in a number of antimicrobial agents. Certain ligustrazine derivatives have demonstrated antibacterial activity against plant pathogens such as Xanthomonas oryzae pv. oryzae (Xoo) and Ralstonia solanacearum (Rs) with EC50 values of 6.72, 15.17, and 9.29 µg/cm³, respectively, outperforming the commercial agent Bismerthiazol.[5] Other derivatives have shown activity against Micrococcus luteus with a Minimum Inhibitory Concentration (MIC) of 31.25 µg/mL, comparable to tetracycline.[5]

Table 2: Antimicrobial Activity of Selected this compound Derivatives

Compound/Derivative ClassMicroorganismActivity (MIC/EC50)Reference
Ligustrazine derivativeXanthomonas oryzae pv. oryzaeEC50: 6.72 µg/cm³[5]
Ligustrazine derivativeRalstonia solanacearumEC50: 9.29 µg/cm³[5]
This compound derivativeMicrococcus luteusMIC: 31.25 µg/mL[5]

Signaling Pathways and Mechanisms of Action

The diverse biological effects of this compound derivatives stem from their ability to modulate a variety of cellular signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective therapeutic agents.

Inhibition of Kinase Signaling Pathways

A prominent mechanism of action for many anticancer this compound derivatives is the inhibition of protein kinases. For instance, several this compound-based compounds are potent inhibitors of Bruton's tyrosine kinase (BTK), a key enzyme in B-cell receptor signaling, and Fms-like tyrosine kinase 3 (FLT3), which is often mutated in acute myeloid leukemia. The clinically approved drug Gilteritinib is a potent FLT3 inhibitor.

kinase_inhibition RTK Receptor Tyrosine Kinase (e.g., FLT3) Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, RAS/MAPK) RTK->Downstream_Signaling Activation Pyrazine_Derivative This compound Derivative (e.g., Gilteritinib) Pyrazine_Derivative->RTK Inhibition Proliferation Cell Proliferation & Survival Downstream_Signaling->Proliferation Apoptosis Apoptosis Downstream_Signaling->Apoptosis

Caption: Inhibition of Receptor Tyrosine Kinase Signaling by a this compound Derivative.

Modulation of Inflammatory Pathways

In the context of inflammation, this compound derivatives can interfere with key signaling cascades such as the NF-κB pathway. By inhibiting the activation of NF-κB, these compounds can suppress the expression of pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS).

inflammatory_pathway LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB_p65_p50 NF-κB (p65/p50) Proinflammatory_Genes Pro-inflammatory Genes (e.g., iNOS, TNF-α) NFkB_p65_p50->Proinflammatory_Genes Nuclear Translocation & Transcription IkB->NFkB_p65_p50 Inhibition Pyrazine_Derivative This compound Derivative Pyrazine_Derivative->IKK Inhibition

Caption: Modulation of the NF-κB Inflammatory Pathway by a this compound Derivative.

Experimental Protocols

To facilitate further research and development in this area, detailed experimental protocols for the synthesis and biological evaluation of this compound derivatives are provided below.

General Procedure for the Condensation of 1,2-Diamines with α-Dicarbonyl Compounds

This method is a versatile and high-yielding approach to this compound synthesis.[1]

Materials:

  • 1,2-Diamine (e.g., ethylenediamine)

  • α-Dicarbonyl compound (e.g., glyoxal, diacetyl)

  • Solvent (e.g., ethanol, acetic acid)

  • Oxidizing agent (if necessary, e.g., air, copper(II) sulfate)

Procedure:

  • Dissolve the 1,2-diamine and the α-dicarbonyl compound in a suitable solvent in a round-bottom flask.

  • Stir the reaction mixture at room temperature or with gentle heating. The condensation reaction is often exothermic.

  • If a stable dihydrothis compound intermediate is formed, add an oxidizing agent and continue stirring or heating until the oxidation is complete. In many cases, aerial oxidation is sufficient.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

synthesis_workflow Start Start: 1,2-Diamine & α-Dicarbonyl Reaction Condensation in Solvent Start->Reaction Oxidation Oxidation (if necessary) Reaction->Oxidation Purification Purification (Recrystallization or Chromatography) Oxidation->Purification End Final Product: This compound Derivative Purification->End

Caption: General Workflow for this compound Synthesis via Condensation.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound derivative stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO, isopropanol with HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the this compound derivative and a vehicle control (DMSO).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Structure-Activity Relationship (SAR) Studies

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the this compound ring. SAR studies are crucial for optimizing lead compounds and designing more potent and selective drugs.[7]

For many anticancer this compound derivatives that act as kinase inhibitors, the presence of a hydrogen bond donor/acceptor group on the this compound ring is critical for binding to the hinge region of the kinase. The nature of the substituents at other positions influences the compound's selectivity, potency, and pharmacokinetic properties. Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, are increasingly being used to predict the activity of novel this compound derivatives and guide synthetic efforts.[8]

Conclusion

This compound derivatives represent a highly versatile and valuable class of compounds in medicinal chemistry. Their broad spectrum of biological activities, coupled with their synthetic accessibility, ensures that they will remain a focus of drug discovery and development efforts for the foreseeable future. This technical guide has provided a comprehensive overview of the current state of this compound chemistry, from synthesis to biological evaluation and mechanism of action, with the aim of empowering researchers to further explore the therapeutic potential of this remarkable scaffold.

References

The Pyrazine Core: A Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Structure-Activity Relationship of Pyrazine and its Derivatives in Pharmacological Applications

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that offer a blend of desirable physicochemical properties and potent biological activity is perpetual. Among the heterocyclic compounds, this compound, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, has emerged as a privileged structure in medicinal chemistry. Its unique electronic properties, ability to act as a bioisosteric replacement for other aromatic systems, and synthetic tractability have led to its incorporation into a wide array of therapeutic agents. This technical guide delves into the intricate relationship between the structure of this compound derivatives and their pharmacological activities, providing a comprehensive overview of their applications, mechanisms of action, and the experimental methodologies used in their evaluation.

The Structural Significance of the this compound Ring

This compound is a planar, electron-deficient aromatic heterocycle. The presence of two electronegative nitrogen atoms significantly influences the electron density of the ring, making it a good hydrogen bond acceptor. This property is crucial for the interaction of this compound-containing drugs with their biological targets, often forming key hydrogen bonds with amino acid residues in the active sites of enzymes and receptors.[1] Furthermore, the this compound ring is often employed as a bioisostere for benzene, pyridine, and pyrimidine rings in drug design.[1] This substitution can lead to improved physicochemical properties such as enhanced solubility, metabolic stability, and target engagement.[2][3]

Pharmacological Activities of this compound Derivatives

The versatility of the this compound scaffold is reflected in the broad spectrum of pharmacological activities exhibited by its derivatives. These compounds have been extensively investigated and have shown promise in various therapeutic areas, including oncology, inflammation, infectious diseases, and metabolic disorders.[4][5]

Anticancer Activity

A significant number of this compound derivatives have demonstrated potent anticancer activity against a range of human cancer cell lines.[4][6] Their mechanisms of action are diverse and often involve the inhibition of key enzymes in cancer cell signaling pathways, such as protein kinases.[6][7]

Table 1: In Vitro Anticancer Activity of Selected this compound Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
Chalcone-pyrazine derivativeBPH-110.4[8]
Chalcone-pyrazine derivativeMCF-79.1[8]
Chalcone-pyrazine derivativePC1216.4[8]
Chalcone-pyrazine derivativeBEL-740210.74[8]
Chalcone-pyrazine derivativeA5490.13[8]
Chalcone-pyrazine derivativeColo-2050.19[8]
Chalcone-pyrazine derivativeMCF-70.18[8]
Chalcone-pyrazine derivativeMCF-70.012[8]
Chalcone-pyrazine derivativeA5490.045[8]
Chalcone-pyrazine derivativeDU-1450.33[8]
Indenoquinoxaline/Pyrazine derivativeMCF-75.4[9]
Indenoquinoxaline/Pyrazine derivativeA5494.3[9]
Pyrazoline derivativeHepG-23.57[10]
Chlorothis compound-tethered pyrimidineDU-1455 µg/mL[4]

Table 2: Kinase Inhibitory Activity of Selected this compound Derivatives

Compound ClassTarget KinaseIC50 (nM)Reference
Imidazo[4,5-b]this compound derivativeTRK isoforms0.22 - 7.68[6]
Pyrido[3,4-b]this compound derivativeRET kinase25[6]
Triazolo[4,5-b]this compound derivativec-MET<10[6]
Pyrazolo[1,5-a]this compound derivativeJAK13[6]
Pyrazolo[1,5-a]this compound derivativeJAK28.5[6]
Pyrazolo[1,5-a]this compound derivativeTYK27.7[6]
This compound-2-carboxamide derivativePKCα1.9[6]
This compound-2-carboxamide derivativePKCθ0.4[6]
This compound-2-carboxamide derivativeGSK3β3.1[6]
6,7,8,9-tetrahydropyrido[3′,2′:4,5]pyrrolo[1,2-a]this compound-2-carboxamideRSK isoforms0.3 - 94[6]
This compound-2-carboxamide derivativeAXL1 (% inhibition at 10 µM)41%[11][12]
This compound-2-carboxamide derivativeTRKA (% inhibition at 10 µM)34%[11][12]
Anti-inflammatory Activity

This compound derivatives have also been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[13]

Table 3: COX-2 Inhibitory Activity of Pyridazine Derivatives (Structurally related to Pyrazines)

CompoundCOX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Compound 4c0.26-[14]
Compound 6b0.186.33[14]
Celecoxib0.35-[14]
Indomethacin-0.50[14]
Antimicrobial Activity

The this compound nucleus is a key component of several antimicrobial agents. Derivatives have shown activity against a range of bacteria and mycobacteria.[3][15]

Table 4: Antimicrobial Activity of Selected this compound Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
Triazolo[4,3-a]this compound derivativeStaphylococcus aureus32[3]
Triazolo[4,3-a]this compound derivativeEscherichia coli16[3]
This compound-2-carboxylic acid derivativeCandida albicans3.125[2]
This compound-2-carboxylic acid derivativeEscherichia coli50[2]
This compound-2-carboxylic acid derivativePseudomonas aeruginosa25[2]

Signaling Pathways and Mechanisms of Action

A deep understanding of the signaling pathways modulated by this compound-containing drugs is crucial for rational drug design and development.

Bortezomib: A Proteasome Inhibitor in Multiple Myeloma

Bortezomib (Velcade™), a dipeptidyl boronic acid containing a this compound moiety, is a first-in-class proteasome inhibitor used in the treatment of multiple myeloma.[16][17][18] The 26S proteasome is a large protein complex responsible for the degradation of ubiquitinated proteins, which plays a critical role in regulating various cellular processes, including the cell cycle, apoptosis, and NF-κB signaling.[17][18]

Bortezomib reversibly inhibits the chymotrypsin-like activity of the 26S proteasome by binding to the β5 subunit of the 20S core particle.[16][18] This inhibition leads to the accumulation of ubiquitinated proteins, which in turn triggers several downstream effects that contribute to its anticancer activity.[18][19] One of the key consequences is the induction of endoplasmic reticulum (ER) stress due to the accumulation of misfolded proteins.[18][19] Additionally, bortezomib prevents the degradation of IκB, the inhibitor of NF-κB. This leads to the sequestration of NF-κB in the cytoplasm, thereby inhibiting the transcription of genes involved in cell survival and proliferation.[17][18]

Bortezomib_Pathway Bortezomib Bortezomib Proteasome 26S Proteasome Bortezomib->Proteasome Inhibits IκB IκB Ub_Proteins Poly-ubiquitinated Proteins Proteasome->Ub_Proteins Degrades Proteasome->IκB Degrades ER Endoplasmic Reticulum Ub_Proteins->ER Accumulation in ER_Stress ER Stress ER->ER_Stress Induces Apoptosis Apoptosis ER_Stress->Apoptosis Leads to NFκB NF-κB IκB->NFκB Inhibits NFκB_IκB NF-κB IκB Nucleus Nucleus NFκB->Nucleus Translocation Gene_Transcription Pro-survival Gene Transcription Nucleus->Gene_Transcription Activates

Mechanism of action of Bortezomib in multiple myeloma cells.
Glipizide: An ATP-Sensitive Potassium Channel Inhibitor in Type 2 Diabetes

Glipizide is a second-generation sulfonylurea drug containing a this compound ring that is used to treat type 2 diabetes mellitus.[1][20] Its primary mechanism of action is to stimulate insulin secretion from pancreatic β-cells.[1][20][21]

Glipizide binds to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channel on the plasma membrane of pancreatic β-cells.[22] This binding leads to the closure of the K-ATP channels, which reduces the outward flow of potassium ions and causes depolarization of the cell membrane.[1][22] The membrane depolarization, in turn, activates voltage-gated calcium channels, leading to an influx of calcium ions.[1][22] The increased intracellular calcium concentration triggers the exocytosis of insulin-containing granules, resulting in the release of insulin into the bloodstream.[1][20][22]

Glipizide_Pathway cluster_beta_cell Pancreatic β-Cell Glipizide Glipizide K_ATP_Channel K-ATP Channel (SUR1) Glipizide->K_ATP_Channel Binds to & Inhibits K_ion K+ K_ATP_Channel->K_ion Efflux Blocked Membrane_Depolarization Membrane Depolarization K_ion->Membrane_Depolarization Leads to Ca_Channel Voltage-gated Ca2+ Channel Membrane_Depolarization->Ca_Channel Activates Ca_ion Ca2+ Ca_Channel->Ca_ion Influx Insulin_Vesicles Insulin-containing Vesicles Ca_ion->Insulin_Vesicles Triggers Exocytosis of Insulin_Release Insulin Release Insulin_Vesicles->Insulin_Release Results in

Signaling pathway of Glipizide-induced insulin secretion.

Key Experimental Protocols

The evaluation of the pharmacological activity of this compound derivatives involves a range of in vitro and in vivo assays. Below are summaries of key experimental protocols.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay is used to determine the inhibitory activity of compounds against COX-1 and COX-2 enzymes.

  • Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.

  • Incubation: The test compounds, at various concentrations, are pre-incubated with the enzyme in a reaction buffer.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid, the substrate for COX enzymes.

  • Quantification: The production of prostaglandin E2 (PGE2), a product of the COX reaction, is measured using an enzyme-linked immunosorbent assay (ELISA).[14][23]

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

MTT Cell Viability Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[24][9]

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and IC50 values are determined.

MTT_Assay_Workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate_adhere Incubate overnight to allow cell adhesion seed_cells->incubate_adhere treat_compounds Treat cells with various concentrations of this compound derivatives incubate_adhere->treat_compounds incubate_treatment Incubate for 48-72 hours treat_compounds->incubate_treatment add_mtt Add MTT solution to each well incubate_treatment->add_mtt incubate_formazan Incubate to allow formazan crystal formation add_mtt->incubate_formazan add_solubilizer Add solubilizing agent (e.g., DMSO) incubate_formazan->add_solubilizer measure_absorbance Measure absorbance at 570 nm add_solubilizer->measure_absorbance calculate_ic50 Calculate cell viability and determine IC50 measure_absorbance->calculate_ic50 end End calculate_ic50->end

Workflow for the MTT cell viability assay.
Proteasome Activity Assay

This assay measures the inhibitory effect of compounds like bortezomib on the activity of the 26S proteasome.

  • Cell Lysis: Cells are lysed to release the proteasome.

  • Substrate Addition: A fluorogenic peptide substrate specific for the chymotrypsin-like activity of the proteasome is added to the cell lysate.

  • Incubation: The lysate is incubated with and without the test compound (e.g., bortezomib).

  • Fluorescence Measurement: The cleavage of the substrate by the proteasome releases a fluorescent molecule, and the fluorescence is measured over time using a fluorometer.[25][26]

  • Data Analysis: The rate of fluorescence increase is proportional to the proteasome activity. The percentage of inhibition is calculated by comparing the activity in the presence and absence of the inhibitor.

Conclusion

The this compound ring represents a highly valuable scaffold in medicinal chemistry, offering a unique combination of physicochemical properties and a broad range of pharmacological activities. The ability to readily synthesize a diverse library of derivatives allows for the fine-tuning of their biological profiles, leading to the development of potent and selective therapeutic agents. The examples of bortezomib and glipizide highlight the clinical success of this compound-containing drugs in treating complex diseases like cancer and diabetes. As our understanding of the structure-activity relationships of this compound derivatives continues to grow, so too will their potential to address unmet medical needs. The experimental protocols and signaling pathway analyses presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and exploit the therapeutic potential of this remarkable heterocyclic core.

References

An In-depth Technical Guide to Investigating the Electron Density of Pyrazine Nitrogen Atoms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazine, a 1,4-diazine, is a fundamental heterocyclic aromatic compound. Its derivatives are integral to a vast array of applications, from flavor and fragrance chemistry to the development of novel pharmaceuticals and functional materials. The two nitrogen atoms within the this compound ring are central to its chemical and physical properties. These nitrogen atoms are electron-withdrawing, which renders the this compound ring electron-deficient and significantly influences its reactivity, coordination chemistry, and intermolecular interactions.[1] A thorough understanding of the electron density distribution, particularly at the nitrogen atoms, is paramount for predicting molecular behavior, designing new molecules with desired properties, and elucidating mechanisms of action in biological systems.

This technical guide provides a comprehensive overview of the state-of-the-art experimental and computational methodologies employed to investigate the electron density of this compound nitrogen atoms. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are working with this compound-containing compounds.

Theoretical Framework: The Electronic Structure of this compound

The this compound molecule is planar with D2h symmetry.[2] The presence of two electronegative nitrogen atoms in the aromatic ring has a profound effect on its electronic structure.

  • Electron-Deficient Aromatic System: The nitrogen atoms inductively withdraw electron density from the carbon atoms, making the ring electron-deficient compared to benzene. This reduced electron density deactivates the ring towards electrophilic substitution but makes it more susceptible to nucleophilic attack.[1][3]

  • Nitrogen Lone Pairs: Each nitrogen atom possesses a lone pair of electrons residing in an sp2 hybrid orbital in the plane of the ring, orthogonal to the π-system.[4][5] These lone pairs are responsible for the basicity of this compound (pKa = 0.65) and its ability to act as a ligand in metal complexes.[2]

  • Influence of Substituents: The electron density of the this compound ring and its nitrogen atoms can be modulated by the introduction of substituents. Electron-donating groups increase the electron density, while electron-withdrawing groups further decrease it.[1][6] This tunability is a key aspect of designing this compound derivatives for specific applications.

Experimental Methodologies for Electron Density Investigation

High-Resolution Single-Crystal X-ray Diffraction

High-resolution X-ray diffraction is a powerful experimental technique for directly mapping the electron density distribution in a molecule. By analyzing the diffraction pattern of a single crystal, it is possible to reconstruct the three-dimensional electron density map of the unit cell.

Experimental Protocol:

  • Crystal Growth: High-quality single crystals of the this compound derivative of interest are grown.

  • Data Collection: The crystal is mounted on a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected to a high resolution (typically sin(θ)/λ > 1.0 Å⁻¹).

  • Structure Refinement: The initial crystal structure is solved and refined against the diffraction data.

  • Multipole Modeling: The spherical atom model is extended by including aspherical refinements (multipole model) to account for the distortion of the electron density due to chemical bonding and lone pairs.

  • Topological Analysis: The resulting experimental electron density is analyzed using the Quantum Theory of Atoms in Molecules (QTAIM).[7][8][9] This analysis allows for the characterization of bond critical points, bond paths, and the determination of atomic charges.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a sensitive probe of the local electronic environment of atomic nuclei. The chemical shift of a nucleus is directly related to the electron density around it.

Experimental Protocol:

  • Sample Preparation: The this compound compound is dissolved in a suitable deuterated solvent.

  • Data Acquisition: 1H, 13C, and 15N NMR spectra are acquired on a high-field NMR spectrometer.[2][10]

  • Spectral Analysis: The chemical shifts of the nuclei are determined. For this compound itself, the four equivalent protons give a single resonance at approximately 8.6 ppm in CDCl3.[2] The 15N chemical shifts are particularly informative about the electronic state of the nitrogen atoms.

  • Correlation with Electron Density: The observed chemical shifts are correlated with theoretical calculations of electron density to provide insights into the electronic structure.

UV-Visible Spectroscopy

UV-Visible spectroscopy can be used to study the electronic transitions in this compound, namely the n→π* and π→π* transitions. The solvent effects on these transitions provide information about the changes in electron density upon electronic excitation.[11][12]

Experimental Protocol:

  • Sample Preparation: Solutions of the this compound compound are prepared in a series of solvents with varying polarities (e.g., hexane, isopropanol, water).[11]

  • Spectral Measurement: The UV absorption spectrum of each solution is measured.

  • Analysis of Solvatochromic Shifts: The shift in the absorption maxima of the n→π* and π→π* transitions as a function of solvent polarity is analyzed. A blue shift (hypsochromic shift) of the n→π* transition in polar solvents is indicative of the stabilization of the ground state lone pair electrons by the solvent.

Computational Approaches to Electron Density Analysis

Theoretical calculations are an indispensable tool for investigating the electron density of molecules. They provide detailed information that can complement and help interpret experimental results.

Density Functional Theory (DFT)

DFT is a widely used computational method for calculating the electronic structure of molecules.

Computational Protocol:

  • Structure Optimization: The geometry of the this compound molecule is optimized using a chosen DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[13]

  • Wavefunction Calculation: A single-point energy calculation is performed on the optimized geometry to obtain the electronic wavefunction.

  • Population Analysis: The calculated wavefunction is then analyzed to determine the distribution of electron density.

Population Analysis Methods
  • Mulliken Population Analysis: This method partitions the total electron density among the atoms in a molecule based on the contributions of their basis functions to the molecular orbitals.[14][15]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides a more chemically intuitive picture of bonding and lone pairs. It calculates the charges on each atom and provides information about hyperconjugative interactions and charge delocalization.[16]

Quantitative Data on this compound Nitrogen Electron Density

The following tables summarize representative quantitative data on the electron density of the nitrogen atoms in this compound.

Table 1: Calculated Atomic Charges on this compound Nitrogen Atoms

MethodAtomic Charge (e)Reference(s)
Mulliken Population Analysis (SCF)-0.11 to -0.14Based on qualitative descriptions in[14][15]
Natural Bond Orbital (NBO)-0.4 to -0.6Representative values from typical NBO analyses
AIM (QTAIM)-0.9 to -1.1Representative values from topological analyses

Note: The exact values can vary depending on the level of theory and basis set used in the calculation.

Table 2: Representative 15N NMR Chemical Shifts

CompoundSolvent15N Chemical Shift (ppm)Reference(s)
This compoundCDCl3~ -50 to -60Based on typical values for diazines, see[17]
This compound N-oxideCDCl3~ -130 to -150Based on typical values, see[17]
Protonated this compoundH2O/acid~ -170 to -190Based on protonation effects on shielding

Note: Chemical shifts are relative to a standard (e.g., liquid ammonia or nitromethane) and can be influenced by solvent and concentration.

Visualizations of Investigative Workflows and Concepts

Comprehensive Workflow for Investigating this compound Nitrogen Electron Density

comprehensive_workflow cluster_experimental Experimental Investigation cluster_computational Computational Analysis cluster_correlation Correlation and Interpretation exp_start Start with this compound Derivative crystal_growth High-Quality Crystal Growth exp_start->crystal_growth nmr_spectroscopy NMR Spectroscopy (1H, 13C, 15N) exp_start->nmr_spectroscopy uv_vis UV-Vis Spectroscopy in Various Solvents exp_start->uv_vis xray_diff High-Resolution X-ray Diffraction crystal_growth->xray_diff multipole Multipole Model Refinement xray_diff->multipole qtaim QTAIM Analysis multipole->qtaim exp_ed Experimental Electron Density Map & Atomic Charges qtaim->exp_ed correlation Correlate Experimental and Computational Data exp_ed->correlation nmr_data Chemical Shifts nmr_spectroscopy->nmr_data nmr_data->correlation uv_data Solvatochromic Shifts uv_vis->uv_data comp_start Define Molecular Structure geom_opt Geometry Optimization (e.g., DFT) comp_start->geom_opt sp_calc Single-Point Calculation geom_opt->sp_calc nmr_calc NMR Chemical Shift Calculation geom_opt->nmr_calc pop_analysis Population Analysis (Mulliken, NBO) sp_calc->pop_analysis nbo_analysis NBO Analysis sp_calc->nbo_analysis comp_charges Calculated Atomic Charges pop_analysis->comp_charges comp_charges->correlation nbo_data Lone Pair Character & Delocalization nbo_analysis->nbo_data calc_nmr Calculated Chemical Shifts nmr_calc->calc_nmr calc_nmr->correlation interpretation Elucidate Structure-Property Relationships correlation->interpretation

Caption: A workflow for investigating this compound nitrogen electron density.

Influence of Substituents on this compound Nitrogen Electron Density

substituent_effects substituent Substituent on this compound Ring edg Electron-Donating Group (EDG) (e.g., -NH2, -OCH3) substituent->edg Type ewg Electron-Withdrawing Group (EWG) (e.g., -NO2, -CN) substituent->ewg Type edg_effect Increases Electron Density on Ring edg->edg_effect ewg_effect Decreases Electron Density on Ring ewg->ewg_effect n_ed Nitrogen Atoms: - Higher electron density - Increased basicity - More nucleophilic edg_effect->n_ed n_ew Nitrogen Atoms: - Lower electron density - Decreased basicity - Less nucleophilic ewg_effect->n_ew

Caption: How substituents modulate this compound nitrogen electron density.

Conclusion

The electron density of the nitrogen atoms in this compound is a critical determinant of its chemical behavior and physical properties. A multi-faceted approach, combining high-resolution experimental techniques like X-ray diffraction and NMR spectroscopy with robust computational methods such as DFT and NBO analysis, is essential for a comprehensive understanding. The methodologies and data presented in this guide offer a solid foundation for researchers and professionals to investigate and modulate the electronic properties of this compound-based compounds for a wide range of scientific and industrial applications.

References

Pyrazine: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazine core, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation, stands as a cornerstone in medicinal chemistry and drug discovery.[1] Its unique physicochemical properties, including its ability to act as a hydrogen bond acceptor and its role as a bioisostere for other aromatic rings like benzene and pyridine, have established it as a "privileged scaffold."[2][3] This designation reflects its capacity to bind to a wide range of biological targets, leading to compounds with diverse and potent pharmacological activities.[4] this compound derivatives have been successfully developed into therapeutic agents for a multitude of diseases, including cancer, infectious diseases, and inflammatory conditions.[5][6][7]

The electron-deficient nature of the this compound ring, a result of the electronegative nitrogen atoms, influences its interactions and reactivity.[2][3] This electronic characteristic, combined with the structural rigidity of the aromatic ring, allows for the precise positioning of substituent groups to optimize interactions with biological targets.[8] Consequently, the this compound moiety is a recurring feature in numerous FDA-approved drugs and clinical candidates, underscoring its pivotal role in the development of novel therapeutics.[2][3][9]

Pharmacological Applications and Bioactivity

The versatility of the this compound scaffold is evident in the broad spectrum of its biological activities. This compound-containing compounds have demonstrated significant potential as anticancer, antiviral, antibacterial, and anti-inflammatory agents.[2][10]

Anticancer Activity: A Focus on Kinase Inhibition

This compound derivatives are particularly prominent as anticancer agents, with many functioning as potent kinase inhibitors.[7][11][12] Kinases are crucial regulators of cellular signaling pathways that are often dysregulated in cancer, making them prime therapeutic targets.[13][14] The this compound scaffold is adept at fitting into the ATP-binding pocket of kinases, where the nitrogen atoms can form key hydrogen bonds with the hinge region of the enzyme, a common mechanism for kinase inhibition.[3][11]

Several FDA-approved kinase inhibitors feature a this compound core. For instance, Gilteritinib (Xospata®) is a potent dual FLT3/AXL inhibitor used for the treatment of acute myeloid leukemia (AML) with FLT3 mutations.[11] Another example is Erdafitinib , which targets the fibroblast growth factor receptor (FGFR) kinase.[11] The imidazo[4,5-b]this compound scaffold, a fusion of this compound and imidazole rings, is another privileged structure found in potent inhibitors of kinases like the Tropomyosin receptor kinase (TRK) family and c-Met.[15]

The anti-neoplastic effects of this compound derivatives extend beyond kinase inhibition to include the induction of cell cycle arrest and apoptosis.[14]

Table 1: Anticancer Activity of Representative this compound Derivatives

Compound/DrugTarget(s)BioactivityCell Line(s)Reference(s)
Gilteritinib (ASP-2215)FLT3, AXLIC50: 0.29 nM (FLT3), 0.73 nM (AXL)-[11]
Acalabrutinib (ACP-196)BTKPotent and selective inhibitor-[11]
AKN-028Tyrosine KinasePromising preclinical resultsAcute Myeloid Leukemia (AML)[16]
Compound 89 -IC50: 10.43 µMMCF-7 (Breast Cancer)[2]
Compounds 38-40 -IC50: 3.19–8.90 µMHCT116 (Colon Cancer)[2]
This compound-Pyridine Biheteroaryl 39 VEGFR-2IC50: 10 nMHUVEC[17]
This compound-Pyridine Biheteroaryl 41 VEGFR-2IC50: 10 nMHUVEC[17]
1,4-Pyrazine Compound 3 p300 HATIC50: 5.7 µM-[18]
1,4-Pyrazine Compound 29 p300 HATIC50: 1.4 µM-[18]
Antiviral Activity

The this compound scaffold is a key component in several antiviral agents. A notable example is Favipiravir , a broad-spectrum antiviral drug that acts as a prodrug, ultimately inhibiting the RNA-dependent RNA polymerase of various RNA viruses.[16][19] Pyrazinoic acid C-nucleosides have also been synthesized and evaluated for their antiviral properties.[20] Recent studies have explored this compound-triazole and this compound-benzothiazole conjugates, some of which have shown significant potency against SARS-CoV-2.[19][21]

Table 2: Antiviral Activity of Representative this compound Derivatives

Compound/DrugTarget VirusBioactivityReference(s)
Favipiravir (T-705)RNA VirusesBroad-spectrum antiviral[16]
This compound-triazole conjugate 5d-g SARS-CoV-2Significant potency[21]
This compound-benzothiazole conjugate 12i SARS-CoV-2IC50: 0.3638 mM, SI: 3.837[21]
This compound-1,3-thiazine conjugate 3k HIV-1IC50: 3.26 µM[22]
This compound-1,3-thiazine conjugate 3d Influenza A (H1N1)IC50: 5.32 µM[22]
Pyrazinoic acid C-nucleoside 4 Herpes VirusesActive in the micromolar range[20]
Antibacterial Activity

This compound derivatives have demonstrated a wide range of antibacterial activities.[2][23] The well-known antitubercular drug Pyrazinamide is a cornerstone of tuberculosis treatment.[14] Its mechanism involves conversion to pyrazinoic acid, which disrupts membrane potential and essential cellular processes in Mycobacterium tuberculosis.[14] More recent research has focused on novel this compound structures, such as triazolo[4,3-a]this compound derivatives and this compound-functionalized metal complexes, which have shown potent activity against various bacterial strains, including drug-resistant pathogens.[24][25]

Table 3: Antibacterial Activity of Representative this compound Derivatives

Compound/DrugTarget BacteriaBioactivity (MIC)Reference(s)
PyrazinamideMycobacterium tuberculosisStandard antitubercular agent[14]
Triazolo[4,3-a]this compound 2e S. aureus32 µg/mL[25]
Triazolo[4,3-a]this compound 2e E. coli16 µg/mL[25]
Chloro[2,6-bis(1-methyl imidazol)this compound]gold(I) 2b Gram-positive & Gram-negativePotent activity[24]
Chloro[2,6-bis(1-methyl imidazol)this compound]silver(I) 2a Gram-positive & Gram-negativePotent activity[24]
Amidoxime derivatives 5-20 M. tuberculosis25-100 µg/mL[26]

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the this compound ring.[27] For instance, in the development of Neuropeptide S Receptor (NPSR) antagonists, modifications to the oxazolo[3,4-a]this compound core led to significant improvements in potency.[28] Similarly, for kinase inhibitors, specific substitutions are crucial for achieving high potency and selectivity. The introduction of a fluorophenyl group, for example, can significantly modulate pharmacokinetic and pharmacodynamic properties due to fluorine's unique characteristics.[27] SAR studies on this compound-pyridine biheteroaryls as VEGFR-2 inhibitors have also provided insights into the structural requirements for potent activity.[17]

SAR_Logical_Relationship cluster_core This compound Core Modification cluster_substituents Substituent Effects (R-groups) cluster_properties Resulting Pharmacological Properties This compound Privileged this compound Scaffold Size Steric Bulk This compound->Size Substitution at various positions Electronics Electronic Properties (EDG vs EWG) This compound->Electronics Substitution at various positions Lipophilicity Lipophilicity (logP) This compound->Lipophilicity Substitution at various positions H_Bonding H-Bond Donors/Acceptors This compound->H_Bonding Substitution at various positions Potency Target Potency (e.g., IC50) Size->Potency Affects binding pocket fit Selectivity Target Selectivity PK_Props Pharmacokinetics (ADME) Toxicity Toxicity Profile Electronics->Potency Modulates target interactions Lipophilicity->PK_Props Impacts solubility, membrane permeability H_Bonding->Selectivity Dictates specific receptor interactions Potency->Toxicity Often inversely correlated

Caption: Logical flow of Structure-Activity Relationship (SAR) studies for this compound derivatives.

Key Signaling Pathways Targeted by this compound Derivatives

As many this compound-based drugs are kinase inhibitors, they directly interfere with critical cell signaling pathways. The Vascular Endothelial Growth Factor Receptor (VEGFR) and Mesenchymal-Epithelial Transition factor (c-Met) pathways are two prominent examples implicated in cancer cell proliferation, survival, and angiogenesis.

Signaling_Pathway cluster_VEGFR VEGFR-2 Signaling cluster_cMet c-Met Signaling cluster_output Cellular Response VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC MAPK_V Raf-MEK-ERK (MAPK Pathway) PKC->MAPK_V Proliferation Proliferation MAPK_V->Proliferation Angiogenesis Angiogenesis MAPK_V->Angiogenesis HGF HGF cMet c-Met Receptor HGF->cMet Binds PI3K PI3K cMet->PI3K Activates AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival mTOR->Proliferation mTOR->Survival Pyrazinib This compound-Based Kinase Inhibitor Pyrazinib->VEGFR2 Pyrazinib->cMet

Caption: Dual inhibition of VEGFR-2 and c-Met signaling pathways by this compound-based inhibitors.

Experimental Protocols

The development of novel this compound derivatives involves standardized synthetic and biological evaluation procedures.

General Synthesis of this compound Derivatives

Multiple synthetic routes exist for the this compound core and its derivatives.[10] A common method for creating substituted pyrazines involves the condensation of α-dicarbonyl compounds with 1,2-diamines. Modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), are frequently employed to assemble complex this compound-containing molecules.[5][17]

Protocol: Synthesis of this compound-Pyridine Biheteroaryls (Suzuki Coupling) [17]

  • Reactants: A suitable bromothis compound derivative, a pyridineboronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃ or K₂CO₃).

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used.

  • Reaction Setup: Combine the bromothis compound, pyridineboronic acid (1.1-1.5 equivalents), base (2-3 equivalents), and catalyst (1-5 mol %) in the solvent system.

  • Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) to prevent catalyst degradation.

  • Heating: Heat the mixture, typically between 80-120 °C, and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel to yield the desired this compound-pyridine biheteroaryl.

Biological Evaluation: Kinase Inhibition Assay

Determining the inhibitory potency of a compound against a specific kinase is a fundamental step in drug discovery.

Protocol: In Vitro Kinase Inhibition Assay (e.g., for VEGFR-2) [17]

  • Materials: Recombinant human VEGFR-2 kinase, a suitable substrate (e.g., a synthetic peptide), ATP, test compound (this compound derivative), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO, typically starting from a high concentration (e.g., 10 mM).

  • Assay Plate Setup: In a 384-well plate, add the kinase, substrate, and test compound at various concentrations. Include positive (no inhibitor) and negative (no kinase) controls.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 25-30 °C) for a specific period (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and measure the kinase activity. For the ADP-Glo™ assay, this involves adding a reagent to deplete unused ATP, followed by a second reagent to convert the generated ADP into a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each compound concentration relative to the positive control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Drug Discovery Workflow

The path from initial concept to a potential clinical candidate is a structured process. A typical workflow for developing this compound-based inhibitors involves several key stages.

Drug_Discovery_Workflow cluster_discovery Discovery & Design cluster_synthesis Chemistry cluster_testing Biological Evaluation cluster_clinical Development A Target Identification & Validation B Library Design & Virtual Screening A->B C Synthesis of this compound Derivative Library B->C E In Vitro Screening (Biochemical & Cellular Assays) C->E D SAR-guided Lead Optimization D->C New Analogs D->E Optimized Leads E->D SAR Data F ADME/Tox Profiling E->F Active Hits F->D ADME Data G In Vivo Efficacy Studies (Animal Models) F->G Promising Leads H Preclinical Development G->H I Clinical Trials H->I

Caption: A generalized workflow for the discovery and development of this compound-based therapeutics.

Conclusion

The this compound ring is unequivocally a privileged scaffold in medicinal chemistry, consistently yielding compounds with significant therapeutic potential across a wide range of diseases.[1][6] Its favorable physicochemical properties and synthetic tractability have made it a mainstay in the design of targeted therapies, particularly kinase inhibitors for oncology.[2][11] The continued exploration of novel this compound derivatives, driven by a deeper understanding of structure-activity relationships and disease biology, promises to deliver the next generation of innovative medicines. The versatility and proven success of this scaffold ensure that it will remain a focal point for research and development professionals in the pharmaceutical sciences for the foreseeable future.[7][29]

References

An In-depth Technical Guide to the Core Chemical and Physical Properties of 2,3-Diaminopyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Diaminopyrazine is a heterocyclic amine of significant interest in medicinal chemistry and materials science. As a crucial building block, it serves as a precursor for the synthesis of a wide array of biologically active compounds, most notably pteridines and their analogues, which are implicated in numerous biological pathways. This technical guide provides a comprehensive overview of the core chemical and physical properties of 2,3-Diaminothis compound, consolidating available experimental and predicted data. It further details a key synthetic application and outlines standard experimental protocols for the determination of its fundamental physicochemical characteristics.

Chemical and Physical Properties

The physicochemical properties of 2,3-Diaminothis compound are fundamental to its application in chemical synthesis and drug design. While extensive experimental data is limited in publicly accessible literature, a combination of reported values and computational predictions provides a robust profile of the compound.

General and Structural Properties
PropertyValueSource
CAS Number 13134-31-1N/A
Molecular Formula C₄H₆N₄N/A
Molecular Weight 110.12 g/mol N/A
Appearance White to off-white powderN/A
SMILES C1=CN=C(N)C(=N1)NN/A
InChI Key FZENGILVLDJBFB-UHFFFAOYSA-NN/A
Physicochemical Data

The following table summarizes the key experimental and predicted physicochemical properties of 2,3-Diaminothis compound. It is critical to note that much of the available data is derived from computational models and should be confirmed through experimental validation.

PropertyValueData Type
Melting Point 205.6 °CExperimental
Boiling Point 351.6 ± 37.0 °CPredicted
Density 1.368 ± 0.06 g/cm³Predicted
pKa 4.58 ± 0.10Predicted
Solubility Soluble in MethanolExperimental

Spectroscopic Data

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the two amine protons and the two aromatic protons on the this compound ring. The chemical shifts of the amine protons can be broad and are dependent on the solvent and concentration. The two aromatic protons, being in a symmetric environment, would likely appear as a singlet.

  • ¹³C NMR: The carbon NMR spectrum should display distinct signals for the carbon atoms of the this compound ring. The carbons bonded to the amino groups are expected to be the most deshielded.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by N-H stretching vibrations of the primary amine groups, typically appearing in the region of 3300-3500 cm⁻¹. C=N and C=C stretching vibrations of the this compound ring will be observed in the 1500-1600 cm⁻¹ region. N-H bending vibrations are also expected around 1600 cm⁻¹.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 2,3-Diaminothis compound (110.12 g/mol ). Fragmentation patterns would involve the loss of amine groups and cleavage of the this compound ring.

Experimental Protocols

Due to the limited availability of specific published experimental protocols for determining the physicochemical properties of 2,3-Diaminothis compound, this section outlines standard laboratory methodologies applicable to this and similar organic compounds.

Synthesis of a Biologically Active Pteridine Derivative

2,3-Diaminothis compound is a key precursor in the synthesis of pteridines, a class of compounds with diverse biological activities, including roles as enzyme cofactors and signaling molecules. The following protocol describes a general method for the synthesis of a 6-aryl-pteridine-7-one derivative via the Isay reaction.

Reaction: Condensation of 2,3-Diaminothis compound with an α-keto ester.

Materials:

  • 2,3-Diaminothis compound

  • An appropriate α-keto ester (e.g., ethyl benzoylacetate for a 6-phenyl-pteridine derivative)

  • Ethanol (or another suitable solvent)

  • Glacial acetic acid (catalyst)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2,3-Diaminothis compound (1 equivalent) in ethanol.

  • Add the α-keto ester (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The pteridine product, often being a solid, may precipitate out of the solution. If so, collect the product by filtration.

  • If the product does not precipitate, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a solvent mixture).

  • Characterize the final product using standard analytical techniques such as NMR, IR, and mass spectrometry.

Synthesis_of_Pteridine_Derivative diaminothis compound 2,3-Diaminothis compound conditions + diaminothis compound->conditions keto_ester α-Keto Ester (e.g., Ethyl Benzoylacetate) keto_ester->conditions solvent Ethanol, Acetic Acid (cat.) Reflux conditions->solvent pteridine 6-Aryl-Pteridine Derivative conditions->pteridine Isay Reaction Biological_Applications diaminothis compound 2,3-Diaminothis compound pteridines Pteridine Derivatives diaminothis compound->pteridines Synthetic Precursor anticancer Anticancer Activity (e.g., DHFR Inhibition) pteridines->anticancer antimicrobial Antimicrobial Activity (Antibacterial, Antiparasitic) pteridines->antimicrobial enzyme_inhibition Other Enzyme Inhibition pteridines->enzyme_inhibition

Developments in the Chemistry of Pyrazine Natural Product Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazine, a six-membered nitrogen-containing heterocycle, is a core scaffold in a multitude of natural products and their derivatives, exhibiting a wide array of biological activities.[1][2] This technical guide delves into the recent advancements in the chemistry of this compound natural product derivatives, with a focus on their synthesis, biological evaluation, and mechanisms of action. The inherent electronic properties of the this compound ring, coupled with the diverse functionalities that can be introduced, make it a privileged structure in medicinal chemistry.[1][3] this compound-modified natural product derivatives often exhibit enhanced pharmacological activity and reduced toxicity compared to their parent compounds.[1][4] This guide provides a comprehensive overview for researchers engaged in the discovery and development of novel therapeutics based on these promising molecular architectures.

I. Key Classes and Biological Activities of this compound Natural Product Derivatives

The hybridization of the this compound moiety with various natural product scaffolds has yielded derivatives with significant therapeutic potential. These compounds have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2][4]

Anticancer Activity

This compound derivatives have shown considerable promise as anticancer agents, targeting various cancer cell lines and signaling pathways.

Table 1: Anticancer Activity of Selected this compound Natural Product Derivatives

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Chalcone-Pyrazine Hybrids Compound 46BPH-110.4[3]
MCF-79.1[3]
Compound 47PC1216.4[3]
Compound 48BEL-740210.74[1][3]
Piperlongumine-Ligustrazine Hybrids Analogues of PiperlongumineHCT1163.19 - 8.90[1]
Indole-Pyrazine Hybrids Derivative 1HCV NS5B RdRp58[3]
Cinnamate-Pyrazine Hybrids Derivative 2HCV NS5B RdRp0.69[3]
Derivative 3HCV NS5B RdRp1.2[3]
YM155-Pyrazine Hybrids Compound 37H12990.0377[3]
Compound 38H12990.0546[3]
Imidazo[1,2-a]this compound Derivatives Compound 12bHep-211[5]
HepG213[5]
MCF-711[5]
A37511[5]
Pyrazolinone Chalcones Compound 6bCaco23.34 ± 0.14[6][7]
Anti-inflammatory Activity

Several this compound derivatives have demonstrated potent anti-inflammatory effects by modulating key inflammatory pathways.

Table 2: Anti-inflammatory Activity of Selected this compound Derivatives

Compound ClassDerivativeAssayInhibition/ActivityReference
Paeonol-Pyrazine Hybrids Compound 37LPS-induced NO overexpression in RAW264.7 macrophages56.32% inhibition at 20 µM[1]
Pyrazolo[3,4-b]pyrazines Compound 15Carrageenan-induced rat paw edemaSame activity as indomethacin[8]
Compound 29Carrageenan-induced rat paw edemaRemarkable activity[8]
Pyranochalcones Compound 6bTNF-α induced NF-κB inhibition in HEK293T cellsIC50: 0.29 - 10.46 µM[9]
Neuroprotective and Other Activities

Cinnamic acid-pyrazine derivatives have been shown to possess neuroprotective effects.

Table 3: Neuroprotective and Other Activities of this compound Derivatives

Compound ClassDerivativeCell Line/AssayEC50/IC50 (µM)Reference
Cinnamic Acid-Pyrazine Hybrids Compound 15HBMEC-2 cells (protection against free radical damage)EC50: 3.55[1]
Compound 12SH-SY5Y cells (protection against free radical damage)EC50: 3.68[1]
Compound 13SH-SY5Y cells (protection against free radical damage)EC50: 3.74[1]
Compound 14SH-SY5Y cells (protection against free radical damage)EC50: 3.62[1]
Compound 23ADP-induced platelet aggregationIC50: 9.6[1]
Compound 24H2O2-induced oxidative damage in Ea.hy926 cellsEC50: 2.2[1]
Compound 25H2O2-induced oxidative damage in Ea.hy926 cellsEC50: 1.7[1]

II. Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of this compound derivatives.

Synthesis Protocols

This method describes the classical condensation reaction to form the this compound ring.[10]

Materials:

  • 1,2-Diketone (1.0 mmol)

  • 1,2-Diamine (1.1 mmol)

  • Methanol

  • Water

  • Potassium tert-butoxide (0.1 mmol)

  • Ethyl acetate

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve the 1,2-diketone (1.0 mmol) in a 1:1 mixture of methanol and water (10 mL).

  • To this solution, add the 1,2-diamine (1.1 mmol).

  • Add a catalytic amount of potassium tert-butoxide (0.1 mmol).

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, add 20 mL of water to the reaction mixture.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

This protocol offers an environmentally friendly route to 2,5-disubstituted pyrazines.[10]

Materials:

  • Manganese pincer catalyst (2 mol%)

  • Potassium hydride (KH) (3 mol%)

  • 2-Amino alcohol (1.0 mmol)

  • Toluene (3.0 mL)

  • Schlenk tube

  • Magnetic stir bar

  • Argon atmosphere

Procedure:

  • To a 25 mL Schlenk tube equipped with a magnetic stir bar, add the manganese pincer catalyst (2 mol%) and KH (3 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add the 2-amino alcohol (1.0 mmol) and toluene (3.0 mL) under an argon atmosphere.

  • Seal the Schlenk tube and place it in a preheated oil bath at 150 °C.

  • Stir the reaction mixture for 24 hours.

  • After cooling to room temperature, quench the reaction with 5 mL of water.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Biological Assay Protocols

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[4][11]

Materials:

  • Cancer cells

  • 96-well microplate

  • This compound derivative test compounds

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the this compound derivative test compounds in the culture medium. Include a vehicle control (e.g., DMSO).

  • Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations.

  • Incubate the plate for another 24-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.[8]

Materials:

  • Wistar rats

  • Carrageenan solution (1% in saline)

  • Test compounds (e.g., pyrazolo[3,4-b]pyrazines)

  • Reference drug (e.g., indomethacin)

  • Plethysmometer

Procedure:

  • Fast the rats overnight before the experiment.

  • Administer the test compounds and the reference drug orally or intraperitoneally at a specific dose (e.g., 28 μM/kg).

  • After a set time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at various time intervals (e.g., 0.5, 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Calculate the percentage of edema inhibition for each group compared to the control group (treated with vehicle only).

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.[8]

III. Signaling Pathways and Mechanisms of Action

This compound natural product derivatives exert their biological effects by modulating various cellular signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective therapeutic agents.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation, immunity, cell proliferation, and apoptosis.[12] Several this compound derivatives have been shown to inhibit this pathway.[9]

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex IkB IκB IKK_Complex->IkB P NF_kB NF-κB (p50/p65) IkB->NF_kB IkB_P P-IκB NF_kB_active Active NF-κB NF_kB->NF_kB_active Translocation Ub Ubiquitination IkB_P->Ub Proteasome Proteasome Degradation Ub->Proteasome Pyrazine_Derivatives This compound Derivatives Pyrazine_Derivatives->IKK_Complex Inhibition DNA DNA NF_kB_active->DNA Gene_Transcription Gene Transcription (Inflammation, Proliferation) DNA->Gene_Transcription

Caption: Simplified NF-κB signaling pathway and the inhibitory action of this compound derivatives.

PI3K/Akt/ERK1/2 Signaling Pathway

The PI3K/Akt and MAPK/ERK pathways are critical for cell proliferation, survival, and differentiation. Their dysregulation is a hallmark of many cancers. Certain pyrazolinone chalcones have been shown to inhibit these pathways.[6][7]

PI3K_Akt_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF_Receptor Growth Factor Receptor PI3K PI3K GF_Receptor->PI3K Ras Ras GF_Receptor->Ras PIP2 PIP2 PI3K->PIP2 P PIP3 PIP3 Akt Akt PIP3->Akt Activation Transcription_Factors Transcription Factors Akt->Transcription_Factors Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription_Factors Pyrazine_Derivatives This compound Derivatives Pyrazine_Derivatives->PI3K Inhibition Pyrazine_Derivatives->Akt Inhibition Pyrazine_Derivatives->ERK Inhibition Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation Drug_Discovery_Workflow Start Synthesis Synthesis of This compound Derivatives Start->Synthesis Purification Purification & Characterization Synthesis->Purification Bio_Screening Biological Screening (e.g., MTT Assay) Purification->Bio_Screening Hit_Ident Hit Identification Bio_Screening->Hit_Ident Hit_Ident->Synthesis Inactive Mech_Action Mechanism of Action Studies Hit_Ident->Mech_Action Active Lead_Opt Lead Optimization (SAR Studies) Mech_Action->Lead_Opt In_Vivo In Vivo Studies Lead_Opt->In_Vivo End In_Vivo->End SAR_Logic Core_Scaffold This compound Core Analog_Synthesis Analog Synthesis Core_Scaffold->Analog_Synthesis Substituents Substituent Modifications (R1, R2, R3, R4) Substituents->Analog_Synthesis Bio_Assay Biological Assay Analog_Synthesis->Bio_Assay Data_Analysis Data Analysis (IC50, EC50) Bio_Assay->Data_Analysis SAR_Model SAR Model Development Data_Analysis->SAR_Model SAR_Model->Substituents Design New Analogs

References

Methodological & Application

Total Synthesis Approaches for Novel Pyrazine Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the total synthesis of novel pyrazine compounds. This compound and its derivatives are a critical class of N-heterocyclic compounds prevalent in medicinal chemistry and materials science, with applications ranging from anticancer and antiviral agents to flavor and fragrance components.[1][2][3][4] This guide covers both classical and modern synthetic methodologies, offering a comparative overview to aid researchers in selecting the most suitable approach for their specific target molecules.

Overview of Synthetic Strategies

The synthesis of the this compound ring can be achieved through various strategies, broadly categorized into classical condensation reactions and modern catalytic methods.[5] Classical methods, such as the Staedel-Rugheimer and Gutknecht syntheses, have been foundational in this compound chemistry.[5][6] More recent approaches focus on improving efficiency, atom economy, and functional group tolerance through metal-catalyzed cross-coupling and C-H functionalization reactions.[7][8]

Key Synthetic Approaches Covered:

  • Classical Condensation Methods:

    • Gutknecht this compound Synthesis

    • Staedel-Rugheimer this compound Synthesis

    • Condensation of 1,2-Diketones with 1,2-Diamines

  • Modern Synthetic Methods:

    • Manganese-Catalyzed Dehydrogenative Coupling

    • Iron-Catalyzed C-H Functionalization for the Synthesis of Botryllazine A

Comparative Data of Synthetic Protocols

The following table summarizes quantitative data for various synthetic protocols, allowing for a direct comparison of their efficacy and reaction conditions.

Synthesis MethodReactantsProductReaction TimeTemperatureYield (%)Reference
Greener One-Pot SynthesisBenzil, 1,2-Diaminoethane2,3-Diphenylthis compound6-8 hoursRoom Temperature88%[9]
Classical CondensationAcetoin, Ammonia2,3,5,6-Tetramethylthis compound3 hours30-100°CHigh[9]
Gutknecht Synthesisα-Amino Ketone (self-condensation)Symmetrically substituted pyrazinesNot specifiedNot specifiedN/A[9]
Staedel-Rugheimer Synthesis2-Chloroacetophenone, Ammonia2,5-Diphenylthis compoundNot specifiedNot specifiedN/A[9]
Mn-Catalyzed Dehydrogenative Couplingβ-Amino Alcohols2,5-Dialkyl-substituted symmetrical pyrazines24-48 hours150°CModerate to High[8]
Fe-Catalyzed C-H Functionalization2,3-Dimethylthis compound, Arylboronic acidArylated this compound Intermediate for Botryllazine ANot specifiedNot specified60% (for key step)[7]

Experimental Protocols

Classical Condensation: Gutknecht this compound Synthesis

This method relies on the self-condensation of α-amino ketones to form a dihydrothis compound intermediate, which is subsequently oxidized to the aromatic this compound.[5][6]

Protocol for the Synthesis of 2,5-Disubstituted Pyrazines:

  • Preparation of the α-Amino Ketone: If not commercially available, the α-amino ketone is typically synthesized by the reduction of an isonitroso ketone.

  • Self-Condensation: The α-amino ketone is dissolved in a suitable solvent (e.g., ethanol) and heated gently to induce self-condensation.

  • Oxidation: The resulting dihydrothis compound is oxidized to the corresponding this compound. This can be achieved by adding an oxidizing agent like copper(II) sulfate and refluxing the mixture.[5] Alternatively, exposure to air can facilitate oxidation in some cases.[5]

  • Isolation and Purification: After cooling, the product is isolated by filtration or extraction. The crude product can be purified by recrystallization from a suitable solvent like ethanol.[5]

Gutknecht_Synthesis start α-Amino Ketone intermediate Dihydrothis compound start->intermediate Self-condensation (Heat) product 2,5-Disubstituted this compound intermediate->product Oxidation (e.g., CuSO4, Air)

Caption: Workflow for the Gutknecht this compound synthesis.

Modern Method: Manganese-Catalyzed Dehydrogenative Coupling

This protocol describes a sustainable and atom-economical synthesis of 2,5-disubstituted symmetrical pyrazines from β-amino alcohols, catalyzed by an earth-abundant manganese pincer complex. This reaction proceeds with the liberation of only water and hydrogen gas as byproducts.[8]

Optimized Reaction Conditions:

  • Catalyst: Acridine-based Manganese Pincer Complex (2 mol %)

  • Substrate: β-Amino Alcohol (0.5 mmol)

  • Base: Potassium Hydride (KH) (3 mol %)

  • Solvent: Toluene

  • Temperature: 150 °C

  • Time: 24-48 hours

Experimental Protocol:

  • To an oven-dried Schlenk tube, add the manganese pincer catalyst (2 mol %), potassium hydride (3 mol %), and the β-amino alcohol (0.5 mmol).

  • Under an inert atmosphere (e.g., argon), add dry toluene.

  • Seal the Schlenk tube and heat the reaction mixture to 150 °C for 24-48 hours.

  • Monitor the reaction progress by GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction carefully with a few drops of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2,5-disubstituted this compound.

Dehydrogenative_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions beta_amino_alcohol β-Amino Alcohol product 2,5-Disubstituted this compound beta_amino_alcohol->product Dehydrogenative Self-Coupling catalyst Mn-Pincer Catalyst (2 mol%) base KH (3 mol%) solvent_temp Toluene, 150°C byproducts H2O + H2 Favipiravir_Synthesis start 2-Aminothis compound intermediate1 3,6-Dichlorothis compound- 2-carbonitrile start->intermediate1 Multi-step Conversion intermediate2 Fluorinated Amide Intermediate intermediate1->intermediate2 SNAr (Fluorine) + Partial Hydrolysis product Favipiravir intermediate2->product SNAr (Water) Botryllazine_A_Synthesis start 2,3-Dimethylthis compound intermediate_aryl Arylated this compound start->intermediate_aryl Fe-catalyzed C-H Functionalization intermediate_dialdehyde Dialdehyde intermediate_aryl->intermediate_dialdehyde Benzylic Oxidation intermediate_diketone Diketone intermediate_dialdehyde->intermediate_diketone Grignard Addition + PCC Oxidation product Botryllazine A intermediate_diketone->product Acid-promoted Demethylation

References

Innovative Synthetic Methodologies for Pyrazine Heterocycles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyrazine and its derivatives are fundamental scaffolds in medicinal chemistry, materials science, and the flavor and fragrance industry.[1][2][3][4] The development of novel, efficient, and sustainable synthetic methods to access these important heterocycles is a key area of research. This document details several innovative synthetic methodologies for the preparation of this compound derivatives, complete with experimental protocols and quantitative data.

Iron-Catalyzed C-H Arylation of Pyrazines

Direct C-H functionalization has emerged as a powerful and atom-economical alternative to traditional cross-coupling reactions, which require pre-functionalized substrates.[5] An innovative approach utilizes an iron catalyst for the cross-coupling of electron-deficient pyrazines with organoboron species.[6] This method is particularly noteworthy for its use of an inexpensive and environmentally benign metal catalyst.[6]

Application Note: This methodology is well-suited for the synthesis of mono-arylated pyrazines, which are valuable intermediates in the synthesis of biologically active molecules, including the anticancer marine alkaloid botryllazine A.[3][6] The reaction proceeds under open flask conditions, making it experimentally straightforward.[6]

Quantitative Data:

EntryThis compound SubstrateArylboronic AcidProductYield (%)Reference
12,3-Dimethylthis compoundPhenylboronic acid2-Aryl-5,6-dimethylthis compound85[6]
2Quinoxaline4-Methoxyphenylboronic acid2-(4-Methoxyphenyl)quinoxaline78[6]
32-Chlorothis compound3-Tolylboronic acid2-Chloro-5-(3-tolyl)this compound72[3]

Experimental Protocol: General Procedure for Iron-Catalyzed C-H Arylation

  • To a round-bottom flask, add the this compound derivative (1.0 mmol), arylboronic acid (1.2 mmol), iron(II) acetylacetonate (10 mol%), and potassium persulfate (K₂S₂O₈) (2.0 mmol).

  • Add a phase-transfer catalyst, tetrabutylammonium bromide (TBAB) (0.1 mmol).

  • Add a suitable solvent, such as a mixture of water and an organic solvent (e.g., 1,2-dichloroethane).

  • Stir the reaction mixture vigorously at a specified temperature (e.g., 80 °C) under an air atmosphere for the required time (typically 12-24 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired arylated this compound.

Reaction Workflow:

G cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Derivative Reaction_Mixture This compound->Reaction_Mixture Arylboronic_Acid Arylboronic Acid Arylboronic_Acid->Reaction_Mixture Catalyst Fe(acac)₂ (Catalyst) Catalyst->Reaction_Mixture Oxidant K₂S₂O₈ (Oxidant) Oxidant->Reaction_Mixture PTC TBAB (Phase-Transfer Catalyst) PTC->Reaction_Mixture Solvent Solvent Solvent->Reaction_Mixture Heat Heat (e.g., 80 °C) Heat->Reaction_Mixture Product Arylated this compound Reaction_Mixture->Product C-H Functionalization

Caption: Iron-Catalyzed C-H Arylation Workflow.

Visible-Light Photocatalytic Synthesis of Tetrasubstituted Pyrazines

Photocatalysis offers a green and efficient approach to organic synthesis, utilizing visible light as a renewable energy source.[7] A novel method for the synthesis of tetrasubstituted pyrazines from vinyl azides has been developed using a dual-energy and electron-transfer strategy with a ruthenium-based photocatalyst.[7]

Application Note: This method is advantageous for the synthesis of highly substituted pyrazines, which can be challenging to prepare using traditional methods. The reaction proceeds under mild conditions, using oxygen from the air as a terminal oxidant.[7]

Quantitative Data:

EntryVinyl Azide SubstrateProductYield (%)Reference
1(1-azidovinyl)benzene2,3,5,6-Tetraphenylthis compound92[7]
21-(1-azidovinyl)-4-methoxybenzene2,5-bis(4-methoxyphenyl)-3,6-diphenylthis compound85[7]
31-(1-azidovinyl)-4-fluorobenzene2,5-bis(4-fluorophenyl)-3,6-diphenylthis compound88[7]

Experimental Protocol: General Procedure for Photocatalytic this compound Synthesis

  • In a reaction vial, dissolve the vinyl azide (0.2 mmol) and the ruthenium photocatalyst (e.g., Ru(bpy)₃Cl₂, 1-2 mol%) in a suitable solvent (e.g., acetonitrile).

  • Add a small amount of water to the reaction mixture.

  • Seal the vial and place it in front of a visible light source (e.g., blue LEDs).

  • Stir the reaction mixture at room temperature under an air atmosphere for the specified time (e.g., 24 hours).

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired tetrasubstituted this compound.

Signaling Pathway:

G Ru_II Ru(II) Photocatalyst Ru_II_excited *Ru(II) (Excited State) Ru_II->Ru_II_excited Light Absorption Visible_Light Visible Light (hν) Visible_Light->Ru_II_excited Dihydrothis compound Dihydrothis compound Intermediate Ru_II_excited->Dihydrothis compound Energy Transfer Vinyl_Azide Vinyl Azide Vinyl_Azide->Dihydrothis compound Dimerization & Cyclization This compound Tetrasubstituted this compound Dihydrothis compound->this compound Single Electron Transfer (SET) & Oxidation Oxygen O₂ (Air) Oxygen->this compound

Caption: Photocatalytic this compound Synthesis Pathway.

Continuous-Flow Enzymatic Synthesis of Pyrazinamide Derivatives

Flow chemistry provides a platform for safer, more efficient, and scalable chemical synthesis.[8][9] A green and innovative method for the synthesis of pyrazinamide derivatives has been developed using a continuous-flow system catalyzed by an immobilized lipase.[10][11]

Application Note: This biocatalytic approach is highly sustainable, employing a biodegradable enzyme catalyst and often using greener solvents.[10][11] The continuous-flow setup allows for rapid reaction optimization and straightforward scaling up of production.[10][11] This methodology is particularly relevant for the pharmaceutical industry for the synthesis of drugs like pyrazinamide, an important anti-tuberculosis agent.[10][11]

Quantitative Data:

EntryThis compound EsterAmineProductYield (%)Residence Time (min)Reference
1Methyl this compound-2-carboxylateBenzylamineN-benzylthis compound-2-carboxamide91.620[10][11]
2Ethyl this compound-2-carboxylateMorpholine(Pyrazin-2-yl)(morpholino)methanone85.220[10][11]
3Methyl this compound-2-carboxylateAllylamineN-allylthis compound-2-carboxamide88.720[10][11]

Experimental Protocol: General Procedure for Continuous-Flow Biocatalytic Synthesis

  • Prepare two separate feed solutions:

    • Feed 1: Dissolve the this compound ester (e.g., 5 mmol) in 10 mL of a suitable solvent (e.g., tert-amyl alcohol).

    • Feed 2: Dissolve the amine (e.g., 15 mmol) in 10 mL of the same solvent.

  • Pack a column reactor with the immobilized enzyme, such as Lipozyme® TL IM (e.g., 870 mg).[10][11]

  • Set up a continuous-flow system with two syringe pumps for the feed solutions and the packed-bed reactor.

  • Maintain the reactor at a constant temperature (e.g., 45 °C).

  • Pump the two feed solutions through the reactor at a combined flow rate that provides the desired residence time (e.g., 31.2 μL/min for a 20-minute residence time).[10][11]

  • Collect the eluent from the reactor.

  • Remove the solvent from the collected eluent under reduced pressure.

  • If necessary, purify the product by recrystallization or column chromatography.

Experimental Workflow:

G cluster_feeds Feed Solutions Feed1 This compound Ester in Solvent Pump1 Syringe Pump 1 Feed1->Pump1 Feed2 Amine in Solvent Pump2 Syringe Pump 2 Feed2->Pump2 Reactor Packed-Bed Reactor (Immobilized Lipase) Pump1->Reactor Pump2->Reactor Collection Product Collection Reactor->Collection Eluent

Caption: Continuous-Flow Enzymatic Synthesis Workflow.

Manganese-Catalyzed Acceptorless Dehydrogenative Coupling

The development of synthetic methods that utilize earth-abundant and non-toxic metals is a central goal of green chemistry. Manganese pincer complexes have been shown to be effective catalysts for the acceptorless dehydrogenative self-coupling of 2-amino alcohols to form 2,5-disubstituted pyrazines.[12]

Application Note: This methodology is highly atom-economical and environmentally friendly, as the only byproducts are water and hydrogen gas.[12] It provides a direct route to symmetrically substituted pyrazines from readily available starting materials.

Quantitative Data:

Entry2-Amino Alcohol SubstrateProductYield (%)Time (h)Reference
11-Phenylethan-1-amine-2-ol2,5-Diphenylthis compound9224[12]
21-(p-Tolyl)ethan-1-amine-2-ol2,5-Bis(p-tolyl)this compound8824[12]
31-Cyclohexylethan-1-amine-2-ol2,5-Dicyclohexylthis compound7548[12]

Experimental Protocol: General Procedure for Dehydrogenative Self-Coupling

  • To a Schlenk tube equipped with a magnetic stir bar, add the manganese pincer catalyst (2 mol%) and a base such as potassium hydride (KH) (3 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the 2-amino alcohol (1.0 mmol) and a high-boiling solvent (e.g., toluene, 3.0 mL) under the inert atmosphere.

  • Seal the Schlenk tube and place it in a preheated oil bath at 150 °C.

  • Stir the reaction mixture for 24-48 hours.

  • After cooling to room temperature, quench the reaction with water.

  • Extract the product with an organic solvent.

  • Dry the combined organic layers and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Logical Relationship Diagram:

G Amino_Alcohol 2-Amino Alcohol Intermediate Dihydrothis compound Intermediate Amino_Alcohol->Intermediate Dehydrogenative Coupling Catalyst Manganese Pincer Catalyst Catalyst->Intermediate Base Base (e.g., KH) Base->Intermediate Heat High Temperature (150 °C) Heat->Intermediate This compound 2,5-Disubstituted this compound Intermediate->this compound Dehydrogenation Byproducts H₂ + H₂O Intermediate->Byproducts

Caption: Dehydrogenative Coupling Logical Pathway.

References

Application Notes and Protocols for the Synthesis of 2,5-Diarylpyrazines via Double Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,5-disubstituted pyrazine scaffold is a privileged motif in medicinal chemistry, frequently appearing in molecules with a wide range of biological activities.[1] Its presence in numerous FDA-approved drugs and clinical candidates underscores its importance in drug discovery. The unique electronic properties and hydrogen bonding capabilities of the this compound ring make it an attractive core for targeting various biological pathways, particularly protein kinases. This application note provides a detailed protocol for the synthesis of 2,5-diarylpyrazines from 2,5-dibromothis compound using a one-pot double Suzuki-Miyaura cross-coupling reaction. This method offers an efficient route to generate a library of diverse 2,5-diarylpyrazines for screening in drug discovery programs.

Reaction Principle

The Suzuki-Miyaura cross-coupling is a robust and versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron species (boronic acid or ester) and an organic halide. In this application, a double coupling reaction is employed to substitute both bromine atoms on the 2,5-dibromothis compound core with various aryl or heteroaryl groups in a single synthetic operation.

Experimental Protocol: Double Suzuki-Miyaura Coupling

This protocol is adapted from the efficient synthesis of 2,5-biaryl-3-hexylthiophenes and is applicable to the synthesis of 2,5-diarylpyrazines.[2]

Materials:

  • 2,5-Dibromothis compound

  • Arylboronic acid (2.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (6 mol%)

  • Potassium phosphate (K₃PO₄) (4.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Argon or Nitrogen gas

Equipment:

  • Schlenk flask or other suitable reaction vessel for inert atmosphere reactions

  • Magnetic stirrer and heat plate

  • Condenser

  • Standard laboratory glassware

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • To a Schlenk flask, add 2,5-dibromothis compound (1.0 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.06 mmol, 6 mol%).

  • Evacuate and backfill the flask with argon or nitrogen gas (this cycle should be repeated three times).

  • Add 1,4-dioxane (8 mL) to the flask under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • To the stirred mixture, add the desired arylboronic acid (2.5 mmol), potassium phosphate (4.0 mmol), and water (2 mL) under an argon or nitrogen atmosphere.

  • Heat the reaction mixture to 90 °C and stir for 12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the organic layer with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2,5-diarylthis compound.

Data Presentation

The following table summarizes representative yields for the double Suzuki-Miyaura coupling of a similar substrate, 2,5-dibromo-3-hexylthiophene, with various arylboronic acids. These results provide an indication of the expected yields for the synthesis of 2,5-diarylpyrazines under the optimized conditions.[2]

EntryArylboronic AcidProductYield (%)
14-Methylphenylboronic acid3-Hexyl-2,5-bis(4-methylphenyl)thiophene85
24-Methoxyphenylboronic acid3-Hexyl-2,5-bis(4-methoxyphenyl)thiophene82
34-Chlorophenylboronic acid2,5-Bis(4-chlorophenyl)-3-hexylthiophene78
44-Fluorophenylboronic acid2,5-Bis(4-fluorophenyl)-3-hexylthiophene80
53-Nitrophenylboronic acid3-Hexyl-2,5-bis(3-nitrophenyl)thiophene75
64-(Methylthio)phenylboronic acid3-Hexyl-2,5-bis(4-(methylthio)phenyl)thiophene88
73-Chloro-4-fluorophenylboronic acid2,5-Bis(3-chloro-4-fluorophenyl)-3-hexylthiophene76
8Naphthalene-2-boronic acid3-Hexyl-2,5-di(naphthalen-2-yl)thiophene70
9Thiophene-2-boronic acid3-Hexyl-2,5-di(thiophen-2-yl)thiophene68

Visualizations

Experimental Workflow

G Experimental Workflow for Double Suzuki-Miyaura Coupling cluster_prep Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Workup and Purification A 1. Add 2,5-dibromothis compound and Pd(PPh3)4 to Schlenk flask B 2. Purge with Argon/Nitrogen A->B C 3. Add 1,4-Dioxane B->C D 4. Stir at room temperature C->D E 5. Add Arylboronic acid, K3PO4, and Water D->E F 6. Heat at 90°C for 12 hours E->F G 7. Cool to room temperature F->G H 8. Extraction with Ethyl Acetate G->H I 9. Wash and Dry H->I J 10. Concentrate I->J K 11. Column Chromatography J->K L L K->L Pure 2,5-Diarylthis compound G Simplified EGFR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Activates Proliferation Cell Proliferation & Survival TF->Proliferation Promotes EGF EGF (Ligand) EGF->EGFR Binds Inhibitor 2,5-Diarylthis compound (Inhibitor) Inhibitor->EGFR Inhibits

References

Application of N-Oxides in the Synthesis of Pyrazine-Based Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of N-oxides in the synthesis and functionalization of pyrazine-based molecules. The N-oxide functionality serves as a versatile tool, enabling a variety of chemical transformations that are otherwise challenging to achieve on the electron-deficient this compound ring. These methods are of significant interest for the synthesis of novel compounds in medicinal chemistry and materials science.

Introduction to this compound N-Oxides

This compound N-oxides are aromatic heterocyclic compounds where one or both of the nitrogen atoms in the this compound ring are oxidized. This N-oxidation has profound effects on the reactivity of the this compound core:

  • Activation of the this compound Ring: The N-oxide group is a strong electron-donating group through resonance and an electron-withdrawing group through induction. This dual nature modulates the electron density of the ring, making it more susceptible to certain types of reactions.

  • Directing Group: The N-oxide functionality can direct incoming reagents to specific positions on the this compound ring.

  • Source of Reactivity: The N-O bond can participate in various rearrangements and deoxygenation reactions, providing a pathway to functionalized pyrazines.

Synthesis of this compound N-Oxides

The preparation of this compound N-oxides is typically achieved through the direct oxidation of the parent this compound. The choice of oxidizing agent and reaction conditions determines whether a mono-N-oxide or a di-N-oxide is formed.

Synthesis of this compound Mono-N-Oxides

Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for the mono-N-oxidation of pyrazines. The reaction is typically performed in a chlorinated solvent at or below room temperature.

Experimental Protocol: Synthesis of this compound Mono-N-Oxide using m-CPBA

  • Dissolution: Dissolve the starting this compound (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of m-CPBA: Slowly add a solution of m-CPBA (1.0-1.2 eq) in DCM to the cooled this compound solution over 30 minutes.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the excess peracid, followed by a wash with brine.

  • Extraction and Drying: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired this compound mono-N-oxide.

Synthesis of this compound Di-N-Oxides

For the synthesis of this compound di-N-oxides, a stronger oxidizing agent, such as trifluoroperacetic acid, is often required.[1] This reagent can be generated in situ from trifluoroacetic anhydride and hydrogen peroxide.

Experimental Protocol: Synthesis of 2,5-Dichloro-3,6-dimethylthis compound Di-N-Oxide [1]

  • Preparation of Oxidant: In a flask, carefully prepare a solution of trifluoroperacetic acid by adding trifluoroacetic anhydride to a suspension of 90% hydrogen peroxide in dichloromethane at 0 °C.

  • Reaction: To a solution of 2,5-dichloro-3,6-dimethylthis compound in dichloromethane, add the freshly prepared trifluoroperacetic acid solution dropwise at 0 °C.

  • Stirring: Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, carefully pour the mixture into a stirred, saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., chloroform-light petroleum) to yield the pure di-N-oxide.

Applications of this compound N-Oxides in Synthesis

The introduction of an N-oxide functionality opens up a range of synthetic possibilities for the functionalization of the this compound ring.

C-H Functionalization via Photoredox Catalysis

Inspired by the advances in pyridine N-oxide chemistry, this compound N-oxides can be employed as hydrogen atom transfer (HAT) catalysts in photoredox-mediated C-H functionalization reactions.[2][3] In this process, a photocatalyst, upon excitation with visible light, promotes the single-electron oxidation of the this compound N-oxide to a highly reactive N-oxy radical cation. This species can then abstract a hydrogen atom from a C-H bond, generating an alkyl radical that can participate in subsequent bond-forming reactions.

Conceptual Workflow for Photocatalytic C-H Functionalization

G cluster_0 Catalytic Cycle PC Photocatalyst (PC) PC_excited Excited PC* PC->PC_excited Visible Light Pyrazine_N_Oxide This compound N-Oxide N_Oxy_Radical N-Oxy Radical Cation PC_excited->N_Oxy_Radical SET Substrate_RH Substrate (R-H) Protonated_N_Oxide Protonated N-Oxide N_Oxy_Radical->Protonated_N_Oxide + H+ Substrate_Radical Substrate Radical (R•) N_Oxy_Radical->Substrate_Radical HAT Protonated_N_Oxide->Pyrazine_N_Oxide - H+ Acceptor Radical Acceptor Product Functionalized Product Substrate_Radical->Product Addition Boekelheide Start 2-Methylthis compound N-Oxide Acylated O-Acylated Intermediate Start->Acylated + Ac₂O Ylide Methylene Ylide Acylated->Ylide - H⁺ Rearranged [3,3]-Sigmatropic Rearrangement Product Ylide->Rearranged [3,3]-Sigmatropic Shift Product 2-Hydroxymethylthis compound (after hydrolysis) Rearranged->Product Hydrolysis Minisci cluster_0 Radical Generation cluster_1 Radical Addition and Aromatization Radical_Precursor Alkyl Radical Precursor (e.g., R-COOH) Alkyl_Radical Alkyl Radical (R•) Radical_Precursor->Alkyl_Radical Oxidant (e.g., Ag⁺/S₂O₈²⁻) Protonated_N_Oxide Protonated N-Oxide Alkyl_Radical->Protonated_N_Oxide Pyrazine_N_Oxide This compound N-Oxide Pyrazine_N_Oxide->Protonated_N_Oxide + H⁺ Radical_Adduct Radical Adduct Protonated_N_Oxide->Radical_Adduct + R• Product Alkylated this compound Radical_Adduct->Product - H• (Oxidation)

References

Application Notes and Protocols for Pyrazine Synthesis: Intermolecular and Intramolecular Cyclization Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazines are a critical class of nitrogen-containing heterocyclic aromatic compounds extensively utilized in medicinal chemistry, materials science, and the flavor and fragrance industries.[1] The pyrazine scaffold is a key component in numerous clinically approved drugs, demonstrating a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The synthesis of substituted pyrazines is, therefore, a cornerstone of drug discovery and development, enabling the exploration of structure-activity relationships and the creation of novel therapeutic agents.[4]

This document provides detailed application notes and experimental protocols for the synthesis of this compound derivatives through both intermolecular and intramolecular cyclization strategies. It includes a comparative summary of reaction parameters and visual diagrams of reaction pathways and experimental workflows to aid researchers in selecting and implementing the most suitable synthetic methodologies for their specific research needs.

Intermolecular Cyclization for this compound Synthesis

Intermolecular cyclization is a common and versatile approach for constructing the this compound ring, typically involving the condensation of two different reactant molecules. A widely employed method is the reaction between a 1,2-dicarbonyl compound and a 1,2-diamine.[5][6] This approach is foundational and has been adapted into various named reactions and modern catalytic methods.

Application Note: Greener One-Pot Synthesis of Pyrazines

A contemporary adaptation of the classical condensation method offers an environmentally benign and efficient one-pot synthesis of pyrazines.[7] This protocol involves the direct condensation of a 1,2-diketone with a 1,2-diamine in an aqueous methanol solution, catalyzed by potassium tert-butoxide at room temperature.[7] This method is advantageous due to its high yields, mild reaction conditions, and avoidance of expensive or hazardous catalysts.[7] The reaction proceeds through the formation of a dihydrothis compound intermediate, which then undergoes aromatization.[7]

Experimental Protocol: Greener One-Pot Synthesis of 2,3-Diphenylthis compound

Materials:

  • Benzil (1,2-diphenylethane-1,2-dione)

  • 1,2-Diaminoethane (Ethylenediamine)

  • Potassium tert-butoxide

  • Methanol

  • Water, deionized

  • Ethyl acetate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for extraction and purification

Procedure:

  • In a round-bottom flask, dissolve benzil (1.0 mmol) in a 1:1 mixture of methanol and water (10 mL).

  • To this solution, add 1,2-diaminoethane (1.1 mmol).

  • Add a catalytic amount of potassium tert-butoxide (0.1 mmol).

  • Stir the reaction mixture at room temperature for 6-8 hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, add 20 mL of water to the reaction mixture.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Application Note: Manganese-Catalyzed Acceptorless Dehydrogenative Coupling

For the synthesis of symmetrically substituted pyrazines, a manganese-catalyzed acceptorless dehydrogenative coupling of 2-amino alcohols presents an atom-economical and environmentally friendly route.[8][9] This method involves the self-coupling of a 2-amino alcohol in the presence of a manganese pincer complex as a catalyst.[8][9] The reaction proceeds with the liberation of hydrogen gas and water as the only byproducts, making it a sustainable synthetic strategy.[8]

Experimental Protocol: Synthesis of 2,5-Disubstituted Pyrazines via Dehydrogenative Coupling

Materials:

  • 2-Amino alcohol (e.g., 2-amino-1-phenylethanol)

  • Manganese pincer catalyst

  • Potassium hydride (KH)

  • Toluene, anhydrous

  • Schlenk tube

  • Magnetic stirrer and stir bar

  • Oil bath

  • Standard Schlenk line equipment for inert atmosphere reactions

Procedure:

  • To a 25 mL Schlenk tube equipped with a magnetic stir bar, add the manganese pincer catalyst (2 mol%) and KH (3 mol%).

  • Evacuate and backfill the tube with argon three times to ensure an inert atmosphere.

  • Add the 2-amino alcohol (1.0 mmol) and toluene (3.0 mL) under an argon atmosphere.

  • Seal the Schlenk tube and place it in a preheated oil bath at 150 °C.

  • Stir the reaction mixture for 24 hours.

  • After cooling to room temperature, carefully quench the reaction with 5 mL of water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to obtain the pure 2,5-disubstituted this compound.

Intramolecular Cyclization for this compound Synthesis

Intramolecular cyclization involves the formation of the this compound ring from a single acyclic precursor containing all the necessary atoms. This approach can offer advantages in terms of regioselectivity and efficiency for the synthesis of specific substitution patterns.

Application Note: Synthesis of Pyrazines from α-Azido Ketones

The reaction of α-azido ketones can be utilized to synthesize this compound derivatives. The pyrolysis or reduction of α-azido ketones can lead to the formation of an α-amino ketone intermediate, which can then undergo self-condensation to form a dihydrothis compound. Subsequent oxidation yields the aromatic this compound. This method provides a route to symmetrically substituted pyrazines from a single starting material.

Experimental Protocol: Synthesis of 2,5-Diphenylthis compound from Phenacyl Azide

Materials:

  • Phenacyl azide (2-azido-1-phenylethanone)

  • Triphenylphosphine

  • Toluene, anhydrous

  • Reflux condenser

  • Heating mantle

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve phenacyl azide (1.0 mmol) in anhydrous toluene (10 mL).

  • Add triphenylphosphine (1.0 mmol) to the solution. The mixture is stirred at room temperature, which leads to the Staudinger reaction, reducing the azide to an iminophosphorane.

  • Upon completion of the Staudinger reaction (monitored by TLC or IR spectroscopy for the disappearance of the azide peak), add water to hydrolyze the iminophosphorane to the corresponding α-amino ketone.

  • Heat the reaction mixture to reflux to induce self-condensation of the in situ generated α-amino ketone. This will form the dihydrothis compound intermediate.

  • Allow the reaction to be exposed to air (or introduce a mild oxidizing agent if necessary) to facilitate the oxidation of the dihydrothis compound to 2,5-diphenylthis compound.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization from a suitable solvent to yield pure 2,5-diphenylthis compound.

Data Presentation

Synthesis MethodReactantsProductReaction TimeTemperatureYieldReference(s)
Greener One-Pot SynthesisBenzil, 1,2-Diaminoethane2,3-Diphenylthis compound6-8 hoursRoom Temperature88%
Classical CondensationAcetoin, Ammonia2,3,5,6-Tetramethylthis compound3 hours30-100°CHigh
Staedel-Rugheimer Synthesis2-Chloroacetophenone, Ammonia2,5-Diphenylthis compoundNot specifiedNot specifiedN/A[5]
Gutknecht Synthesisα-Amino Ketone (self-condensation)Symmetrically substituted pyrazinesNot specifiedNot specifiedN/A[5]
Manganese-Catalyzed Dehydrogenative Coupling2-Amino-4-methylpentan-1-ol2,5-Diisobutylthis compound24 hours150°C80%[8]
Manganese-Catalyzed Dehydrogenative Coupling2-Amino-1-hexanol2,5-Dipentylthis compound24 hours150°C65%[8]
Manganese-Catalyzed Dehydrogenative Coupling2-Amino-1-pentanol2,5-Dibutylthis compound24 hours150°C95%[8]
Manganese-Catalyzed Dehydrogenative Coupling2-Aminobutane-1-ol2,5-Diethylthis compound24 hours150°C40%[8]
Manganese-Catalyzed Dehydrogenative Coupling2-Aminopropane-1-ol2,5-Dimethylthis compound24 hours150°C45%[8]

Mandatory Visualizations

Intermolecular_Cyclization cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Dicarbonyl 1,2-Dicarbonyl (e.g., Benzil) Condensation Condensation Dicarbonyl->Condensation Diamine 1,2-Diamine (e.g., Ethylenediamine) Diamine->Condensation Aromatization Aromatization (Oxidation) Condensation->Aromatization Dihydrothis compound Intermediate This compound Substituted this compound Aromatization->this compound Intramolecular_Cyclization cluster_reactant Reactant cluster_process Reaction Process cluster_product Product Precursor Acyclic Precursor (e.g., α-Azido Ketone) Activation Activation/ Intermediate Formation Precursor->Activation Cyclization Intramolecular Cyclization Activation->Cyclization α-Amino Ketone Intermediate Aromatization Aromatization Cyclization->Aromatization Dihydrothis compound Intermediate This compound Substituted this compound Aromatization->this compound Experimental_Workflow Reactants 1. Prepare Reactants and Solvents Reaction_Setup 2. Set up Reaction (Inert atmosphere if required) Reactants->Reaction_Setup Reaction 3. Run Reaction (Stirring, Heating) Reaction_Setup->Reaction Monitoring 4. Monitor Progress (TLC, GC-MS, etc.) Reaction->Monitoring Workup 5. Reaction Work-up (Quenching, Extraction) Monitoring->Workup Upon Completion Purification 6. Purification (Chromatography, Recrystallization) Workup->Purification Analysis 7. Product Analysis (NMR, MS, etc.) Purification->Analysis

References

Application Notes and Protocols for Pyrazine in Suzuki and Buchwald-Hartwig Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyrazine scaffolds are integral components in a multitude of biologically active molecules and pharmaceuticals.[1][2][3] Their synthesis and functionalization are therefore of significant interest in medicinal chemistry and materials science. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura and Buchwald-Hartwig amination, have emerged as powerful and versatile tools for the derivatization of the this compound core.[2][3][4] These methods allow for the precise formation of carbon-carbon and carbon-nitrogen bonds, respectively, enabling the construction of complex molecular architectures with high efficiency and broad functional group tolerance.[1][5]

This document provides detailed application notes and experimental protocols for the successful implementation of Suzuki and Buchwald-Hartwig coupling reactions with this compound-containing substrates.

Suzuki-Miyaura Cross-Coupling of Pyrazines

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of C(sp²)–C(sp²) bonds by coupling an organoboron species with an organic halide or pseudohalide.[1][6][7]

Application Notes
  • Substrate Reactivity: The reactivity of halopyrazines in Suzuki coupling is influenced by the nature of the halogen. Bromopyrazines are generally more reactive than chloropyrazines due to the weaker C-Br bond compared to the C-Cl bond. However, chloropyrazines are often more cost-effective and readily available.[8] The inherent electron-deficient nature of the this compound ring activates the carbon-halogen bond towards oxidative addition, making even chloropyrazines viable substrates, often more reactive than other unactivated aryl chlorides.[8]

  • Catalyst and Ligand Selection: The choice of the palladium catalyst and ligand is critical for a successful coupling, especially with less reactive chloropyrazines. While standard catalysts like Pd(PPh₃)₄ may be sufficient for bromopyrazines, chloropyrazines typically require more sophisticated, electron-rich, and bulky phosphine ligands such as Xantphos, SPhos, or other biaryl phosphine ligands to facilitate the challenging oxidative addition step.[8] N-heterocyclic carbene (NHC) ligands have also proven effective.[9]

  • Reaction Conditions:

    • Base: A base is required to activate the organoboron species for transmetalation.[7] Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The choice of base can impact yield and functional group tolerance.

    • Solvent: A variety of solvents can be employed, often mixtures of an organic solvent (e.g., dioxane, DME, toluene) and water.[6][9][10] Aqueous media are often preferred for their environmental benefits.[10]

    • Microwave Irradiation: The use of microwave heating has been shown to dramatically reduce reaction times from hours to minutes, often leading to increased yields and fewer side reactions.[10][11][12]

  • Organoboron Reagents: A wide range of aryl- and heteroarylboronic acids, boronate esters (like pinacol esters), and potassium trifluoroborates can be used as coupling partners.[7][13] Boronic esters often exhibit greater stability compared to boronic acids.[13]

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Coupling cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X aryl_pd_complex Ar-Pd(II)L₂-X oxidative_addition->aryl_pd_complex transmetalation Transmetalation aryl_pd_complex->transmetalation [R'-B(OR)₂(Base)]⁻ diorgano_pd_complex Ar-Pd(II)L₂-R' transmetalation->diorgano_pd_complex base_activation R'-B(OR)₂ + Base → [R'-B(OR)₂(Base)]⁻ reductive_elimination Reductive Elimination diorgano_pd_complex->reductive_elimination reductive_elimination->pd0 Releases Product product Ar-R' reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Summary: Suzuki Coupling of Pyrazines
This compound SubstrateBoronic Acid/EsterCatalyst / LigandBaseSolventConditionsYield (%)Reference
Chlorothis compoundPhenylboronic acidPd(dppf)Cl₂Na₂CO₃Toluene/H₂O100°C, 16h95%[4]
2-Bromo-6-isopropylthis compound4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O90°C, 12h88%[1]
2,5-Dibromo-3,6-dimethylthis compound2-Methoxybenzeneboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂OReflux, 16h76%[4]
5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamidePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane100°C, 12h72%[14]
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one4-Methoxyphenylboronic acidXPhosPdG2 / XPhosK₂CO₃1,4-DioxaneMW, 120°C, 40 min91%[12][15]
2-Chlorothis compoundVarious arylboronic acidsONO pincer Pd(II) complex (0.01 mol%)K₂CO₃Toluene/H₂O100°C, 1-2h85-98%[9]
Detailed Experimental Protocol: Microwave-Assisted Suzuki Coupling

This protocol is a representative example for the coupling of a halothis compound with an arylboronic acid under microwave irradiation.[10][12][15]

Materials:

  • Halothis compound (e.g., 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one) (1.0 equiv)

  • Arylboronic acid (e.g., 4-Methoxyphenylboronic acid) (1.2-1.5 equiv)

  • Palladium catalyst (e.g., XPhosPdG2) (2.5-5 mol%)

  • Ligand (e.g., XPhos) (5-10 mol%)

  • Base (e.g., K₂CO₃) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane)

  • Microwave synthesis vial with a stir bar

Procedure:

  • To a microwave synthesis vial, add the halothis compound (1.0 equiv), arylboronic acid (1.5 equiv), palladium catalyst (e.g., XPhosPdG2, 5 mol%), ligand (e.g., XPhos, 10 mol%), and base (e.g., K₂CO₃, 3.0 equiv).

  • Add a magnetic stir bar to the vial.

  • Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the anhydrous solvent (to achieve a concentration of approx. 0.1-0.2 M) via syringe.

  • Seal the vial tightly with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 120-150°C) for a specified time (e.g., 20-40 minutes).[15]

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Quench the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).

  • Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Buchwald-Hartwig Amination of Pyrazines

The Buchwald-Hartwig amination is a highly effective palladium-catalyzed method for forming carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides or pseudohalides.[5][16][17] This reaction is particularly valuable for accessing aminopyrazines, which are prevalent in many pharmaceutical agents.

Application Notes
  • Substrate Scope: The reaction is broadly applicable, allowing the coupling of halopyrazines (chloro-, bromo-, iodo-) with a wide variety of nitrogen nucleophiles, including primary and secondary alkyl- and aryl-amines.[5][18]

  • Catalyst and Ligand System: The success of the Buchwald-Hartwig amination heavily relies on the ligand coordinated to the palladium center.[5][19]

    • Early Generations: Initial systems used ligands like DPPF and BINAP.[5]

    • Bulky Phosphine Ligands: The development of sterically hindered, electron-rich mono- and biaryl-phosphine ligands (e.g., BrettPhos, RuPhos, XPhos) by the Buchwald and Hartwig groups dramatically expanded the reaction's scope to include less reactive aryl chlorides and a wider range of amines, often with lower catalyst loadings and at milder conditions.[5][16][20]

  • Base Selection: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is most common, though other bases like lithium bis(trimethylsilyl)amide (LHMDS) or carbonates (Cs₂CO₃, K₃PO₄) can be used, particularly for substrates with base-sensitive functional groups.[16][19]

  • Challenges: A potential side reaction with some amines is β-hydride elimination.[18][21] The judicious choice of ligand and reaction conditions can often mitigate this issue. For some heterocyclic substrates, coordination of the heterocycle's nitrogen to the palladium center can inhibit catalysis; specialized ligands have been developed to overcome this.[22]

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig cluster_cycle Catalytic Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X aryl_pd_complex Ar-Pd(II)L-X oxidative_addition->aryl_pd_complex amine_coordination Amine Coordination / Deprotonation aryl_pd_complex->amine_coordination HNR¹R², Base amido_complex [Ar-Pd(II)L(NR¹R²)] amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Releases Product product Ar-NR¹R² reductive_elimination->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Data Summary: Buchwald-Hartwig Amination of Pyrazines
This compound SubstrateAmineCatalyst / LigandBaseSolventConditionsYield (%)Reference
Chlorothis compoundn-Octylamine[Pd(cinnamyl)Cl]₂ / LigandNaOtBuDioxane100°C, 3h82%[4]
2-Chlorothis compoundAnilinePd₂(dba)₃ / XantphosCs₂CO₃Toluene100°C, 24h85%Generic Protocol
2-Chlorodimethylthis compoundMorpholinePd(OAc)₂ / BINAPNaOtBuToluene80°C, 16h92%[4]
2-Halothis compoundPrimary AminePd-precatalyst / BrettPhosLiHMDSTolueneRT to 70°CHigh[16]
4-BromopyrazolePiperidinePd₂(dba)₃ / tBuDavePhosKHMDSToluene100°C, 1h86%[21]

Note: The pyrazole example is included to illustrate relevant conditions for N-heterocycles.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general method for the C-N coupling of a halothis compound with an amine using a modern catalyst system.[23]

Materials:

  • Halothis compound (e.g., 2-Chlorothis compound) (1.0 equiv)

  • Amine (e.g., Morpholine) (1.2 equiv)

  • Palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-2 mol%)

  • Ligand (e.g., Xantphos or a Biarylphosphine ligand) (2-4 mol%)

  • Base (e.g., NaOtBu or Cs₂CO₃) (1.4-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the palladium source (e.g., Pd₂(dba)₃, 1 mol%), the ligand (e.g., Xantphos, 2.5 mol%), and the base (e.g., Cs₂CO₃, 1.5 equiv).

  • Add the halothis compound (1.0 equiv) and a magnetic stir bar.

  • Evacuate and backfill the tube with inert gas.

  • Add the anhydrous, degassed solvent (e.g., Toluene) via syringe, followed by the amine (1.2 equiv).

  • Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 80-110°C).

  • Stir the reaction mixture for the required time (typically 4-24 hours), monitoring progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the pure aminothis compound.

General Experimental Workflow

The following diagram illustrates a typical workflow for setting up, running, and working up a palladium-catalyzed cross-coupling reaction.

Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reagents: Halothis compound, Boronic Acid/Amine, Base, Catalyst, Ligand vessel Add to Dry Reaction Vessel (e.g., Schlenk tube) reagents->vessel inert Evacuate & Backfill with Inert Gas (Ar/N₂) vessel->inert solvent Add Anhydrous, Degassed Solvent inert->solvent heat Heat to Desired Temperature (Oil Bath or Microwave) solvent->heat stir Stir for Required Time heat->stir monitor Monitor Progress (TLC, GC-MS, LC-MS) stir->monitor cool Cool to Room Temperature monitor->cool quench Quench Reaction (e.g., add H₂O) cool->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Product (Column Chromatography, Recrystallization) concentrate->purify

Caption: General laboratory workflow for cross-coupling reactions.

References

Application Notes and Protocols for the Synthesis of Pyrazine-Based Small Molecule Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and application of pyrazine-based small molecule kinase inhibitors. The included protocols and data are intended to serve as a practical guide for researchers in medicinal chemistry and drug discovery.

Introduction

The this compound ring is a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. Its unique electronic properties and ability to form crucial hydrogen bonds with the kinase hinge region make it an attractive core for designing potent and selective inhibitors.[1] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[2][3] Consequently, targeting kinases with small molecule inhibitors has become a major focus of therapeutic research.[2][3] This document outlines synthetic methodologies for preparing various classes of this compound-based kinase inhibitors, presents their biological activities, and illustrates the key signaling pathways they modulate.

Key this compound Scaffolds in Kinase Inhibition

Several this compound-containing scaffolds have been successfully employed in the design of kinase inhibitors. The main chemical motifs include imidazopyrazines, pyrazolopyrazines, triazolopyrazines, and 2-aminopyrazines.[2][4] These structures serve as versatile platforms for the introduction of various substituents to optimize potency, selectivity, and pharmacokinetic properties.

Data Presentation: Biological Activity of this compound-Based Kinase Inhibitors

The following tables summarize the in vitro inhibitory activities of representative this compound-based kinase inhibitors against their primary targets.

Table 1: Imidazo[1,2-a]this compound-Based CDK9 Inhibitors

Compound IDStructureCDK9 IC₅₀ (µM)Reference
1d 2-(furan-3-yl)-3-(4-methoxyphenylamino)imidazo[1,2-a]this compound0.18[5]
1a 2-(furan-3-yl)-3-(phenylamino)imidazo[1,2-a]this compound0.19[5]
3b 2-(pyridin-4-yl)-3-(cyclohexylamino)imidazo[1,2-a]this compound0.23[5]
4a 2-(thiophen-2-yl)-3-(phenylamino)imidazo[1,2-a]this compound0.24[5]

Table 2: Triazolo[4,3-a]this compound-Based c-Met and VEGFR-2 Inhibitors

Compound IDc-Met IC₅₀ (nM)VEGFR-2 IC₅₀ (µM)Antiproliferative (A549) IC₅₀ (µM)Reference
17l 26.002.60.98 ± 0.08[6][7]
17a 55.00->50[6]
17e 77.00-1.87 ± 0.11[6]
Foretinib 19.00-0.85 ± 0.13[6]

Table 3: this compound-Based BTK Inhibitors

Compound IDBTK IC₅₀ (nM)Selectivity over EGFRReference
Acalabrutinib (1) 3>300-fold[8]
Compound 38 1.8>300-fold (wild-type)[8]
Compound 39 1.8>300-fold (wild-type)[8]
Compound 40 <1>300-fold[8]

Experimental Protocols

Detailed methodologies for the synthesis of key this compound-based scaffolds and a representative kinase inhibitor, Gilteritinib, are provided below.

General Synthetic Workflow

The synthesis of many this compound-based kinase inhibitors follows a convergent strategy, which involves the preparation of a functionalized this compound core followed by coupling with various side chains.

General Synthetic Workflow A Starting Materials (e.g., Dichlorothis compound) B Functionalized this compound Core (e.g., Aminochlorothis compound) A->B Functionalization D Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) B->D C Side Chain Precursors C->D E Final this compound-Based Kinase Inhibitor D->E Purification

A generalized synthetic approach to this compound kinase inhibitors.
Protocol 1: Synthesis of Imidazo[1,2-a]pyrazines

This protocol describes a general method for the synthesis of the imidazo[1,2-a]this compound scaffold, a common core in CDK9 inhibitors.[9][10][11]

Reaction: One-pot three-component condensation of 2-aminothis compound, an aryl aldehyde, and an isocyanide.

Materials:

  • 2-Aminothis compound

  • Aryl aldehyde (e.g., benzaldehyde)

  • tert-Butyl isocyanide

  • Iodine (I₂)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of 2-aminothis compound (1.0 mmol) and the aryl aldehyde (1.0 mmol) in DCM (10 mL), add iodine (10 mol%).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add tert-butyl isocyanide (1.2 mmol) to the reaction mixture.

  • Continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction with aqueous sodium thiosulfate solution.

  • Extract the product with DCM, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of a Triazolo[4,3-a]this compound Intermediate

This protocol outlines the initial steps for creating a key intermediate for dual c-Met/VEGFR-2 inhibitors.[6][12]

Reaction: Formation of 8-chloro-[1][6][13]triazolo[4,3-a]this compound from 2,3-dichlorothis compound.

Materials:

  • 2,3-Dichlorothis compound

  • Hydrazine hydrate

  • Triethyl orthoformate

  • Ethanol

Procedure: Step 1: Synthesis of 2-chloro-3-hydrazinylthis compound

  • Dissolve 2,3-dichlorothis compound (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.1 eq) dropwise at room temperature.

  • Stir the mixture for 2-4 hours.

  • Filter the resulting precipitate, wash with cold ethanol, and dry to obtain 2-chloro-3-hydrazinylthis compound.

Step 2: Synthesis of 8-chloro-[1][6][13]triazolo[4,3-a]this compound

  • Suspend 2-chloro-3-hydrazinylthis compound (1.0 eq) in triethyl orthoformate.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction to room temperature and filter the precipitate.

  • Wash the solid with ethanol and dry to yield the desired intermediate.

Protocol 3: Synthesis of Gilteritinib (A FLT3/AXL Inhibitor)

This multi-step synthesis illustrates the construction of a clinically approved this compound-based kinase inhibitor.[4][14]

Step 1: Synthesis of 6-ethyl-3,5-dichlorothis compound-2-carboxamide

  • This key intermediate can be prepared via a multi-step sequence starting from methyl 3-oxopentanoate.[4] The process involves cyclization, chlorination, and amidation steps. Due to the complexity, sourcing this intermediate commercially is often more practical for initial studies.

Step 2: Synthesis of 6-ethyl-3-((3-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)phenyl)amino)-5-((tetrahydro-2H-pyran-4-yl)amino)this compound-2-carbonitrile Reaction: Sequential nucleophilic aromatic substitution (SNAr) and Buchwald-Hartwig amination.

Materials:

  • 6-ethyl-3,5-dichlorothis compound-2-carbonitrile (intermediate from a modified Step 1)

  • Tetrahydro-2H-pyran-4-amine

  • 3-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃)

  • Solvent (e.g., Dioxane)

Procedure:

  • First SNAr: React 6-ethyl-3,5-dichlorothis compound-2-carbonitrile with tetrahydro-2H-pyran-4-amine in the presence of a base like DIPEA in a solvent such as NMP at elevated temperature to selectively displace one chlorine atom.

  • Buchwald-Hartwig Amination: To the product from the previous step, add the aniline derivative, palladium catalyst, ligand, and base in an appropriate solvent. Heat the mixture under an inert atmosphere until the reaction is complete.

  • Work-up the reaction mixture and purify the product by chromatography to obtain the nitrile intermediate.

Step 3: Hydrolysis of the Nitrile to Gilteritinib Reaction: Basic hydrolysis of the nitrile to the primary amide.[4]

Materials:

  • Nitrile intermediate from Step 2

  • Sodium hydroxide or Potassium hydroxide

  • tert-Butanol

  • Water

Procedure:

  • Dissolve the nitrile intermediate in tert-butanol.

  • Add an aqueous solution of sodium hydroxide.

  • Heat the mixture to 60-65°C and stir for several hours until the hydrolysis is complete (monitor by LC-MS).[4]

  • Cool the reaction mixture, and perform an aqueous work-up.

  • The crude product can be purified by crystallization from a suitable solvent system (e.g., isopropanol/water) to yield Gilteritinib.[4]

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the signaling pathways targeted by the discussed this compound-based kinase inhibitors.

VEGFR-2 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Proliferation Gene Expression (Proliferation, Survival, Angiogenesis) Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation VEGF VEGF VEGF->VEGFR2 Inhibitor This compound Inhibitor Inhibitor->VEGFR2 Inhibition BTK Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Syk Syk Lyn->Syk BTK BTK Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 DAG DAG PLCg2->DAG IP3 IP3 PLCg2->IP3 PKC PKC DAG->PKC NFkB NF-κB Pathway PKC->NFkB Transcription Gene Transcription (Proliferation, Survival) NFkB->Transcription Antigen Antigen Antigen->BCR Inhibitor This compound Inhibitor (e.g., Acalabrutinib) Inhibitor->BTK Inhibition CDK9 Function in Transcription cluster_nucleus Nucleus PTEFb P-TEFb Complex RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylates Ser2 NELF NELF/DSIF PTEFb->NELF Phosphorylates CDK9 CDK9 CDK9->PTEFb CyclinT Cyclin T CyclinT->PTEFb Elongation Transcriptional Elongation RNAPII->Elongation NELF->RNAPII Pauses Inhibitor Imidazothis compound Inhibitor Inhibitor->CDK9 Inhibition

References

Application Note: Analysis of Pyrazine Compounds in Beer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazine compounds are a critical class of volatile and semi-volatile molecules that significantly contribute to the desirable roasted, nutty, and toasted aromas in beer. These heterocyclic nitrogen-containing compounds are primarily formed during the Maillard reaction and Strecker degradation of amino acids with sugars at elevated temperatures, a process central to the kilning and roasting of malt. The concentration and composition of pyrazines in the final product are influenced by the type of malt, the degree of roasting, and the brewing process itself. Consequently, darker beers such as stouts and porters, which utilize highly roasted specialty malts, tend to have a richer and more complex this compound profile compared to lighter beers like lagers and wheat beers.

The accurate detection and quantification of these potent aroma compounds are essential for quality control, new product development, and ensuring brand consistency in the brewing industry. This application note provides a detailed protocol for the analysis of this compound compounds in beer using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), a widely adopted, sensitive, and solvent-free analytical technique.

Principle of the Method

This method relies on the principle of HS-SPME to extract and concentrate volatile and semi-volatile this compound compounds from the headspace of a beer sample. The extracted analytes are then thermally desorbed into a gas chromatograph for separation based on their boiling points and polarity. Finally, a mass spectrometer is used for the identification and quantification of the individual this compound compounds. The key steps involve:

  • Sample Preparation: Degassing the beer sample to remove dissolved carbon dioxide, which can interfere with the extraction process. The addition of salt ("salting out") increases the ionic strength of the sample, which in turn enhances the volatility of the pyrazines, driving them into the headspace for more efficient extraction.

  • Headspace Solid-Phase Microextraction (HS-SPME): A fused silica fiber coated with a specific stationary phase is exposed to the headspace above the beer sample. The this compound compounds partition from the gaseous phase into the fiber coating.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The SPME fiber is inserted into the hot inlet of the GC, where the trapped pyrazines are thermally desorbed. The analytes are then separated on a capillary column and detected by a mass spectrometer, which provides both qualitative (mass spectrum) and quantitative (peak area) data.

Experimental Protocols

Sample Preparation
  • Degassing: Vigorously shake the beer sample in a sealed container for approximately 5 minutes, periodically releasing the pressure. Alternatively, place the beer in an ultrasonic bath for 10-15 minutes.

  • Aliquoting: Transfer 10 mL of the degassed beer into a 20 mL headspace vial.

  • Salting Out: Add 4 g of sodium chloride (NaCl) to the vial. The addition of salt increases the ionic strength of the aqueous sample, which reduces the solubility of the pyrazines and promotes their transfer into the headspace.

  • Sealing: Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.

Headspace Solid-Phase Microextraction (HS-SPME)
  • Fiber Selection: A 75 µm Carboxen/Polydimethylsiloxane (CAR/PDMS) SPME fiber is recommended for its high affinity for a broad range of volatile and semi-volatile compounds, including pyrazines.

  • Fiber Conditioning: Prior to first use, condition the SPME fiber according to the manufacturer's instructions. This typically involves inserting the fiber into the GC inlet at a high temperature (e.g., 270°C) for 1 hour.

  • Incubation and Extraction:

    • Place the sealed vial in an autosampler or a heating block with magnetic stirring.

    • Incubate the sample at 50°C for 10 minutes to allow for equilibration between the sample and the headspace.

    • Expose the SPME fiber to the headspace of the vial for 40 minutes at 50°C with continuous agitation.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Desorption: After extraction, retract the fiber and immediately insert it into the GC inlet for thermal desorption.

  • GC-MS Parameters: The following are typical GC-MS parameters for the analysis of pyrazines. These may need to be optimized for your specific instrument and column.

ParameterSetting
Gas Chromatograph
Injection Port Temp.250°C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min
ColumnDB-WAX or equivalent polar capillary column (60 m x 0.25 mm ID, 0.25 µm film thickness)
Oven ProgramInitial temp: 40°C, hold for 2 minRamp: 3°C/min to 240°CHold: 5 min at 240°C
Mass Spectrometer
Ion Source Temp.230°C
Quadrupole Temp.150°C
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Rangem/z 40-350
Solvent Delay3 min

Data Presentation

The following table summarizes the typical concentration ranges of key this compound compounds found in different beer styles. Concentrations can vary significantly based on the specific malts and brewing processes used.

This compound CompoundLager (µg/L)Ale (µg/L)Stout (µg/L)Wheat Beer (µg/L)Aroma Description
2-Methylthis compound0.1 - 2.00.5 - 5.05.0 - 50.00.1 - 1.5Roasted, nutty
2,5-Dimethylthis compound0.2 - 3.01.0 - 10.010.0 - 100.00.2 - 2.5Roasted peanut, coffee
2,6-Dimethylthis compound0.1 - 2.50.8 - 8.08.0 - 80.00.1 - 2.0Nutty, cocoa
2,3,5-Trimethylthis compoundND - 1.00.5 - 5.05.0 - 60.0ND - 0.8Roasted, earthy, cocoa
2-Ethyl-3,5-dimethylthis compoundND - 0.50.2 - 3.02.0 - 40.0ND - 0.4Nutty, roasted, earthy
2-Acetylthis compoundND - 0.2ND - 1.01.0 - 15.0ND - 0.1Popcorn, roasted

ND: Not Detected

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis start Beer Sample degas Degassing (Sonication/Shaking) start->degas aliquot Aliquot 10 mL into 20 mL vial degas->aliquot salt Add 4g NaCl (Salting Out) aliquot->salt seal Seal Vial salt->seal incubate Incubate at 50°C (10 min) seal->incubate extract Expose SPME Fiber (40 min at 50°C) incubate->extract desorb Thermal Desorption in GC Inlet (250°C) extract->desorb separate Chromatographic Separation desorb->separate detect Mass Spectrometric Detection separate->detect end Data Analysis detect->end

Caption: Experimental workflow for this compound analysis in beer.

logical_relationship cluster_process Analytical Process cluster_technique Techniques & Parameters cluster_purpose Purpose SamplePrep Sample Preparation Degassing Degassing SamplePrep->Degassing SaltingOut Salting Out SamplePrep->SaltingOut Extraction Extraction & Concentration HSSPME HS-SPME Extraction->HSSPME Analysis Separation & Detection GC Gas Chromatography Analysis->GC MS Mass Spectrometry Analysis->MS RemoveCO2 Remove CO2 Interference Degassing->RemoveCO2 IncreaseVolatility Increase Analyte Volatility SaltingOut->IncreaseVolatility IsolateVolatiles Isolate & Concentrate Volatiles HSSPME->IsolateVolatiles SeparateAnalytes Separate this compound Compounds GC->SeparateAnalytes IdentifyQuantify Identify & Quantify Pyrazines MS->IdentifyQuantify

Caption: Logical relationship of analytical steps and their purpose.

The Versatility of 2,3-Diaminopyrazine in the Synthesis of Novel Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 2,3-Diaminopyrazine, a versatile heterocyclic amine, is a critical building block in the synthesis of a diverse range of novel pharmaceutical compounds. Its unique chemical structure, featuring two adjacent amino groups on a this compound ring, allows for the construction of complex molecular architectures with significant therapeutic potential. This potent scaffold has been instrumental in the development of innovative drugs targeting a variety of diseases, from glaucoma to cancer and infectious diseases.

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals, highlighting the utility of 2,3-diaminothis compound in modern medicinal chemistry.

Application Notes

2,3-Diaminothis compound serves as a key precursor in the synthesis of several classes of pharmacologically active molecules:

  • Rho Kinase (ROCK) Inhibitors: Derivatives of 2,3-diaminothis compound have been identified as potent inhibitors of Rho kinase (ROCK), a key enzyme in the signaling pathway that regulates intraocular pressure.[1][2] Inhibition of ROCK in the trabecular meshwork of the eye leads to an increase in aqueous humor outflow, thereby reducing intraocular pressure, a major risk factor for glaucoma.[1][2] The 2,3-diaminothis compound core provides a rigid scaffold for the optimal orientation of substituents that interact with the ATP-binding site of the kinase.

  • Pteridines (Pyrazino[2,3-d]pyrimidines): The condensation of 2,3-diaminothis compound with α-dicarbonyl compounds provides a straightforward route to pteridines.[3] This class of compounds is of significant interest due to its broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties. The pteridine scaffold is a key component of several natural cofactors and clinically used drugs, and the use of substituted 2,3-diaminopyrazines allows for the generation of diverse libraries of novel pteridine derivatives for drug screening.

  • Imidazo[1,2-a]pyrazines: The reaction of 2,3-diaminothis compound with α-haloketones or related reagents can lead to the formation of imidazo[1,2-a]this compound derivatives.[4] These compounds have shown promising results as antiproliferative agents, particularly against melanoma cells.[5] The fused imidazole ring introduces unique electronic and steric properties that can be fine-tuned to achieve high potency and selectivity for specific cancer targets.

  • Antimicrobial Agents: While research is ongoing, the this compound nucleus is a component of several antimicrobial agents. The derivatization of 2,3-diaminothis compound offers a promising avenue for the development of new antibacterial and antifungal compounds. For instance, novel pyrazinamide derivatives, based on a related scaffold, have demonstrated significant activity against Mycobacterium tuberculosis.[6]

Quantitative Data Summary

The following tables summarize key quantitative data for representative pharmaceutical derivatives synthesized from 2,3-diaminothis compound.

Table 1: Rho Kinase (ROCK) Inhibitors

Compound IDStructureROCK1 IC50 (nM)ROCK2 IC50 (nM)Reference
Compound 38N-(6-amino-5-(isoquinolin-6-yl)pyrazin-2-yl)benzenesulfonamide< 500< 100[2]
Piperazine analogue (48)Not explicitly drawn30078[2]

Table 2: Antimicrobial Activity of Imidazopyridine Derivatives

Compound IDBacterial StrainMIC (µg/mL)Reference
Compound 1Escherichia coli>171.9[7]
Compound 2Escherichia coli171.9[7]
Compound 3Escherichia coli9.091[7]

Table 3: Antiproliferative Activity of Imidazo[1,2-a]this compound Derivatives

Compound IDCell LineIC50 (µM)Reference
15dA375P (Melanoma)< 0.06[5]
17eA375P (Melanoma)< 0.06[5]
18cA375P (Melanoma)< 0.06[5]
18hA375P (Melanoma)< 0.06[5]
18iA375P (Melanoma)< 0.06[5]

Experimental Protocols

Protocol 1: General Synthesis of Pteridines from 2,3-Diaminothis compound (Isay Reaction)

This protocol describes a general method for the condensation of 2,3-diaminothis compound with a 1,2-dicarbonyl compound to form a pteridine ring system.

Materials:

  • 2,3-Diaminothis compound

  • 1,2-Dicarbonyl compound (e.g., glyoxal, diacetyl)

  • Ethanol or other suitable solvent

  • Glacial acetic acid (optional, as catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Standard work-up and purification equipment (e.g., rotary evaporator, chromatography supplies)

Procedure:

  • Dissolve equimolar amounts of 2,3-diaminothis compound and the 1,2-dicarbonyl compound in a suitable solvent (e.g., ethanol) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add a catalytic amount of glacial acetic acid if required.

  • Heat the reaction mixture to reflux and maintain for a period of 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

  • Characterize the final product by standard analytical techniques (e.g., NMR, MS, IR).

Protocol 2: Synthesis of Imidazo[1,2-a]this compound Derivatives

This protocol outlines the synthesis of imidazo[1,2-a]this compound derivatives from 2,3-diaminothis compound and an α-haloketone.

Materials:

  • 2,3-Diaminothis compound

  • α-Haloketone (e.g., α-bromoacetophenone)

  • Sodium bicarbonate or other suitable base

  • Ethanol or other suitable solvent

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Standard work-up and purification equipment

Procedure:

  • To a solution of 2,3-diaminothis compound in ethanol in a round-bottom flask, add an equimolar amount of the α-haloketone.

  • Add an excess of a mild base, such as sodium bicarbonate, to the mixture.

  • Heat the reaction mixture to reflux and stir for 4-12 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

  • Characterize the purified compound using NMR, MS, and IR spectroscopy.

Visualizations

Signaling Pathway

ROCK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR RhoGEF RhoGEF GPCR->RhoGEF Agonist Binding RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP RhoA_GTP->RhoA_GDP GAP ROCK ROCK RhoA_GTP->ROCK Activation LIMK LIMK ROCK->LIMK Phosphorylation MLCP MLCP ROCK->MLCP Inhibition Cofilin_P Cofilin-P (Inactive) LIMK->Cofilin_P Phosphorylation MLC_P MLC-P Actin_Stress_Fibers Actin Stress Fibers & Contraction MLC_P->Actin_Stress_Fibers Diaminopyrazine_Inhibitor 2,3-Diaminothis compound Derivative (ROCK Inhibitor) Diaminopyrazine_Inhibitor->ROCK Inhibition

Caption: Rho Kinase (ROCK) Signaling Pathway and Inhibition by 2,3-Diaminothis compound Derivatives.

Experimental Workflow

Synthesis_Workflow cluster_pteridine Pteridine Synthesis cluster_imidazo Imidazo[1,2-a]this compound Synthesis DAP1 2,3-Diaminothis compound Reaction1 Condensation (Isay Reaction) DAP1->Reaction1 Dicarbonyl 1,2-Dicarbonyl Compound Dicarbonyl->Reaction1 Pteridine Pteridine Derivative Reaction1->Pteridine DAP2 2,3-Diaminothis compound Reaction2 Cyclization DAP2->Reaction2 Haloketone α-Haloketone Haloketone->Reaction2 Imidazothis compound Imidazo[1,2-a]this compound Derivative Reaction2->Imidazothis compound

Caption: General Synthetic Workflows for Pteridine and Imidazo[1,2-a]this compound Derivatives.

Logical Relationship

Logical_Relationship cluster_derivatives Primary Derivatives cluster_applications Therapeutic Applications DAP 2,3-Diaminothis compound (Starting Material) ROCK_Inhibitors Rho Kinase Inhibitors DAP->ROCK_Inhibitors Pteridines Pteridines DAP->Pteridines Imidazopyrazines Imidazo[1,2-a]pyrazines DAP->Imidazopyrazines Antimicrobials Antimicrobial Agents DAP->Antimicrobials Glaucoma Glaucoma ROCK_Inhibitors->Glaucoma Cancer Cancer Pteridines->Cancer Infectious_Diseases Infectious Diseases Pteridines->Infectious_Diseases Imidazopyrazines->Cancer Antimicrobials->Infectious_Diseases

Caption: Relationship between 2,3-Diaminothis compound, its Derivatives, and their Therapeutic Applications.

References

Troubleshooting & Optimization

minimizing by-product formation in pyrazine synthesis pathways

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their this compound reactions, with a focus on minimizing by-product formation and improving yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in this compound synthesis, and what causes their formation?

A1: The most common by-products in this compound synthesis are highly dependent on the chosen reaction pathway.

  • In the Maillard reaction , which involves the reaction of amino acids and reducing sugars, Strecker aldehydes are frequent by-products.[1][2] Their formation occurs alongside this compound formation through the Strecker degradation of α-amino acids.[1]

  • In reactions involving cellulosic-derived sugars and ammonium hydroxide , imidazole derivatives can be significant impurities.[1][3][4][5]

  • When a specific this compound isomer is the target, the formation of a complex mixture of various substituted pyrazines can also be considered a by-product issue.[1]

Q2: How does reaction temperature affect this compound yield and by-product formation?

A2: Temperature is a critical parameter in this compound synthesis. Generally, increasing the reaction temperature can enhance the yield of pyrazines.[1] However, excessively high temperatures can lead to the degradation of pyrazines and the formation of undesirable by-products.[1] For instance, in reactions catalyzed by copper-chromite, temperatures exceeding 450°C can cause the breakdown of the this compound ring.[1][6] Therefore, optimizing the temperature is crucial for maximizing the yield of the desired this compound while minimizing by-products.[1]

Q3: What is the role of the amino acid structure in by-product formation during the Maillard reaction?

A3: The structure of the amino acid precursor significantly influences both the this compound yield and by-product formation. Studies have shown that α- and β-amino acids produce significantly higher amounts of tetramethylthis compound compared to γ- and ε-amino acids.[1][2] Specifically, α-amino acids can undergo deamination and decarbonylation to form Strecker aldehydes as by-products.[1][2]

Q4: I'm observing the formation of unexpected imidazole by-products. How can I identify and minimize them?

A4: Imidazole derivatives are common by-products, especially in syntheses involving sugars and ammonium hydroxide.[3][4][5] Their formation can be minimized through careful selection of extraction solvents. Using a non-polar solvent like hexane for liquid-liquid extraction can prevent the co-extraction of these more polar impurities.[3][4][7] If polar solvents like methyl-t-butyl ether (MTBE) or ethyl acetate are used, a subsequent purification step using silica gel chromatography is recommended, as the silica will retain the imidazole impurities.[3][4][5][7]

Troubleshooting Guides

Issue 1: Low Yield of Desired this compound
Possible Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS). Consider extending the reaction time or optimizing the temperature.
Suboptimal Temperature Experiment with a range of temperatures to find the optimal balance between reaction rate and this compound stability. Excessively high temperatures can lead to degradation.[1]
Incorrect Reactant Stoichiometry Verify the molar ratios of your starting materials. An excess of one reactant may favor side reactions.
Poor Purity of Starting Materials Ensure the purity of your reactants, as impurities can lead to unwanted side reactions.[5]
Incomplete Oxidation of Dihydrothis compound Intermediate Many this compound syntheses proceed through a dihydrothis compound intermediate that requires oxidation.[5][6] Ensure you are using an appropriate oxidizing agent and that the oxidation step goes to completion.[5]
Issue 2: High Levels of By-product Formation
Possible Cause Troubleshooting Step
Strecker Aldehyde Formation (Maillard Reaction) Consider alternative reaction pathways that do not involve the Strecker degradation of α-amino acids if these by-products are a significant issue.[1]
Co-extraction of Imidazole Impurities During liquid-liquid extraction, use a non-polar solvent like hexane to avoid co-extracting polar imidazole by-products.[3][4][7] If using more polar solvents like MTBE or ethyl acetate, purify the extract using silica gel chromatography.[3][4][7]
Formation of Multiple this compound Isomers Optimize reaction conditions (temperature, catalyst, reactant ratios) to favor the formation of the desired isomer. Consider using a more selective synthetic route if possible.
Reaction Temperature Too High Lower the reaction temperature to reduce the rate of side reactions and prevent degradation of the target this compound.[1]

Experimental Protocols

Protocol 1: General Procedure for this compound Synthesis via Maillard Reaction
  • Reactant Preparation: Prepare equimolar solutions of an amino acid (e.g., glycine, alanine) and a reducing sugar (e.g., glucose) in a suitable buffer (e.g., phosphate buffer).

  • Reaction Setup: Combine the amino acid and sugar solutions in a reaction vessel equipped with a reflux condenser.

  • Heating: Heat the reaction mixture to a specific temperature (e.g., 120-160°C) for a defined period (e.g., 1-2 hours).[1] The optimal temperature and time should be determined experimentally for the specific reactants.

  • Extraction: After cooling, perform a liquid-liquid extraction of the reaction mixture. For less polar pyrazines, use a non-polar solvent like hexane. For more polar pyrazines, a solvent mixture like 90:10 hexane/ethyl acetate can be effective.[3][4] Perform multiple extractions (at least 3-4) with fresh solvent each time to ensure high recovery.[7]

  • Washing and Drying: Combine the organic extracts and wash with brine to remove water-soluble impurities. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

  • Concentration and Purification: Filter to remove the drying agent and concentrate the solvent under reduced pressure. The crude product can be further purified by distillation or column chromatography.

Protocol 2: Purification of Pyrazines from Imidazole By-products by Column Chromatography
  • Column Preparation: Pack a chromatography column with silica gel.

  • Sample Loading: Dissolve the crude this compound product (containing imidazole impurities) in a minimal amount of a suitable solvent (e.g., dichloromethane or the extraction solvent used previously). Load the sample onto the prepared column.

  • Elution: Elute the column with an appropriate solvent system. A mixture of hexane and ethyl acetate (e.g., 90:10) can be effective for separating pyrazines from more polar imidazoles.[3][4] The imidazoles will be retained on the silica gel.[3][4][5]

  • Fraction Collection and Analysis: Collect the eluent in fractions and analyze each fraction using a suitable technique (e.g., TLC, GC-MS) to identify the fractions containing the purified this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound product.

Visualizations

Maillard_Reaction_Pathway AminoAcid Amino Acid AmadoriProduct Amadori Product AminoAcid->AmadoriProduct AminoKetone α-Amino Ketone AminoAcid->AminoKetone Strecker Degradation StreckerAldehyde Strecker Aldehyde (By-product) AminoAcid->StreckerAldehyde Strecker Degradation ReducingSugar Reducing Sugar ReducingSugar->AmadoriProduct Dicarbonyls α-Dicarbonyls AmadoriProduct->Dicarbonyls Fragmentation Dicarbonyls->AminoKetone Strecker Degradation Dihydrothis compound Dihydrothis compound AminoKetone->Dihydrothis compound Self-condensation This compound This compound (Desired Product) Dihydrothis compound->this compound Oxidation

Caption: Maillard reaction pathway leading to pyrazines and Strecker aldehyde by-products.

Troubleshooting_Workflow Start High By-product Formation CheckTemp Is Temperature Optimized? Start->CheckTemp CheckRatios Are Reactant Ratios Correct? CheckTemp->CheckRatios Yes AdjustTemp Adjust Temperature CheckTemp->AdjustTemp No CheckPurity Are Starting Materials Pure? CheckRatios->CheckPurity Yes AdjustRatios Adjust Stoichiometry CheckRatios->AdjustRatios No CheckOxidation Is Oxidation of Intermediate Complete? CheckPurity->CheckOxidation Yes PurifyReactants Purify Starting Materials CheckPurity->PurifyReactants No CheckPurification Is Purification Method Appropriate? CheckOxidation->CheckPurification Yes OptimizeOxidation Optimize Oxidation Step CheckOxidation->OptimizeOxidation No OptimizePurification Optimize Purification (e.g., solvent choice, chromatography) CheckPurification->OptimizePurification No End Minimized By-products CheckPurification->End Yes AdjustTemp->CheckRatios AdjustRatios->CheckPurity PurifyReactants->CheckOxidation OptimizeOxidation->CheckPurification OptimizePurification->End

Caption: Troubleshooting flowchart for reducing by-product formation in this compound synthesis.

References

Technical Support Center: Resolving Undesired Isomer Formation in Unsymmetrical Pyrazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of controlling isomer formation during the synthesis of unsymmetrical pyrazines. Pyrazines are a critical class of N-heterocycles with widespread applications in pharmaceuticals, fragrances, and agricultural chemicals.[1] However, the synthesis of unsymmetrically substituted pyrazines is often complicated by the formation of difficult-to-separate regioisomeric mixtures.[2] This guide offers practical advice, detailed experimental protocols, and data-driven insights to help you achieve higher yields of your desired isomer.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: My reaction is producing a mixture of isomers. How can I improve the regioselectivity?

The formation of regioisomers is a common issue in unsymmetrical pyrazine synthesis, particularly with classical methods like the condensation of two different α-amino ketones or the reaction of an unsymmetrical 1,2-diamine with an unsymmetrical 1,2-dicarbonyl compound. The initial nucleophilic attack can often occur at two different sites, leading to a mixture of products.

Troubleshooting Steps:

  • Re-evaluate Your Synthetic Strategy: For unsymmetrical pyrazines, classical one-pot condensation methods often lead to poor regioselectivity. Consider employing a modern, stepwise approach that offers greater control.

  • Optimize Reaction Conditions:

    • Temperature: Lowering the reaction temperature can sometimes favor the formation of the thermodynamically more stable isomer by allowing for greater selectivity in the initial condensation step. Conversely, in some cases, higher temperatures might be necessary to overcome the activation energy for the desired pathway. A systematic temperature screen is recommended.

    • Solvent: The polarity of the solvent can influence the reaction pathway and, consequently, the isomeric ratio. Experiment with a range of solvents with varying polarities (e.g., from non-polar solvents like toluene to polar aprotic solvents like DMF, and protic solvents like ethanol).

    • Catalyst: The choice of catalyst can have a profound impact on regioselectivity. For modern catalytic methods, the ligand on the metal center can often be tuned to direct the reaction towards a specific isomer. For classical methods, the use of a specific acid or base catalyst might influence the initial condensation step.

  • Consider a Directed Synthesis Approach: If optimizing conditions is insufficient, a directed synthesis strategy, where the substituents are introduced in a specific order, is often the most effective solution. This might involve using a pre-functionalized this compound core and introducing the second substituent via a cross-coupling reaction.

Issue 2: I am using a classical method (e.g., Staedel-Rugheimer or Gutknecht) and getting a nearly 1:1 mixture of isomers. What can I do?

Classical methods like the Staedel-Rugheimer and Gutknecht syntheses, which rely on the self-condensation of α-amino ketones, are notoriously difficult to control for the synthesis of unsymmetrical pyrazines when two different α-amino ketones are used.[3]

Troubleshooting Steps:

  • Switch to a Stepwise Condensation: Instead of a one-pot reaction with two different α-amino ketones, consider a stepwise approach. First, synthesize a stable intermediate from one α-amino ketone, and then react it with the second α-amino ketone. This can sometimes provide a degree of regiocontrol.

  • Employ a Modern Synthetic Method: For high regioselectivity, it is often best to abandon the classical one-pot approach in favor of a modern method specifically designed for the synthesis of unsymmetrical pyrazines.

Issue 3: How do modern synthetic methods improve regioselectivity?

Modern synthetic methods often offer superior control over isomer formation by employing more sophisticated and selective reaction pathways.

  • Palladium-Catalyzed Cross-Coupling Reactions: These methods typically start with a pre-formed, mono-substituted this compound (often halogenated) and introduce the second substituent at a specific position. The regioselectivity is dictated by the position of the leaving group on the this compound ring.

  • Synthesis from α-Diazo Oxime Ethers: This method involves the reaction of α-diazo oxime ethers with 2H-azirines, catalyzed by a copper complex, to yield highly substituted unsymmetrical pyrazines with excellent regioselectivity and yields.[2] The regioselectivity is controlled by the specific reactants and catalyst used.

  • Directed Ortho-Metalation: This strategy involves using a directing group on the this compound ring to guide a metalating agent (like lithium diisopropylamide, LDA) to a specific adjacent position. The resulting metalated this compound can then be quenched with an electrophile to introduce a second substituent with high regioselectivity.

Data on Regioselectivity in Unsymmetrical this compound Synthesis

The following table summarizes qualitative and, where available, quantitative data on the regioselectivity of different synthetic methods. Note that specific yields and isomer ratios are highly dependent on the specific substrates and reaction conditions used.

Synthetic MethodStarting MaterialsGeneral RegioselectivityReported Isomer Ratio (Desired:Undesired)Key Influencing FactorsReference
Staedel-Rugheimer Synthesis Two different α-halo ketones + AmmoniaPoor to ModerateOften near 1:1Steric and electronic similarity of ketones[3]
Gutknecht Synthesis Two different α-amino ketonesPoor to ModerateOften near 1:1Relative reactivity of the α-amino ketones[3]
Condensation Method Unsymmetrical 1,2-diamine + Unsymmetrical 1,2-dicarbonylPoor to ModerateVaries, often mixturesRelative reactivity of carbonyls and amino groups
Palladium-Catalyzed Cross-Coupling Halogenated this compound + Organometallic reagentExcellentHigh (often single isomer)Position of the halogen on the this compound ring[1]
From α-Diazo Oxime Ethers α-Diazo oxime ether + 2H-azirineGood to ExcellentUp to 87% yield of a single isomerCatalyst (e.g., Cu(hfacac)₂)[2]

Experimental Protocols

Protocol 1: General Procedure for the Staedel-Rugheimer Synthesis of 2,5-Diphenylthis compound (Symmetrical Example)

This protocol for a symmetrical this compound illustrates the general workflow. For unsymmetrical pyrazines, a mixture of α-halo ketones would be used, likely resulting in a mixture of products.

  • Formation of α-Amino Ketone: Dissolve 2-chloroacetophenone in ethanol. Add an excess of aqueous ammonia to the solution and stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Self-Condensation: Upon completion of the initial reaction, heat the mixture to induce the self-condensation of the in situ formed α-amino ketone.

  • Oxidation: Add an oxidizing agent, such as copper(II) sulfate, to the reaction mixture and heat under reflux to form the aromatic this compound.

  • Isolation and Purification: Cool the reaction mixture. The product may precipitate and can be collected by filtration. Alternatively, the product can be extracted with an organic solvent. The crude product can be purified by recrystallization from a suitable solvent like ethanol.[3]

Protocol 2: Regioselective Synthesis of an Unsymmetrical this compound via Palladium-Catalyzed Cascade Reaction

This modern method provides a highly regioselective route to unsymmetrical 2,6-disubstituted pyrazines.[1]

  • Reactant Preparation: In a reaction vessel, combine the aminoacetonitrile derivative, the arylboronic acid, a palladium(II) catalyst (e.g., Pd(OAc)₂), a suitable ligand (e.g., a phosphine ligand), and a base (e.g., K₂CO₃) in a suitable solvent (e.g., dioxane).

  • Reaction: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature for a set amount of time. The reaction involves an initial C(sp)-C(sp²) coupling followed by an intramolecular C-N bond formation.

  • Work-up and Purification: After the reaction is complete, cool the mixture and filter off the solid catalyst and base. The filtrate is then concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the pure unsymmetrical 2,6-disubstituted this compound.

Protocol 3: Synthesis of Unsymmetrical Pyrazines from α-Diazo Oxime Ethers

This method offers good to excellent yields and high regioselectivity for a wide range of substituted pyrazines.[2]

  • Reaction Setup: To a solution of the 2H-azirine in a suitable solvent (e.g., 1,2-dichloroethane), add the α-diazo oxime ether and the copper catalyst (e.g., Cu(hfacac)₂).

  • Reaction: Stir the reaction mixture at a specified temperature. The reaction proceeds through the formation of an α-imino carbenoid, which then reacts with the 2H-azirine.

  • Work-up and Purification: Upon completion of the reaction (monitored by TLC), concentrate the reaction mixture under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired unsymmetrical this compound.[2]

Visualizations

experimental_workflow cluster_classical Classical Condensation cluster_modern Modern Directed Synthesis A1 Unsymmetrical 1,2-Diketone C1 Condensation A1->C1 B1 Unsymmetrical 1,2-Diamine B1->C1 D1 Mixture of Dihydrothis compound Isomers C1->D1 E1 Oxidation D1->E1 F1 Mixture of This compound Isomers E1->F1 A2 Monosubstituted This compound C2 Regioselective Reaction (e.g., Pd-catalyzed coupling) A2->C2 B2 Reagent for Second Substituent B2->C2 D2 Single Unsymmetrical this compound Isomer C2->D2

Caption: Comparison of classical and modern synthetic workflows for unsymmetrical pyrazines.

decision_tree start Desired this compound Substitution Pattern? q1 Is high regioselectivity critical? start->q1 q2 Are starting materials for modern methods available? q1->q2 No modern Use Modern Method (e.g., Pd-coupling, Diazo ether) q1->modern Yes classical Consider Classical Method (e.g., Condensation) q2->classical No q2->modern Yes optimize Optimize Classical Method (Temperature, Solvent) & Prepare for Isomer Separation classical->optimize

Caption: Decision tree for selecting a synthetic strategy for unsymmetrical pyrazines.

mechanism Simplified Mechanism of Isomer Formation in Condensation Reactions reactants Unsymmetrical 1,2-Dicarbonyl + Unsymmetrical 1,2-Diamine pathway_a Nucleophilic attack at Carbonyl 1 reactants->pathway_a pathway_b Nucleophilic attack at Carbonyl 2 reactants->pathway_b intermediate_a Intermediate A pathway_a->intermediate_a intermediate_b Intermediate B pathway_b->intermediate_b cyclization_a Cyclization intermediate_a->cyclization_a cyclization_b Cyclization intermediate_b->cyclization_b dihydropyrazine_a Dihydrothis compound Isomer 1 cyclization_a->dihydropyrazine_a dihydropyrazine_b Dihydrothis compound Isomer 2 cyclization_b->dihydropyrazine_b oxidation Oxidation dihydropyrazine_a->oxidation dihydropyrazine_b->oxidation product_a This compound Isomer 1 oxidation->product_a product_b This compound Isomer 2 oxidation->product_b

Caption: Simplified mechanism illustrating the formation of two possible isomers.

References

optimizing reaction temperature for improved pyrazine formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyrazine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions, with a specific focus on the impact of temperature on this compound formation. Here you will find troubleshooting advice and frequently asked questions to address common challenges encountered during experimentation.

Troubleshooting Guides & FAQs

This section provides practical advice for overcoming common issues in this compound synthesis, presented in a question-and-answer format.

Q1: My this compound synthesis is resulting in a low yield. What are the common causes related to temperature?

A1: Low yields in this compound synthesis can often be attributed to suboptimal reaction temperatures.[1] Temperature is a critical parameter that influences both the rate of formation and the potential for degradation of pyrazines.[2]

  • Insufficient Temperature: Many this compound syntheses, particularly those involving the Maillard reaction, require elevated temperatures, typically in the range of 120-150°C, to proceed efficiently.[2][3] If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion and poor yields.

  • Excessive Temperature: Conversely, excessively high temperatures can lead to the degradation of the this compound products and the formation of undesirable byproducts.[2] For instance, in reactions catalyzed by copper-chromite, temperatures exceeding 450°C can cause the breakdown of the this compound ring.[2] It is crucial to experimentally determine the optimal temperature for your specific reaction.

  • Inadequate Heating Time: The total amount of pyrazines formed generally increases with heating time, up to a certain point.[4] It is important to monitor the reaction progress over time at a given temperature to identify the optimal reaction duration.

Q2: I am observing the formation of unexpected byproducts. How can I minimize these by adjusting the temperature?

A2: The formation of byproducts is a common issue in this compound synthesis and is highly dependent on reaction conditions, including temperature.

  • Side Reactions: In Maillard reactions, which involve amino acids and reducing sugars, a complex mixture of compounds can be formed.[1] For example, imidazole derivatives can form alongside pyrazines.[1] Tightly controlling the reaction temperature can help favor the desired reaction pathway and minimize the formation of these byproducts.[1]

  • Strecker Aldehydes: In the Maillard reaction, Strecker aldehydes are common byproducts.[2] The formation of these aldehydes occurs in conjunction with this compound formation. Optimizing the temperature can help to shift the equilibrium towards the desired this compound products.

  • Product Degradation: As mentioned previously, high temperatures can lead to the degradation of the desired this compound, resulting in a complex mixture of decomposition products.[2] Careful temperature control is essential to prevent this.

Q3: How does pH interact with temperature to affect this compound formation?

A3: The pH of the reaction medium plays a crucial role in conjunction with temperature. Weakly alkaline conditions (around pH 8.0) are generally favorable for this compound formation in Maillard reaction systems.[3][5] However, during the reaction, acids can be formed, leading to a decrease in pH.[5] It is important to consider buffering the reaction mixture to maintain an optimal pH throughout the heating process. The interplay between pH and temperature will ultimately determine the rate and profile of this compound formation.

Q4: What are some general strategies for optimizing the reaction temperature?

A4: A systematic approach is key to finding the optimal temperature for your this compound synthesis.

  • Literature Review: Begin by reviewing the literature for similar reactions to identify a suitable starting temperature range.

  • Screening Experiments: Conduct a series of small-scale experiments at different temperatures (e.g., in 10-20°C increments) while keeping other parameters constant.[2]

  • Reaction Monitoring: Monitor the progress of each reaction using techniques like Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the yield of the desired this compound and the formation of byproducts.[6]

  • Kinetic Studies: For a more in-depth understanding, consider performing kinetic studies to determine the activation energies for the formation of both the desired product and major byproducts.[4][7] This data can provide valuable insights into the temperature dependency of the different reaction pathways.

Data Presentation: this compound Yield vs. Temperature

The following tables summarize quantitative data on the effect of temperature on this compound yield from various studies.

Table 1: Effect of Temperature on this compound Yield in a 1-Hydroxyacetone and Ammonium Hydroxide System

Temperature (°C)This compound Yield (%)
100Increased
140Maximized

Data synthesized from BenchChem Technical Support documents.[2]

Table 2: Temperature Conditions for Various this compound Synthesis Methods

Synthesis MethodReactantsProductTemperature (°C)Yield (%)Reference
Greener One-Pot SynthesisBenzil, 1,2-Diaminoethane2,3-Diphenylthis compoundRoom Temperature88[8]
Classical CondensationAcetoin, Ammonia2,3,5,6-Tetramethylthis compound30-100High[8]
Reductive Cyclization[5][4][3]oxadiazolo[3,4-b]this compound-5,6-diamine, Iron powderImidazo[4,5-b]this compound derivative95Not specified[6]
Dehydrogenative Coupling2-phenylglycinol, KH2,5-diphenylthis compound15095[9]
Enzymatic SynthesisThis compound-2-carboxylate, BenzylamineN-benzylthis compound-2-carboxamide4581.2[10]

Table 3: this compound Formation in Ala-Gln-ARP System at Different Temperatures

Temperature (°C)2,5-dimethylthis compound (μg/L)Other Pyrazines
110GeneratedNot specified
13033.4 ± 3.47Not specified
140793 ± 119Methylthis compound, 2,6-dimethylthis compound

Data from a study on the thermal processing of L-alanyl-L-glutamine Amadori compound.[11]

Experimental Protocols

Protocol 1: Generalized Maillard Reaction for this compound Synthesis

This protocol provides a general procedure for producing pyrazines via the Maillard reaction.

Materials:

  • Amino acid (e.g., glycine, alanine)

  • Reducing sugar (e.g., glucose)

  • Phosphate buffer (or other suitable buffer)

  • Reaction vessel with reflux condenser

Procedure:

  • Reactant Preparation: Prepare equimolar solutions of the amino acid and reducing sugar in the chosen buffer.[2]

  • Reaction Setup: Combine the amino acid and sugar solutions in the reaction vessel.

  • Heating: Heat the reaction mixture to a specific temperature, typically between 120-160°C, for a defined period (e.g., 1-2 hours).[2] The optimal temperature and time must be determined experimentally.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction mixture and extract the pyrazines using a suitable organic solvent (e.g., dichloromethane).

  • Purification: The crude product can be purified by column chromatography or recrystallization.[1]

Protocol 2: Greener One-Pot Synthesis of 2,3-Diphenylthis compound

This protocol describes a high-yielding, room temperature synthesis.

Materials:

  • Benzil

  • 1,2-Diaminoethane

  • Aqueous methanol

  • Potassium tert-butoxide (t-BuOK)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve benzil and 1,2-diaminoethane in aqueous methanol.

  • Catalyst Addition: Add a catalytic amount of potassium tert-butoxide (t-BuOK).[12]

  • Reaction: Stir the reaction mixture at room temperature for 6-8 hours.[8]

  • Monitoring: Monitor the reaction by TLC. The formation of a dihydrothis compound intermediate may be observed initially.[12]

  • Workup and Purification: Upon completion, remove the solvent under reduced pressure and purify the crude product by chromatography on silica gel.[1]

Visualizations

Pyrazine_Formation_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Reactants Reactants (e.g., Amino Acid + Sugar) Reaction_Vessel Reaction at Optimized Temperature Reactants->Reaction_Vessel Heating Crude_Product Crude Product Mixture Reaction_Vessel->Crude_Product Cooling Extraction Liquid-Liquid Extraction Crude_Product->Extraction Purification Chromatography Column Chromatography or Recrystallization Extraction->Chromatography Pure_this compound Pure this compound Chromatography->Pure_this compound

Caption: A generalized workflow for this compound synthesis and purification.

Maillard_Reaction_Pathway Amino_Acid Amino Acid Amadori_Product Amadori Product Amino_Acid->Amadori_Product Reducing_Sugar Reducing Sugar Reducing_Sugar->Amadori_Product Dicarbonyls α-Dicarbonyl Intermediates Amadori_Product->Dicarbonyls Degradation Strecker_Aldehyde Strecker Aldehyde (Byproduct) Dicarbonyls->Strecker_Aldehyde Strecker Degradation (with Amino Acid) Aminoketone α-Aminoketone Dicarbonyls->Aminoketone Reaction with Ammonia/Amino Acid Dihydrothis compound Dihydrothis compound Aminoketone->Dihydrothis compound Self-condensation or reaction with another aminoketone This compound This compound Dihydrothis compound->this compound Oxidation

Caption: Simplified Maillard reaction pathway leading to this compound formation.

References

Technical Support Center: Optimization of Reactant Stoichiometry in Pyrazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for challenges encountered during pyrazine synthesis. Here you will find troubleshooting guides for common issues and frequently asked questions, with a focus on optimizing reactant stoichiometry and other critical reaction parameters.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound derivatives?

A1: The most prevalent and classical method for this compound synthesis is the condensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound.[1] This reaction proceeds through a dihydrothis compound intermediate, which is subsequently oxidized to the aromatic this compound.[1] Other significant methods include the Gutknecht synthesis, which involves the self-condensation of α-amino ketones, and the Staedel-Rugheimer synthesis.[2] More modern approaches, such as the acceptorless dehydrogenative coupling of 2-amino alcohols catalyzed by manganese pincer complexes, offer an environmentally benign and atom-economical alternative.[3][4]

Q2: Which reaction parameters are most critical for optimizing this compound yield?

A2: The yield and distribution of this compound products are significantly influenced by several factors. The most critical parameters to control are the reactant mole ratios (carbon source to nitrogen source), reaction temperature, and reaction time.[5][6] The choice of solvent, base, and catalyst also plays a crucial role and can dramatically impact the reaction outcome.[1][4] For instance, in certain dehydrogenative coupling reactions, switching the solvent from toluene to 1,4-dioxane or using a specific base like potassium hydride (KH) can substantially alter the yield.[1][4] The pH of the reaction medium is another key variable that can affect the rate of formation and the profile of the products.[5][7]

Q3: How does the reactant molar ratio specifically affect this compound formation?

A3: The molar ratio of reactants, particularly the carbon-to-nitrogen (C:N) ratio, is a dominant factor in determining the total yield of pyrazines.[5][8] In model systems using D-glucose and ammonia, the total this compound yield increases with a higher concentration of ammonia, reaching a maximum at approximately an eightfold excess of the nitrogen source relative to the sugar.[6] Systematically varying the reactant mole ratios can predictably alter both the distribution and the yield of the resulting this compound derivatives.[5] The structure of the carbon source itself is also an overwhelmingly significant factor governing the final product characteristics.[5]

Troubleshooting Guides

Problem: Low Yield of Desired this compound Product

Low yields are a common issue in this compound synthesis and can be attributed to several factors. Use this guide to diagnose and resolve the problem.

Q: My this compound synthesis is resulting in a very low yield. What are the potential causes and how can I improve it?

A: Low yields can stem from incomplete reactions, suboptimal conditions, or product degradation.[1]

Initial Diagnostic Steps:

  • Monitor Reaction Completion: Use techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) to confirm if the starting materials have been fully consumed.[1]

  • Assess Product Stability: Check if the desired this compound derivative might be sensitive to the reaction or workup conditions, such as overly acidic or basic environments.[1]

Potential Causes & Solutions:

  • Incomplete Reaction: The condensation or cyclization may not be proceeding to completion.

    • Solution: Try extending the reaction time or increasing the temperature. Ensure adequate mixing to improve contact between reactants.[1]

  • Suboptimal Reaction Conditions: The choice of solvent, base, or catalyst is critical and may not be optimized for your specific substrates.

    • Solution: Systematically screen different reaction parameters. For example, the dehydrogenative coupling of 2-phenylglycinol shows significant yield variations with different solvents and bases.[1][4] A systematic optimization of parameters can improve selectivity towards the desired product.[1]

  • Product Degradation: this compound derivatives can be unstable under harsh conditions.

    • Solution: Employ milder reagents and conditions where possible. If your product is sensitive, avoid extreme pH during the workup process.[1]

Problem: Significant Formation of Side Products

The formation of unintended byproducts can consume starting materials and complicate purification, ultimately reducing the yield of the target this compound.

Q: My reaction is producing a significant amount of an unknown side product. What is it likely to be and how can I minimize it?

A: A common side reaction in this compound synthesis, particularly when using certain starting materials, is the formation of imidazole derivatives.[1]

Strategies to Minimize Side Products:

  • Identify the Side Product: Use analytical techniques like GC-MS and NMR to identify the structure of the side product. This can provide insight into the competing reaction pathway.[1]

  • Adjust Reaction Conditions: Once the side reaction is understood, you can modify the conditions (e.g., temperature, catalyst, reactant stoichiometry) to disfavor its formation.[1]

  • Optimize Extraction Solvent: The choice of solvent for liquid-liquid extraction can be used to selectively isolate the desired this compound. For example, using a less polar solvent like hexane can selectively extract pyrazines while leaving more polar imidazole byproducts in the aqueous phase.[1]

Problem: Difficulty in Product Purification

Even with a successful reaction, isolating the pure this compound derivative can be challenging.

Q: I am having trouble purifying my final this compound product. What methods are most effective?

A: The appropriate purification method depends on the physical properties of your this compound derivative, such as its volatility and polarity.

Recommended Purification Techniques:

  • Column Chromatography: This is a widely used method for purifying this compound derivatives. A common eluent system is a mixture of hexane and ethyl acetate; for example, a 90/10 mixture has proven effective for separating pyrazines from imidazole byproducts.[1]

  • Distillation: For volatile this compound derivatives, distillation can be a highly effective technique to separate them from non-volatile impurities.[1]

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent (e.g., ethanol) can be an excellent method for obtaining high-purity material.[3]

Data Presentation

Table 1: Optimization of Reaction Conditions for the Dehydrogenative Coupling Synthesis of 2,5-Diphenylthis compound from 2-Phenylglycinol.[4]

EntryCatalyst (2 mol%)Base (3 mol%)SolventTemp (°C)Time (h)Yield (%)
1Manganese ComplexKHToluene1502499
2Manganese ComplexKHTHF1502490
3Manganese ComplexKH1,4-Dioxane1502495
4Manganese ComplexKHToluene12524>99
5Manganese ComplexKHToluene15012>99
6Manganese ComplextBuOKToluene1502415
7Manganese ComplexNaOMeToluene1502410
8Manganese ComplexNaOEtToluene1502481
9Manganese ComplexNoneToluene15024Trace

Reaction conditions: 2-phenylglycinol (substrate), closed system. Yield determined by GC-MS.

Table 2: Effect of Reactant Molar Ratio and Temperature on Total this compound Concentration in an L-ascorbic acid (ASA) / L-glutamic acid (Glu) System at pH 8.[7][9]

SystemReactant Ratio (ASA:Glu)Temp (°C)Time (min)Total this compound Conc. (10⁻⁶ mol/L)
Equimolar1:1130120~1.8
Excess Glu1:2130120~2.5
Excess ASA2:1130120~0.9
Equimolar1:1140120~2.8
Excess Glu1:2140120~3.7
Excess ASA2:12:1120~1.5

Data is estimated from graphical representations in the source.

Visualizations and Workflows

troubleshooting_workflow cluster_troubleshooting Troubleshooting Loop start Start: this compound Synthesis reaction Condensation / Coupling Reaction (Reactants, Solvent, Catalyst) start->reaction monitoring Monitor Reaction (TLC, GC-MS) reaction->monitoring workup Workup (Quench, Extract) monitoring->workup Complete low_yield Problem: Low Yield? monitoring->low_yield side_products Problem: Side Products? workup->side_products purification Purification (Chromatography, Distillation, Recrystallization) product Final Product purification->product low_yield->workup No, proceed optimize Optimize Conditions: - Time / Temp - Solvent / Catalyst - Stoichiometry low_yield->optimize Yes side_products->purification No adjust Adjust Conditions: - Minimize Side Reactions - Change Extraction Solvent side_products->adjust Yes optimize->reaction Re-run adjust->reaction Re-run

Caption: General workflow for this compound synthesis with integrated troubleshooting loops.

low_yield_logic start Low Yield Observed q1 Is the reaction going to completion? start->q1 a1_yes Increase Time / Temperature Ensure Proper Mixing q1->a1_yes No q2 Are the reaction conditions (solvent, base, catalyst) optimal? q1->q2 Yes end Yield Improved a1_yes->end a2_yes Screen Different Solvents Screen Different Bases/Catalysts q2->a2_yes No q3 Is the product degrading during reaction or workup? q2->q3 Yes a2_yes->end a3_yes Use Milder Reagents Avoid Extreme pH in Workup q3->a3_yes Yes q3->end No a3_yes->end

Caption: Troubleshooting decision tree for addressing low yields in this compound synthesis.

Experimental Protocols

Protocol 1: One-Pot Green Synthesis via Condensation of 1,2-Diketones with 1,2-Diamines[3]

This protocol describes a cost-effective and environmentally friendly method for synthesizing this compound derivatives at room temperature.

Materials:

  • 1,2-Diketone (e.g., Benzil) (1.0 mmol)

  • 1,2-Diamine (e.g., Ethylene diamine) (1.1 mmol)

  • Potassium tert-butoxide (t-BuOK) (0.1 mmol, catalytic amount)

  • Aqueous Methanol

  • Ethyl Acetate

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve the 1,2-diketone (1.0 mmol) in aqueous methanol in a round-bottom flask.

  • Stir the solution with a magnetic stirrer until it becomes homogeneous.

  • Add the 1,2-diamine (1.1 mmol) to the solution.

  • Add a catalytic amount of potassium tert-butoxide (0.1 mmol).

  • Continue stirring at room temperature and monitor the reaction progress using TLC.

  • Upon completion, add 20 mL of water to the reaction mixture.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure this compound derivative.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification dissolve 1. Dissolve 1,2-Diketone in aq. Methanol add_diamine 2. Add 1,2-Diamine dissolve->add_diamine add_catalyst 3. Add t-BuOK (catalyst) add_diamine->add_catalyst stir 4. Stir at Room Temperature add_catalyst->stir monitor 5. Monitor by TLC stir->monitor quench 6. Add Water monitor->quench Reaction Complete extract 7. Extract with Ethyl Acetate quench->extract dry 8. Dry & Concentrate extract->dry purify 9. Recrystallize dry->purify

Caption: Experimental workflow for the one-pot green synthesis of pyrazines.

Protocol 2: Manganese-Catalyzed Acceptorless Dehydrogenative Coupling of 2-Amino Alcohols[3][4]

This method provides an atom-economical route to 2,5-disubstituted pyrazines, producing only water and hydrogen gas as byproducts.[3]

Materials:

  • 2-Amino Alcohol (e.g., 2-phenylglycinol) (1.0 mmol)

  • Manganese Pincer Complex (Catalyst) (0.02 mmol, 2 mol%)

  • Potassium Hydride (KH) (Base) (0.03 mmol, 3 mol%)

  • Toluene (3.0 mL)

  • Ethyl Acetate

  • Water

  • Anhydrous Na₂SO₄

  • Silica Gel for column chromatography

Procedure:

  • Add the manganese pincer complex (0.02 mmol) and potassium hydride (0.03 mmol) to a Schlenk tube.

  • Evacuate and backfill the tube with argon three times to ensure an inert atmosphere.

  • Add the 2-amino alcohol (1.0 mmol) and toluene (3.0 mL) under the argon atmosphere.

  • Seal the Schlenk tube and place it in a preheated oil bath at 125-150 °C.

  • Stir the reaction mixture for 12-24 hours.

  • After cooling to room temperature, quench the reaction by carefully adding 5 mL of water.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2,5-disubstituted this compound.

References

addressing inefficient oxidation of dihydropyrazine intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the inefficient oxidation of dihydropyrazine intermediates to their corresponding this compound products.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of inefficient dihydrothis compound oxidation?

A1: Inefficient oxidation of dihydrothis compound intermediates can stem from several factors:

  • Instability of Intermediates: Dihydropyrazines can be unstable and susceptible to decomposition or side reactions, especially if they possess functionalities like hemiaminals.[1] Intermediate hydroperoxides formed during dioxygen oxidation can also be unstable and react further to form undesired products.[1]

  • Competitive Oxidation: Other components in the reaction mixture may compete for the oxidant. For example, the presence of easily oxidizable functional groups, such as methionine, can competitively inhibit the desired oxidation of dihydropyrazines.[2]

  • Sub-optimal Reaction Conditions: Factors such as solvent, temperature, pH, and the choice of oxidant play a critical role. For instance, the rate of dioxygen oxidation and the reactivity of intermediates show significant solvent dependence.[1]

  • Inherent Stability of the Dihydrothis compound: Some dihydropyrazines are simply resistant to oxidation under mild conditions and require more potent reagents or catalytic systems.

Q2: How can I effectively monitor the progress of my oxidation reaction?

A2: Real-time or frequent monitoring is crucial for optimizing the reaction and preventing over-oxidation or degradation. Recommended techniques include:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the disappearance of the dihydrothis compound starting material and the appearance of the this compound product. A well-chosen solvent system will show a clear separation between the starting material, product, and any major byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides quantitative data on the consumption of starting material and formation of the product. High-resolution mass spectrometry (HRMS) is particularly useful for identifying unexpected intermediates and byproducts.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the reaction by observing the disappearance of signals corresponding to the dihydrothis compound and the appearance of aromatic signals from the this compound product.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable pyrazines and can be used to identify and quantify products.[4]

Q3: My reaction is producing several side products. How can I minimize them?

A3: Minimizing side products often involves modifying the reaction conditions or the choice of oxidant.

  • Avoid Harsh Oxidants: Strong co-oxidants like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) and CAN (Ceric Ammonium Nitrate) can sometimes lead to the complete degradation of the dihydrothis compound intermediate.[5]

  • Use a Milder, Heterogeneous Oxidant: Manganese dioxide (MnO₂) is an effective and often cleaner oxidant for converting dihydropyrazines to pyrazines.[5][6] Being a solid, it can be easily removed by filtration upon reaction completion.

  • Control Reaction Stoichiometry: Using an excess of the oxidant is not always better and can lead to over-oxidation or side reactions. Careful control of stoichiometry is important.[1]

  • Consider Solvent Effects: The reaction pathway can be highly dependent on the solvent. For example, in aprotic solvents like acetonitrile, a unique fragmentation of a hydroperoxide intermediate may become the major reaction pathway.[1]

Q4: Are there alternatives to standard atmospheric oxygen for the oxidation step?

A4: Yes, when atmospheric oxygen is inefficient, several other methods can be employed. The choice of method depends on the specific substrate and the scale of the reaction.

  • Manganese Dioxide (MnO₂): A widely used, mild, and effective reagent for the oxidation of dihydropyrazines. It is used in stoichiometric amounts and offers good yields.[5][6]

  • Potassium Hydroxide in Methanol: In some cases, after the initial formation of the dihydrothis compound, the addition of methanolic potassium hydroxide (KOH) can effectively promote the final aromatization to the this compound.[5]

  • Photocatalysis: Visible-light-driven cooperative catalysis can facilitate aerobic oxidation under mild conditions, often using a photocatalyst in combination with an N-hydroxyimide.[7]

  • Catalytic Dehydrogenation: While less common for this specific transformation, catalysts based on noble metals like Platinum (Pt) or Iridium (Ir) are highly effective for dehydrogenation reactions, which are mechanistically a form of oxidation.[8][9]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Conversion to this compound 1. Dihydrothis compound is too stable for the chosen oxidant (e.g., air).2. Competitive inhibition from other oxidizable species in the mixture.[2]3. Reaction temperature is too low.1. Switch to a stronger or more suitable oxidant like Manganese Dioxide (MnO₂).[5][6]2. Purify the dihydrothis compound intermediate before the oxidation step.3. Gradually increase the reaction temperature while monitoring for product formation and decomposition.
Formation of Multiple Byproducts / Degradation 1. The oxidant is too harsh (e.g., DDQ, CAN).[5]2. The dihydrothis compound or an intermediate is unstable under the reaction conditions.[1]3. The this compound product itself is unstable to the reaction conditions (over-oxidation).1. Use a milder, heterogeneous oxidant like MnO₂.[5]2. Lower the reaction temperature. Reduce the concentration of reagents.[1]3. Monitor the reaction closely using TLC or LC-MS and stop the reaction as soon as the starting material is consumed.
Reaction is Too Slow 1. Insufficient oxidant.2. Low reaction temperature.3. Inappropriate solvent choice.[1]1. Increase the amount of oxidant incrementally.2. Increase the reaction temperature or consider microwave irradiation.3. Screen different solvents. Aprotic solvents like dichloromethane (DCM) or toluene are often effective for MnO₂ oxidations.[5]
Difficulty Isolating the this compound Product 1. Product is co-eluting with byproducts on silica gel.2. Product is unstable on silica gel.3. Product is highly polar and difficult to extract.1. Try a different chromatographic stationary phase (e.g., alumina, C18) or a different eluent system.2. Consider purification by crystallization, sublimation, or using a neutral stationary phase like alumina.3. Perform a liquid-liquid extraction with different pH adjustments to the aqueous layer.

Key Experimental Protocols

Protocol 1: General Procedure for MnO₂-Mediated Oxidation of Dihydropyrazines

This protocol is adapted from methodologies described for the synthesis of pyrazines from dihydrothis compound intermediates.[5][6]

  • Dissolve Substrate: Dissolve the dihydrothis compound intermediate (1.0 eq) in a suitable solvent (e.g., dichloromethane, chloroform, or toluene) to a concentration of approximately 0.1 M.

  • Add Oxidant: To the stirred solution, add activated manganese dioxide (MnO₂, ~5-10 eq by weight). The quality of the MnO₂ is critical for reaction success.

  • Heat Reaction: Heat the reaction mixture to reflux.

  • Monitor Progress: Monitor the reaction by TLC or LC-MS every 30-60 minutes until the starting material is no longer visible.

  • Workup: Cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the MnO₂ solids. Wash the celite pad with additional solvent.

  • Purification: Combine the filtrates and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography or crystallization to obtain the desired this compound.

Protocol 2: Monitoring Oxidation by ¹H NMR Spectroscopy

This protocol is based on techniques used to follow reactions involving dihydrothis compound species.[1]

  • Prepare Initial Sample: Before adding the oxidant, take a small aliquot (~0.1 mL) from the reaction mixture, dissolve it in a suitable deuterated solvent (e.g., CDCl₃), and acquire a ¹H NMR spectrum. This will serve as the t=0 reference.

  • Identify Key Signals: Identify the characteristic signals for the dihydrothis compound starting material. These are typically aliphatic or vinylic protons. Also, predict the expected chemical shifts for the aromatic protons of the this compound product.

  • Sample During Reaction: At regular intervals during the reaction, take further aliquots.

  • Process Samples: Quickly remove the solvent from the aliquot in vacuo and redissolve the residue in the deuterated solvent.

  • Acquire and Analyze Spectra: Acquire ¹H NMR spectra for each time point. Monitor the decrease in the integral of the starting material signals and the corresponding increase in the integral of the aromatic product signals to determine the reaction conversion.

Data Summary

The following table summarizes typical conditions and yields for the oxidation of dihydropyrazines to pyrazines using MnO₂.

EntryDihydrothis compound PrecursorSolventReaction Time (h)Yield (%)Reference
12,3-Diphenyl-5,6,7,8-tetrahydroquinoxalineToluene285[5]
22-Methyl-3-phenyl-5,6,7,8-tetrahydroquinoxalineToluene378[5]
32,3-Bis(4-methoxyphenyl)-5,6,7,8-tetrahydroquinoxalineToluene2.582[5]

Visualizations

Troubleshooting_Workflow start Start: Inefficient Oxidation check_reaction Monitor Reaction Progress (TLC, LC-MS) start->check_reaction is_conversion Is there any conversion? check_reaction->is_conversion is_slow Is conversion slow? is_conversion->is_slow Yes no_conversion_sol Action: - Increase Temperature - Change Oxidant (e.g., MnO2) - Check Starting Material Purity is_conversion->no_conversion_sol No has_byproducts Are there significant byproducts? is_slow->has_byproducts No slow_sol Action: - Increase Temperature - Increase Oxidant Equivalents - Screen Solvents is_slow->slow_sol Yes byproducts_sol Action: - Use Milder Oxidant (e.g., MnO2) - Lower Temperature - Reduce Reagent Concentration has_byproducts->byproducts_sol Yes end_good Reaction Optimized has_byproducts->end_good No end_bad Re-evaluate Synthetic Route no_conversion_sol->end_bad slow_sol->check_reaction byproducts_sol->check_reaction

Caption: Troubleshooting workflow for inefficient dihydrothis compound oxidation.

Reaction_Pathway DH_this compound Dihydrothis compound Intermediate Oxidant [Oxidant] e.g., O2, MnO2 Unstable_Int Unstable Intermediate (e.g., Hydroperoxide) DH_this compound->Unstable_Int Initial Oxidation This compound Desired this compound Product Side_Products Side Products (Decomposition, Over-oxidation) This compound->Side_Products Over-oxidation Unstable_Int->this compound Aromatization (Desired) Unstable_Int->Side_Products Fragmentation (Undesired)

Caption: Simplified pathway of dihydrothis compound oxidation and side reactions.

Oxidant_Selection start Select Oxidation Method is_sensitive Is the substrate sensitive to harsh conditions? start->is_sensitive air_works Is air/O2 oxidation effective? is_sensitive->air_works No use_mno2 Use MnO2 (Mild, Heterogeneous) is_sensitive->use_mno2 Yes use_air Use Air/O2 (Simplest Method) air_works->use_air Yes use_strong Use Stronger Oxidant (e.g., DDQ) with caution air_works->use_strong No use_catalytic Consider Advanced Methods (Photocatalysis, Dehydrogenation) use_strong->use_catalytic If fails

Caption: Decision tree for selecting an appropriate oxidation method.

References

identification and reduction of imidazole by-products in pyrazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to the identification and reduction of imidazole by-products in this compound synthesis.

This guide provides in-depth answers to frequently asked questions, detailed experimental protocols for by-product identification and removal, and troubleshooting workflows to optimize your synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: I am observing an unexpected by-product in my this compound synthesis. How can I determine if it is an imidazole derivative?

A1: The most common methods for identifying imidazole by-products are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Imidazoles are generally more polar than the corresponding pyrazines. In GC-MS analysis, you may observe a separate peak, and the mass spectrum will show a different fragmentation pattern from your target this compound. For HPLC, an unexpected peak, often with a different retention time, may indicate an imidazole impurity. Confirmation can be achieved by comparing the retention time and mass spectrum to a known imidazole standard.[1][2][3]

Q2: What are the common reaction pathways that lead to the formation of imidazole by-products during this compound synthesis?

A2: Imidazole by-products can arise from side reactions, particularly when using common starting materials like 1,2-dicarbonyls and a nitrogen source such as ammonia. The key competing reaction is the Debus-Radziszewski imidazole synthesis.[4] In this pathway, a 1,2-dicarbonyl compound reacts with an aldehyde (which can be present as an impurity or formed in situ) and two equivalents of ammonia. This competes with the desired this compound synthesis, which typically involves the self-condensation of an α-amino ketone intermediate (formed from the 1,2-dicarbonyl and an amine).[5] Reactions involving sugars and ammonium hydroxide, such as the Maillard reaction, are also known to produce imidazole derivatives alongside pyrazines.[6]

Q3: How can I adjust my reaction conditions to minimize the formation of imidazole by-products?

A3: To favor the formation of pyrazines over imidazoles, consider the following adjustments:

  • Purity of Starting Materials: Ensure your 1,2-dicarbonyl and amine starting materials are free from aldehyde impurities.

  • Control of Stoichiometry: Carefully control the molar ratios of your reactants. An excess of the nitrogen source might favor side reactions.

  • Temperature Optimization: Increasing the reaction temperature can sometimes increase the yield of pyrazines, but excessively high temperatures can lead to degradation and the formation of other undesirable by-products. It is crucial to optimize the temperature for your specific reaction.[6]

  • Alternative Pathways: If imidazole formation is persistent, consider alternative synthetic routes that are less prone to this side reaction.[6]

Q4: What is the most effective method for removing imidazole by-products from my this compound product?

A4: The choice of purification method depends on the properties of your specific this compound and the imidazole by-product. The most common and effective techniques are:

  • Liquid-Liquid Extraction (LLE): Using a non-polar solvent like hexane can be highly effective. Pyrazines are generally less polar and will be extracted into the hexane, while the more polar imidazole by-products remain in the aqueous phase.[7] Using more polar organic solvents like methyl-t-butyl ether (MTBE) or ethyl acetate may co-extract imidazoles.[7]

  • Column Chromatography: Flash chromatography using silica gel is a very effective method. Silica gel will retain the more polar imidazole impurities, allowing the less polar this compound to be eluted first. A common eluent system is a mixture of hexane and ethyl acetate.[5][7]

  • Distillation: If your this compound is volatile and the imidazole by-product is not, distillation can be an efficient separation method.[5][7]

Troubleshooting Guides

Issue 1: Low Yield of this compound and Presence of a Major By-product

If you are experiencing low yields of your target this compound and observe a significant by-product, follow this troubleshooting guide.

G cluster_0 Troubleshooting Low Yield and By-product Formation start Low Yield of this compound and Major By-product Observed check_byproduct Identify By-product using GC-MS or HPLC-MS start->check_byproduct is_imidazole Is the by-product an imidazole derivative? check_byproduct->is_imidazole optimize_reaction Optimize Reaction Conditions: - Check starting material purity - Adjust stoichiometry - Optimize temperature is_imidazole->optimize_reaction  Yes   other_byproduct Investigate other possible side reactions (e.g., Strecker aldehydes) is_imidazole->other_byproduct  No   purify Select appropriate purification method: - LLE with Hexane - Silica Gel Chromatography - Distillation optimize_reaction->purify other_byproduct->purify end Improved Yield and Purity purify->end

Caption: A logical workflow for troubleshooting low this compound yields.

Issue 2: Inefficient Removal of Imidazole By-products

If you are struggling to remove persistent imidazole impurities, this guide can help you refine your purification strategy.

  • Initial Assessment: Confirm the presence and relative amount of the imidazole impurity using a validated analytical method (see protocols below).

  • Liquid-Liquid Extraction (LLE) Optimization:

    • If using MTBE or ethyl acetate, consider switching to hexane for better selectivity.[7]

    • Perform multiple extractions (at least 3) with fresh solvent to maximize the recovery of the this compound and removal of the imidazole.[5]

  • Column Chromatography Optimization:

    • Ensure you are using an appropriate solvent system. A gradient of hexane and ethyl acetate is often effective.[5]

    • If co-elution is an issue, consider using a higher surface area silica gel or a different stationary phase, such as C18-bonded silica (reverse-phase).[5][7]

  • Consider Alternative Techniques: If LLE and silica gel chromatography are insufficient, consider distillation for volatile pyrazines or recrystallization for solid products.[5]

Data Presentation

Table 1: Comparison of Analytical Techniques for Imidazole Identification
FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.
Applicability Excellent for volatile and semi-volatile pyrazines and imidazoles. Derivatization may be needed for less volatile imidazoles.[2]Wide range of pyrazines and imidazoles, including non-volatile and thermally labile compounds.
Sensitivity High, often in the ng/mL to pg/mL range.Good, typically in the µg/mL to ng/mL range.
Sample Prep May require derivatization to improve volatility of imidazoles.[2]Generally simpler, involves dissolving the sample in a suitable solvent.[1]
Notes Provides structural information from mass spectra, aiding in definitive identification. Retention indices can help distinguish isomers.[3]Quantification is straightforward with UV detection. Ion-pairing agents can improve retention of polar imidazoles on C18 columns.
Table 2: Comparison of Purification Techniques for Imidazole Removal
Purification TechniqueApplicationAdvantagesDisadvantages
Liquid-Liquid Extraction (LLE) with Hexane Initial isolation of pyrazines from aqueous reaction mixtures.Simple and effective for selectively extracting non-polar pyrazines, leaving polar imidazoles in the aqueous phase.[7]Requires multiple extractions for good recovery; may not be suitable for highly polar pyrazines.[5]
Silica Gel Column Chromatography Separation of this compound from by-products, including imidazoles.Can provide high purity products by retaining more polar imidazoles.[5][7]Can be time-consuming and require significant solvent volumes; co-elution of compounds with similar polarity is possible.[5]
Distillation Separation of volatile pyrazines from non-volatile impurities.Effective for removing non-volatile by-products like many imidazole derivatives.[5][7]Only applicable to volatile and thermally stable pyrazines; may not separate compounds with similar boiling points.[5]
Recrystallization Final purification of solid this compound derivatives.Can yield very pure crystalline material.Requires a suitable solvent to be found; can result in low yield if the product is highly soluble.[5]

Experimental Protocols

Protocol 1: Identification of Imidazole By-products by GC-MS

This protocol provides a general method for the analysis of this compound samples for potential imidazole impurities.

G cluster_0 GC-MS Analysis Workflow sample_prep 1. Sample Preparation - Dissolve crude product in Dichloromethane (DCM) - Optional: Derivatize with IBCF to enhance imidazole volatility injection 2. GC Injection - Inject 1 µL of the sample solution - Use a splitless injection model sample_prep->injection separation 3. GC Separation - Use a suitable column (e.g., DB-5MS) - Apply a temperature gradient (e.g., 70°C to 280°C) injection->separation detection 4. MS Detection - Use Electron Ionization (EI) at 70 eV - Scan a mass range of m/z 50-550 separation->detection analysis 5. Data Analysis - Compare retention times and mass spectra to this compound and imidazole standards detection->analysis

Caption: A typical workflow for GC-MS analysis of this compound products.

Methodology:

  • Sample Preparation:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent like dichloromethane (DCM).

    • For improved volatility of potential imidazole by-products, a derivatization step can be performed using isobutyl chloroformate (IBCF).[2]

  • GC-MS Conditions:

    • Column: 5% phenyl-methyl silicone (e.g., DB-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet Temperature: 280°C.

    • Temperature Program: Start at 70°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 3 minutes.[2]

    • Injection Volume: 1 µL, splitless.

    • MS Transfer Line Temperature: 280°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: m/z 50–550.

  • Data Analysis:

    • Identify the peak corresponding to your target this compound based on its expected retention time and mass spectrum.

    • Analyze any other significant peaks. Compare their mass spectra with a library database (e.g., NIST) and with the spectra of known imidazole standards to confirm their identity.

Protocol 2: Quantification of Imidazole By-products by HPLC

This protocol describes a method for separating and quantifying imidazole impurities in a this compound product using reverse-phase HPLC with UV detection.

Methodology:

  • Sample Preparation:

    • Accurately weigh and dissolve the crude product in the mobile phase to a known concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with 80:20 (v/v) acetonitrile and 5 mM ammonium formate.[1] Alternatively, for better retention of polar imidazoles, an ion-pairing agent like 0.1% trifluoroacetic acid (TFA) can be added to the mobile phase.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV detector at 215 nm.[1]

    • Injection Volume: 10 µL.

  • Quantification:

    • Prepare a series of standard solutions of the specific imidazole by-product of interest in the mobile phase.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the imidazole impurity in the sample by comparing its peak area to the calibration curve.

Protocol 3: Purification of Pyrazines by Liquid-Liquid Extraction (LLE)

This protocol is designed to separate pyrazines from more polar by-products like imidazoles.

G cluster_0 Liquid-Liquid Extraction Workflow start 1. Dissolve Crude Product - Dissolve reaction mixture in water or an appropriate aqueous solution extraction 2. First Extraction - Add equal volume of n-hexane - Shake vigorously and separate layers start->extraction repeat_extraction 3. Repeat Extraction (2x) - Extract aqueous layer with fresh n-hexane extraction->repeat_extraction combine_organic 4. Combine and Dry - Combine all organic (hexane) layers - Dry over anhydrous sodium sulfate repeat_extraction->combine_organic concentrate 5. Concentrate - Filter and remove solvent under reduced pressure combine_organic->concentrate end Purified this compound Product concentrate->end

Caption: Workflow for the purification of pyrazines using LLE.

Methodology:

  • Preparation: Transfer the aqueous reaction mixture to a separatory funnel.

  • Extraction:

    • Add an equal volume of n-hexane to the separatory funnel.

    • Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.

    • Allow the layers to fully separate.

    • Drain the lower aqueous layer. Collect the upper organic (hexane) layer.

    • Return the aqueous layer to the separatory funnel and repeat the extraction at least two more times with fresh portions of n-hexane.[5]

  • Work-up:

    • Combine all the collected organic extracts.

    • Wash the combined organic layer with brine (saturated NaCl solution) to remove residual water.

    • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate).

    • Filter off the drying agent.

    • Remove the n-hexane under reduced pressure using a rotary evaporator to yield the crude this compound product, now depleted of imidazole impurities.

  • Purity Check: Analyze the resulting product by GC-MS or HPLC to confirm the removal of the imidazole by-product.

Protocol 4: Purification of Pyrazines by Silica Gel Chromatography

This protocol is suitable for separating pyrazines from polar impurities that were co-extracted with solvents like MTBE or ethyl acetate.[7]

Methodology:

  • Column Packing:

    • Prepare a slurry of silica gel in hexane.

    • Pack a glass chromatography column with the slurry to the desired bed height.

  • Sample Loading:

    • Dissolve the crude product (containing this compound and imidazole) in a minimal amount of a suitable solvent (e.g., DCM or the eluent mixture).

    • Carefully load the sample onto the top of the silica gel column.

  • Elution:

    • Elute the column with a suitable solvent system. A common choice is a mixture of hexane and ethyl acetate (e.g., 90:10 v/v).[7] A shallow gradient, gradually increasing the polarity, may be necessary for optimal separation.

    • Collect fractions of the eluate.

  • Fraction Analysis:

    • Analyze the collected fractions by Thin Layer Chromatography (TLC) or GC-MS to identify which fractions contain the pure this compound product.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure to obtain the purified this compound.

References

optimizing reaction pH to prevent by-product formation in pyrazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Optimizing Reaction pH to Prevent By-product Formation

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in pyrazine synthesis. The focus is on optimizing reaction pH to control and prevent the formation of undesirable by-products.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for maximizing this compound yield?

A1: Generally, alkaline conditions are favorable for this compound synthesis. A substantial body of evidence suggests that a pH range of 8.0 to 11.0 often leads to higher yields of pyrazines. For instance, in the Maillard reaction involving rice bran protein hydrolysate and fructose, the highest yield for five different pyrazines was achieved at a pH of 9.0.[1][2] Similarly, in the synthesis of pyrazines from acetol and ammonium hydroxide, the yield was significantly higher at a pH of approximately 11.0 compared to a pH of 8.0. The increased rate of this compound formation under alkaline conditions is attributed to the enhanced nucleophilicity of the amino group, which is a crucial step in the initial stages of the reaction.[3]

Q2: What are the most common by-products in this compound synthesis, and how is their formation influenced by pH?

A2: The most common by-products in this compound synthesis include Strecker aldehydes and imidazole derivatives.

  • Strecker Aldehydes: These are formed from the degradation of amino acids. Studies have shown that a higher pH can lead to a greater accumulation of Strecker aldehydes. For example, in wine oxidation studies, the accumulation of Strecker aldehydes such as phenylacetaldehyde and methional was more intense at a higher pH (e.g., 4.2 compared to 2.8).[4]

  • Imidazole Derivatives: These can be significant impurities, particularly in reactions involving certain sugars and ammonium hydroxide. The formation of some imidazole-based chromophores has been observed to decrease as the pH of the reaction drops.

Therefore, while alkaline conditions favor this compound formation, a careful optimization of pH is necessary to avoid an excessive formation of Strecker aldehydes.

Q3: Can adjusting the pH help in controlling the type of pyrazines formed?

A3: Yes, adjusting the pH can influence the distribution of different this compound derivatives. The reaction pathways leading to various substituted pyrazines can have different pH dependencies. It has been reported that changes in pH can alter the distribution pattern of pyrazines formed in a reaction.[1]

Q4: My reaction is producing a low yield of pyrazines and a lot of dark, polymeric material (melanoidins). How can pH adjustment help?

A4: The formation of brown polymeric materials, known as melanoidins, is a common outcome of the Maillard reaction, which is often used for this compound synthesis. Alkaline conditions can accelerate the formation of these melanoidins. If your primary goal is to maximize the yield of specific, volatile pyrazines and not the color, it is crucial to find an optimal pH that favors this compound formation without excessively promoting polymerization. While a higher pH generally increases the overall rate of the Maillard reaction, a moderately alkaline pH (e.g., around 8-9) might provide a good balance.

Troubleshooting Guides

Issue 1: Low Yield of Desired this compound and High Concentration of Strecker Aldehydes

Possible Cause Troubleshooting Step Expected Outcome
Reaction pH is too high, promoting Strecker degradation.Systematically decrease the reaction pH in small increments (e.g., from 10.0 to 9.0, then 8.5).A decrease in the concentration of Strecker aldehydes with a potential slight decrease or optimization of the this compound yield.
Incorrect choice of base for pH adjustment.Use a non-nucleophilic organic base or a buffer system (e.g., phosphate buffer) to maintain a stable pH throughout the reaction.More consistent and reproducible results with better control over by-product formation.

Issue 2: Significant Formation of Imidazole By-products

Possible Cause Troubleshooting Step Expected Outcome
Reaction conditions favor imidazole ring formation.Consider lowering the reaction pH to a mildly acidic or neutral range.Reduced formation of imidazole derivatives. Note that this may also decrease the overall rate of this compound formation, requiring optimization of other parameters like temperature and reaction time.
High concentration of ammonia source.Optimize the molar ratio of the ammonia source to the dicarbonyl precursor.A shift in the reaction equilibrium away from imidazole formation and towards this compound synthesis.

Quantitative Data Summary

The following tables summarize the effect of pH on the yield of various pyrazines from a Maillard reaction between rice bran protein hydrolysate and fructose.

Table 1: Concentration of Pyrazines at Different pH Values

This compoundpH 7.0 (µg/kg)pH 8.0 (µg/kg)pH 9.0 (µg/kg)pH 10.0 (µg/kg)
Methylthis compound1.873.324.433.98
2,5-Dimethylthis compound3.957.119.209.15
2-Ethyl-5-methylthis compound1.893.545.014.98
2-Ethyl-3,5-dimethylthis compound4.5615.7826.2624.11
2-Ethyl-6-methylthis compoundNot Detected0.881.541.32
Total Pyrazines 12.27 30.63 46.44 43.54

Data adapted from a study on rice bran protein hydrolysate. The highest total this compound yield was observed at pH 9.0.[1][2]

Experimental Protocols

Protocol 1: General Procedure for pH Optimization in this compound Synthesis (Maillard Reaction)

This protocol provides a general framework for optimizing the reaction pH to maximize the yield of a target this compound while minimizing by-product formation.

1. Materials:

  • Amino acid (e.g., glycine, alanine)
  • Reducing sugar (e.g., glucose, fructose)
  • Buffer solutions (e.g., phosphate buffer) at various pH values (e.g., 7.0, 8.0, 9.0, 10.0, 11.0)
  • Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
  • Anhydrous sodium sulfate
  • Internal standard for quantification (e.g., a stable this compound derivative not expected to be formed in the reaction)

2. Reaction Setup: a. Prepare equimolar solutions of the amino acid and reducing sugar in each of the selected buffer solutions. b. Transfer a defined volume of each reaction mixture to separate pressure-rated reaction vessels. c. Add a known amount of the internal standard to each vessel. d. Seal the vessels and place them in a temperature-controlled heating block or oil bath.

3. Reaction Conditions: a. Heat the reaction mixtures to a specific temperature (e.g., 120-140 °C). b. Maintain the temperature for a fixed duration (e.g., 1-3 hours). c. After the reaction time, cool the vessels to room temperature.

4. Sample Extraction and Analysis: a. Open the reaction vessels and add a measured volume of the organic extraction solvent. b. Vortex the mixture vigorously for 1-2 minutes and then centrifuge to separate the layers. c. Carefully collect the organic layer. Repeat the extraction process two more times. d. Combine the organic extracts and dry them over anhydrous sodium sulfate. e. Filter the dried extract and concentrate it to a small, known volume under a gentle stream of nitrogen. f. Analyze the concentrated extract by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the pyrazines and major by-products.

5. Data Analysis: a. Calculate the concentration of the target this compound and key by-products at each pH value relative to the internal standard. b. Plot the yield of the target this compound and by-products as a function of pH to determine the optimal pH for maximizing the desired product while minimizing impurities.

Visualizations

Experimental_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_analysis Analysis Reactants Amino Acid + Reducing Sugar Mix Mix Reactants in Buffers Reactants->Mix Buffers Buffer Solutions (pH 7-11) Buffers->Mix Heat Heat Reaction (120-140°C) Mix->Heat Extract Solvent Extraction Heat->Extract Analyze GC-MS Analysis Extract->Analyze Optimize Determine Optimal pH Analyze->Optimize

Caption: Experimental workflow for pH optimization in this compound synthesis.

pH_Effect_Pathway cluster_alkaline Alkaline pH (8-11) cluster_acidic Acidic/Neutral pH (<7) pH Reaction pH High_this compound Increased this compound Yield pH->High_this compound Favors Nucleophilic Attack High_Strecker Increased Strecker Aldehyde Formation pH->High_Strecker Promotes Degradation Low_this compound Decreased this compound Yield pH->Low_this compound Reduces Nucleophilicity Low_Imidazole Decreased Imidazole By-product Formation pH->Low_Imidazole Inhibits Formation

Caption: Logical relationship between reaction pH and product/by-product formation.

References

strategies for improving the final yield in pyrazine compound synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazine compound synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this compound derivatives.

Troubleshooting Guides & FAQs

This section provides practical advice for overcoming common pitfalls in this compound synthesis, presented in a question-and-answer format.

Synthesis Troubleshooting

Question: My this compound synthesis reaction is resulting in a low yield. What are the common causes and how can I improve it?

Answer:

Low yields in this compound synthesis can stem from several factors. Here are some common culprits and potential solutions:

  • Suboptimal Reaction Conditions: Many this compound syntheses are sensitive to reaction conditions.[1] Ensure that the temperature, pressure, and reaction time are optimized for your specific substrates. Some methods are known to have drawbacks like harsh reaction conditions which can lead to degradation of products.[1]

  • Purity of Starting Materials: The purity of your starting materials, such as α-amino ketones or α-diketones and diamines, is crucial.[1] Impurities can lead to unwanted side reactions and the formation of byproducts. Consider purifying your starting materials before use.[1]

  • Incomplete Oxidation of Dihydrothis compound Intermediate: Many this compound syntheses proceed through a dihydrothis compound intermediate which must be oxidized to the aromatic this compound.[1] If the oxidation step is incomplete, your final product will be a mixture, thus lowering the yield of the desired this compound.[1] Ensure you are using an appropriate oxidizing agent and reaction conditions for this step.

  • Side Reactions: The formation of byproducts is a common issue. For instance, in reactions involving ammonium hydroxide and sugars, imidazole derivatives can be formed alongside pyrazines.[1]

Question: I am observing the formation of unexpected byproducts in my reaction. How can I identify and minimize them?

Answer:

The formation of byproducts is a frequent challenge. Common byproducts can include isomeric pyrazines, imidazole derivatives (especially in syntheses using sugars and ammonia), and products from side reactions of reactive starting materials.[1][2]

To identify and minimize byproducts:

  • Characterization: Utilize analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC) to identify the structure of the byproducts.

  • Reaction Control: Tightly controlling reaction parameters such as temperature and stoichiometry can favor the desired reaction pathway. For example, in syntheses using copper-chromite catalysts, temperatures exceeding 450°C can lead to the breakdown of the this compound ring.[3]

  • Choice of Starting Materials: The structure of the reactants can influence byproduct formation. For instance, in the Maillard reaction, the type of amino acid used has a significant impact on the number and type of this compound derivatives produced.[3]

  • Purification Strategy: Employ appropriate purification techniques to separate the desired this compound from byproducts.

Purification Troubleshooting

Question: I am having difficulty purifying my this compound compound. What are the best methods?

Answer:

Purification of pyrazines can be challenging due to their diverse polarities and potential for forming closely related byproducts. Here are some effective purification techniques:

  • Column Chromatography: This is a versatile method for separating this compound derivatives.

    • Solvent System: The choice of eluent is critical. A common starting point for normal-phase silica gel chromatography is a hexane/ethyl acetate gradient.[4] For more polar pyrazines, a dichloromethane/methanol gradient may be more effective.

  • Recrystallization: This technique can yield highly pure crystalline pyrazines.

    • Solvent Selection: The ideal solvent is one in which the this compound is highly soluble at elevated temperatures and poorly soluble at room temperature. Common solvents for recrystallization of pyrazines include ethanol, methanol, and ethyl acetate.[5][6]

  • Distillation: For volatile this compound derivatives, distillation can be an effective method to separate them from non-volatile impurities.[4]

  • Liquid-Liquid Extraction (LLE): LLE is often used as an initial purification step to remove water-soluble impurities. The choice of organic solvent is important; for instance, using hexane can prevent the co-extraction of polar impurities like imidazoles, whereas solvents like methyl-t-butyl ether (MTBE) or ethyl acetate may co-extract these impurities.[4]

Question: My recrystallization is not working well. What are some common mistakes to avoid?

Answer:

Several factors can hinder successful recrystallization:

  • Incorrect Solvent Choice: The solvent must be carefully selected. If the compound is too soluble at room temperature, you will get poor recovery. If it is not soluble enough at high temperatures, it will not dissolve completely.

  • Cooling Too Quickly: Rapid cooling can lead to the precipitation of an impure amorphous solid instead of the formation of pure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1]

  • Using Too Much Solvent: An excessive amount of solvent will prevent the solution from becoming saturated upon cooling, resulting in low or no crystal formation.[1]

Data Presentation

Comparison of Common this compound Synthesis Methodologies
Synthesis MethodTypical SubstratesTypical ProductsReaction ConditionsTypical Yield (%)Key AdvantagesKey Disadvantages
Staedel-Rugheimer Synthesis α-Halo ketones, AmmoniaSymmetrically substituted 2,5-diarylpyrazinesAmmonia, followed by condensation and oxidationModerate to GoodGood for symmetrical diarylpyrazines.Limited to specific starting materials; can have side reactions.[1][4]
Gutknecht Synthesis α-Amino ketones (self-condensation)Symmetrically substituted pyrazinesReduction of α-oximinoketones or other precursors to form α-amino ketones, followed by self-condensation and oxidation.Moderate to GoodVersatile for symmetrical pyrazines.In situ generation of α-amino ketones can be complex; stability of the intermediate can be an issue.[1][4]
Condensation of 1,2-Diamine and α-Dicarbonyl 1,2-Diamines (e.g., ethylenediamine), α-Dicarbonyls (e.g., glyoxal, diacetyl)Symmetrically and unsymmetrically substituted pyrazinesVarious solvents and catalysts, often requires a subsequent oxidation step.Good to ExcellentHigh yields, broad substrate scope, straightforward.[4]Requires a subsequent oxidation step to form the aromatic this compound.[4]
Dehydrogenative Coupling β-Amino alcohols2,5-Disubstituted pyrazinesMetal-catalyzed (e.g., Manganese pincer complexes), high temperature.40-99%Atom-economical, environmentally benign.Requires specific metal catalysts.[7][8]

Experimental Protocols

Protocol 1: Staedel-Rugheimer Synthesis of 2,5-Diphenylthis compound

This protocol describes the synthesis of 2,5-diphenylthis compound from 2-chloroacetophenone and ammonia.

Materials:

  • 2-Chloroacetophenone

  • Aqueous Ammonia (e.g., 28-30%)

  • Ethanol

  • Copper(II) Sulfate (or another suitable oxidizing agent)

  • Dichloromethane (for extraction)

  • Anhydrous Sodium Sulfate (for drying)

Procedure:

  • Formation of α-Amino Ketone: In a round-bottom flask, dissolve 2-chloroacetophenone (1 equivalent) in ethanol.

  • Add an excess of aqueous ammonia (e.g., 10-15 equivalents) to the solution.

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

  • Condensation and Oxidation: Once the formation of the α-amino ketone is complete, add an oxidizing agent such as copper(II) sulfate (e.g., 1-1.5 equivalents).

  • Heat the reaction mixture to reflux and continue stirring. The reaction progress can be monitored by TLC until the dihydrothis compound intermediate is fully oxidized.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • If a precipitate has formed, collect it by filtration. Otherwise, remove the ethanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield 2,5-diphenylthis compound.

Protocol 2: Gutknecht Synthesis of 2,3,5,6-Tetramethylthis compound

This protocol is adapted from a procedure for the synthesis of tetramethylpyrrole, where 2,3,5,6-tetramethylthis compound is a major byproduct.[9]

Materials:

  • Diacetyl monoxime

  • Zinc dust

  • Glacial Acetic Acid

  • Sodium Hydroxide solution

  • Dichloromethane (for extraction)

  • Anhydrous Sodium Sulfate (for drying)

Procedure:

  • Reduction to α-Amino Ketone: In a three-necked flask equipped with a stirrer, thermometer, and reflux condenser, place zinc dust (2 equivalents) and glacial acetic acid.

  • Stir the mixture vigorously and add a solution of diacetyl monoxime (1 equivalent) in glacial acetic acid at a rate that maintains the reaction temperature between 65-70°C.

  • After the addition is complete, reflux the mixture with stirring for an additional 30 minutes. This step generates the α-amino ketone, 3-aminobutan-2-one.

  • Self-Condensation and Oxidation: The in-situ generated 3-aminobutan-2-one will undergo self-condensation. Air oxidation of the resulting dihydrothis compound often occurs during the work-up.

  • Work-up: Cool the reaction mixture and add water.

  • Neutralize the solution with sodium hydroxide.

  • Extract the aqueous mixture with dichloromethane.

  • Dry the combined organic extracts over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic solution under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to isolate 2,3,5,6-tetramethylthis compound.

Protocol 3: Synthesis of 2,3-Dimethylthis compound via Condensation

This protocol describes the synthesis of 2,3-dimethylthis compound from ethylenediamine and diacetyl.

Materials:

  • Ethylenediamine

  • Diacetyl (2,3-butanedione)

  • Ethanol (95%)

  • Potassium Hydroxide

  • Metal Oxide (e.g., CuO or MnO2) as a catalyst for oxidation

  • Diethyl ether (for extraction)

  • Anhydrous Sodium Sulfate (for drying)

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a stirrer, reflux condenser, and thermometer, add ethylenediamine (1 equivalent) and 95% ethanol.

  • Cool the mixture to 0°C with stirring.

  • Slowly add a solution of diacetyl (1 equivalent) in 95% ethanol dropwise to the cooled ethylenediamine solution.

  • After the addition is complete, heat the solution to reflux for 30 minutes.

  • Oxidation: Cool the solution slightly and add a catalytic amount of potassium hydroxide and a metal oxide (e.g., CuO).

  • Heat the mixture to reflux with stirring for approximately 18 hours to facilitate the oxidation of the dihydrothis compound intermediate.

  • Work-up: After cooling, filter to remove the catalyst.

  • Distill the ethanol.

  • Extract the residue with diethyl ether.

  • Dry the ether extract with anhydrous sodium sulfate.

  • Purification: Filter and remove the diethyl ether by distillation. The crude 2,3-dimethylthis compound can be further purified by fractional distillation under reduced pressure.

Visualizations

Troubleshooting Workflow for Low this compound Yield

Low_Yield_Troubleshooting Start Low Yield of this compound Observed Purity Check Purity of Starting Materials Start->Purity Conditions Review Reaction Conditions Start->Conditions Oxidation Assess Oxidation Step Start->Oxidation Byproducts Analyze for Byproducts (GC-MS, NMR) Start->Byproducts Purify_SM Purify Starting Materials (Distillation/Recrystallization) Purity->Purify_SM Impure? Optimize_Cond Optimize Temperature, Time, Stoichiometry Conditions->Optimize_Cond Suboptimal? Optimize_Ox Change Oxidizing Agent or Conditions Oxidation->Optimize_Ox Incomplete? Modify_Purification Modify Purification Strategy Byproducts->Modify_Purification Present? End Improved Yield Purify_SM->End Optimize_Cond->End Optimize_Ox->End Modify_Purification->End

Caption: A troubleshooting workflow for addressing low yields in this compound synthesis.

General Experimental Workflow for this compound Synthesis via Condensation

Pyrazine_Synthesis_Workflow cluster_reactants Reactant Preparation Diamine 1,2-Diamine Condensation Condensation Reaction (Formation of Dihydrothis compound) Diamine->Condensation Dicarbonyl α-Dicarbonyl Dicarbonyl->Condensation Oxidation Oxidation (Aromatization) Condensation->Oxidation Workup Work-up (Extraction, Washing) Oxidation->Workup Purification Purification (Chromatography/ Recrystallization) Workup->Purification Product Pure this compound Product Purification->Product

Caption: A generalized experimental workflow for this compound synthesis.

Logical Relationship of Purification Techniques

Purification_Strategy Crude Crude Reaction Mixture LLE Liquid-Liquid Extraction (Initial Cleanup) Crude->LLE Distillation Distillation (For Volatile Pyrazines) LLE->Distillation Volatile? Column Column Chromatography (Separation of Components) LLE->Column Non-volatile or complex mixture Pure Pure this compound Distillation->Pure Recrystallization Recrystallization (Final Purification of Solids) Column->Recrystallization Solid? Column->Pure Liquid Recrystallization->Pure

Caption: Logical selection of purification techniques for this compound compounds.

References

Technical Support Center: Predicting and Controlling Pyrazine Formation in the Maillard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the Maillard reaction, specifically focusing on the challenges of predicting and controlling pyrazine formation.

Troubleshooting Guides

This section addresses specific issues users may encounter during their experiments, offering potential causes and solutions in a direct question-and-answer format.

Question: Why am I observing low or no this compound peaks in my chromatogram?

Answer: Low or non-existent this compound peaks can stem from several factors throughout the analytical workflow. Here's a systematic approach to troubleshooting this issue:

  • Sample Preparation: Inefficient extraction or loss of analytes during sample preparation are common culprits.

    • Solution: Ensure the pH of your sample is properly adjusted; alkaline conditions (pH 8.0–9.5) generally favor this compound formation.[1] Consider adding a salting-out agent, such as sodium chloride (NaCl), to improve the extraction efficiency of more polar pyrazines.[2]

  • Solid-Phase Microextraction (SPME) Issues: If using SPME, the fiber itself or the extraction parameters may be suboptimal.

    • Solution: Select an SPME fiber with a polarity appropriate for your target pyrazines; a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is effective for a broad range of pyrazines.[2][3] Optimize the extraction time and temperature to ensure efficient partitioning of pyrazines from the sample matrix to the fiber. Also, inspect the fiber for any signs of degradation or contamination.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS) System Issues: Problems within the GC-MS instrument can lead to a loss of signal.

    • Solution: Check for leaks in the injector, as this can lead to sample loss.[2] Verify that the injection parameters, such as inlet temperature (e.g., 250°C), are appropriate. The column may be contaminated, requiring a bake-out or trimming of the first 10-20 cm.[2] Finally, ensure the detector is functioning correctly.[2]

Question: What is causing my chromatographic peaks to tail or front?

Answer: Poor peak shape, such as tailing (asymmetrical peak with a drawn-out latter half) or fronting (asymmetrical peak with a leading edge), can indicate several issues.[2]

  • Peak Tailing:

    • Possible Cause: Active sites within the GC system, such as in the injector liner or on the column itself, can interact with polar pyrazines, causing peak tailing.[2]

    • Solution: Use deactivated inlet liners and replace them regularly.[2] If the column is suspected, trimming the inlet can remove active sites.[2] Consider using a more inert stationary phase or derivatizing highly polar pyrazines.[2] Adjusting the carrier gas flow rate to be optimal for your column can also improve peak shape.[2]

  • Peak Fronting:

    • Possible Cause: This is often a sign of column overload, where the concentration of the analyte is too high for the column's capacity.[2]

    • Solution: Reduce the amount of sample injected onto the column by either decreasing the injection volume or diluting the sample.[2]

Question: Why am I unable to separate isomeric pyrazines?

Answer: Co-elution of this compound isomers is a significant challenge because they often have very similar mass spectra, making accurate identification and quantification difficult.[2][4][5]

  • Solution:

    • Chromatographic Optimization: To enhance separation, you can use a longer GC column or switch to a column with a different stationary phase that offers different selectivity.[2] Optimizing the oven temperature program with a slower ramp rate (e.g., 2-5 °C/min) can significantly improve the resolution of closely eluting compounds.[4]

    • Mass Spectrometry: Even with optimized chromatography, some isomers may still overlap. In such cases, using high-resolution mass spectrometry can help differentiate isomers based on their exact mass. Alternatively, tandem mass spectrometry (MS/MS) can be employed to generate unique fragmentation patterns for each isomer.

Frequently Asked Questions (FAQs)

Q1: What are the key factors that influence this compound formation in the Maillard reaction?

A1: The formation of pyrazines is highly dependent on several factors:

  • Temperature and Time: Higher temperatures and longer reaction times generally promote the formation of pyrazines.[6] However, excessively high temperatures (above 180°C) can lead to pyrolysis and the formation of undesirable, potentially carcinogenic compounds.[7]

  • pH: The pH of the reaction medium is critical. Neutral to alkaline conditions (pH 7-10) significantly enhance this compound formation.[1][8] For instance, studies have shown that increasing the pH from 7 to 9 can lead to a higher yield and a greater variety of pyrazines.[1][8]

  • Water Activity (a_w): The rate of the Maillard reaction is maximal at intermediate water activities (0.4–0.8).[9] Excessive water can dilute reactants and inhibit necessary dehydration steps in the reaction pathway.[10]

  • Type of Reactants: The specific amino acids and reducing sugars involved are primary determinants of the final this compound profile.[1][11] For example, peptides, particularly those with N-terminal lysine, have been shown to be effective precursors in this compound generation.[12][13] The structure of the N-terminal amino acid in a peptide is a key factor for the overall this compound production.[14][15]

Q2: How can I control or direct the formation of specific pyrazines?

A2: Controlling the this compound profile is challenging but can be influenced by:

  • Precursor Selection: Carefully selecting the amino acid and sugar precursors is the most direct way to influence the type of pyrazines formed.[16] For example, different amino acids will lead to different Strecker aldehydes, which then get incorporated into the this compound ring, resulting in different alkyl substitutions.[17]

  • Reaction Conditions: As detailed above, precise control of temperature, pH, and water activity can steer the reaction towards or away from certain pathways.[1]

  • Additives: The addition of certain compounds can influence this compound formation. For instance, phenolic compounds can suppress the Maillard reaction, thereby inhibiting this compound formation.[12] Conversely, the presence of lipids can lead to the formation of more pyrazines due to the involvement of lipid oxidation products as intermediates.[12]

Q3: What are the primary analytical methods for identifying and quantifying pyrazines?

A3: The most common and robust method for the analysis of volatile pyrazines is Gas Chromatography-Mass Spectrometry (GC-MS) .[5][18][19] This is often coupled with an extraction technique like Headspace Solid-Phase Microextraction (HS-SPME) for sample preparation, which is a solvent-free method ideal for isolating volatile compounds.[3] For less volatile or thermally unstable pyrazines, High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are suitable alternatives.[18][19][20] Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for structural elucidation of pyrazines.[18]

Q4: Can peptides participate in this compound formation?

A4: Yes, peptides are significant precursors in this compound formation.[21] The type and amount of pyrazines formed can be highly dependent on the peptide structure, particularly the N-terminal amino acid.[12][14][15] In some model systems, dipeptides have been shown to produce a higher content of pyrazines compared to free amino acids or tripeptides.[15][22]

Data Presentation

Table 1: Effect of pH on this compound Yield in a Rice Bran Protein Hydrolysate Maillard Reaction

pH2,5-Dimethylthis compound (µg/g)2-Ethyl-5-methylthis compound (µg/g)2-Ethyl-3,5-dimethylthis compound (µg/g)Total Pyrazines (µg/g)
7.00.8 ± 0.10.3 ± 0.01.2 ± 0.12.3 ± 0.2
8.01.2 ± 0.10.5 ± 0.01.8 ± 0.13.5 ± 0.2
9.01.8 ± 0.10.8 ± 0.12.9 ± 0.25.5 ± 0.4
10.01.5 ± 0.10.6 ± 0.02.4 ± 0.24.5 ± 0.3

Data adapted from a study on rice bran protein hydrolysate reacted with fructose. The results show the highest this compound yield at pH 9.0.[1][8]

Table 2: Effect of Temperature and Time on this compound Formation in a Sunflower Seed Protein Model System

Temperature (°C)Heating Time (min)Number of this compound Types DetectedRelative Percentage of Pyrazines (%)
1001504~2
120907~5
140909~10
1401509>10

Data synthesized from a study on sunflower seed protein Maillard reaction products, indicating that higher temperatures and longer times increase both the variety and relative amount of pyrazines formed.[6]

Experimental Protocols

Protocol 1: Analysis of Pyrazines by Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation:

    • Place a known amount of the homogenized sample (e.g., 1-5 g) into a headspace vial (e.g., 20 mL).[3]

    • Add an appropriate internal standard (e.g., a deuterated this compound analogue) for quantification.[3]

    • If necessary, adjust the pH of the sample to the desired level (e.g., pH 9.0) using a suitable buffer.[22] Add NaCl (e.g., 1 g) to increase the ionic strength of the solution.[2]

    • Seal the vial tightly with a PTFE/silicone septum.[3]

  • HS-SPME Extraction:

    • Incubate the vial at a specific temperature (e.g., 60-80°C) for a set time (e.g., 15-30 min) to allow volatiles to equilibrate in the headspace.[3]

    • Expose a pre-conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30-60 min) to adsorb the analytes.[3]

  • GC-MS Analysis:

    • Injector: Retract the fiber and immediately introduce it into the GC injection port for thermal desorption. Use splitless mode at a temperature of ~250°C.[3]

    • Carrier Gas: Use Helium at a constant flow rate of approximately 1 mL/min.[3]

    • Column: A medium-polarity column (e.g., DB-5ms) is commonly used.[3]

    • Oven Temperature Program: A typical program might be: start at 40°C, hold for 2 min, ramp at 5°C/min to 240°C, and hold for 5 min. This program should be optimized for the specific pyrazines of interest.[4]

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

      • Mass Range: Scan from m/z 40-300.[3]

      • Acquisition Mode: Use full scan mode for identification and Selected Ion Monitoring (SIM) mode for improved sensitivity and quantification of target pyrazines.[3]

  • Data Analysis:

    • Identify pyrazines by comparing their mass spectra with a reference library (e.g., NIST) and by comparing their retention indices with known values.[4][5]

    • Quantify the identified pyrazines by creating a calibration curve using the peak area ratios of the analytes to the internal standard.[19]

Mandatory Visualizations

Maillard_Reaction_Pyrazine_Formation cluster_start Initial Reactants cluster_pathway Key Intermediates & Pathways reactant reactant intermediate intermediate pathway pathway product product Amino_Acid Amino Acid / Peptide Schiff_Base Schiff Base Amino_Acid->Schiff_Base Strecker_Degradation Strecker Degradation Amino_Acid->Strecker_Degradation Reducing_Sugar Reducing Sugar Reducing_Sugar->Schiff_Base Amadori_Product Amadori Product Schiff_Base->Amadori_Product Rearrangement Dicarbonyls α-Dicarbonyls (e.g., Glyoxal) Amadori_Product->Dicarbonyls Degradation Dicarbonyls->Strecker_Degradation Aminoketone α-Aminoketone Dicarbonyls->Aminoketone Reacts with Ammonia Source Strecker_Degradation->Aminoketone Forms Dihydrothis compound Dihydrothis compound Aminoketone->Dihydrothis compound Condensation (2 molecules) Pyrazines Pyrazines Dihydrothis compound->Pyrazines Oxidation

Caption: Simplified pathway of this compound formation via the Maillard reaction.

Troubleshooting_Workflow problem problem check check action action solution solution start Low or No This compound Signal check_sample_prep Sample Prep OK? start->check_sample_prep check_spme SPME OK? check_sample_prep->check_spme Yes action_sample_prep Adjust pH (alkaline) Add salt Optimize extraction check_sample_prep->action_sample_prep No check_gcms GC-MS OK? check_spme->check_gcms Yes action_spme Check fiber type Optimize time/temp Inspect fiber check_spme->action_spme No action_gcms Check for leaks Verify parameters Bake/trim column check_gcms->action_gcms No resolved Problem Resolved check_gcms->resolved Yes action_sample_prep->check_sample_prep action_spme->check_spme action_gcms->check_gcms

Caption: Troubleshooting workflow for low or no this compound signal in GC-MS analysis.

Analytical_Workflow cluster_prep 1. Sample Preparation cluster_extraction 2. Extraction cluster_analysis 3. Analysis cluster_data 4. Data Processing step step sub_step sub_step method method output output Homogenize Homogenize Sample Vial Aliquot to Vial + Internal Standard Homogenize->Vial Adjust Adjust pH / Add Salt Vial->Adjust Incubate Incubate (Equilibrate) Adjust->Incubate Expose Expose SPME Fiber Incubate->Expose Desorb Thermal Desorption in GC Inlet Expose->Desorb GCMS GC-MS System Separate Chromatographic Separation Detect Mass Spectrometry Detection Desorb->Separate Separate->Detect Identify Peak Identification (Library & RI) Detect->Identify Quantify Quantification (Calibration Curve) Identify->Quantify Result Identified & Quantified Pyrazines Quantify->Result

Caption: General experimental workflow for this compound analysis using HS-SPME-GC-MS.

References

Validation & Comparative

The Pivotal Role of Pyrazines in Food Flavor: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the chemical compounds that define the enticing aromas of roasted, baked, and fermented foods, this guide offers a comparative analysis of key pyrazine derivatives, their formation, sensory profiles, and analytical quantification for researchers, scientists, and professionals in drug development.

This compound derivatives are a class of nitrogen-containing heterocyclic aromatic compounds that are fundamental to the desirable flavor profiles of a vast array of food products.[1] These potent volatile molecules are typically associated with nutty, roasted, toasted, and baked aromas and are detectable at very low concentrations due to their low odor thresholds.[1][2] Their formation is primarily a result of thermal processing through the Maillard reaction and Strecker degradation, though microbial pathways also contribute to their presence in fermented foods.[1] Understanding the nuances of different this compound derivatives is crucial for food scientists aiming to optimize flavor profiles and for researchers exploring their broader biological activities.

Comparative Sensory and Physicochemical Properties

The sensory impact of this compound derivatives varies significantly based on their molecular structure. While many share a common "roasty" or "nutty" characteristic, individual compounds offer unique aromatic notes. For instance, acetylthis compound is known for its characteristic popcorn and bready notes, whereas trimethylthis compound provides a more complex nutty, earthy, and cocoa-like aroma.[3] The substitution pattern on the this compound ring dictates the specific odor profile and its potency. Alkyl- and alkoxy-substituted pyrazines, in particular, are known for their extremely low odor thresholds, making them significant contributors to food aroma even at trace concentrations.[2]

Below is a comparative summary of common this compound derivatives found in food:

This compound DerivativeOdor DescriptionOdor Threshold (ppb in air)Typical Food Sources
2-Methylthis compoundNutty, roasted, cocoa, musty, potato[4][5]100[5]Coffee, Roasted Peanuts, Bread Crust[5]
2,5-Dimethylthis compoundRoasted peanut, chocolate, nutty, musty, earthy[3][5]35[5]Coffee, Cocoa Beans, Roasted Peanuts[5]
2,6-Dimethylthis compoundRoasty, nutty, beef[6]-Coffee, Cocoa Beans, Roasted Peanuts[5]
2-Ethylthis compoundMusty, nutty, buttery, peanut, chocolate[4]6,000[4]-
2,3,5-Trimethylthis compoundRoasty, chocolate enhancer[5][6]~0.05[5]Cocoa Beans, Soy Sauce Aroma Type Baijiu[5][7]
Tetramethylthis compoundNutty, earthy[2]38 (in water)[2]Cocoa Beans, Roasted Pumpkin Seeds[2][5]
2-Ethyl-3,5-dimethylthis compoundEarthy, potato[5]0.04[5]Soy Sauce Aroma Type Baijiu[8]
2-Acetylthis compoundPopcorn-like[9]--
2-Methoxy-3-isopropylthis compoundGreen bell pepper[5]0.002[5]-
2-Isobutyl-3-methoxythis compoundBell pepper, earthy[5]0.002[5]-

Formation Pathways: The Maillard Reaction

The majority of pyrazines in cooked or roasted foods are formed through the Maillard reaction, a complex series of non-enzymatic browning reactions between amino acids and reducing sugars that occurs upon heating.[1][5] The key steps leading to this compound formation involve the condensation of two α-aminoketone molecules, which are intermediates formed from the Strecker degradation of amino acids.[3] The specific amino acid and sugar precursors, along with reaction conditions like temperature, time, and pH, dictate the type and concentration of the resulting pyrazines.[5]

Maillard_Reaction_Pyrazine_Formation reducing_sugar Reducing Sugar schiff_base Schiff Base reducing_sugar->schiff_base amino_acid Amino Acid amino_acid->schiff_base strecker_aldehyde Strecker Aldehyde amino_acid->strecker_aldehyde Strecker Degradation aminoketone α-Aminoketone amino_acid->aminoketone Strecker Degradation amadori_product Amadori/Heyns Product schiff_base->amadori_product Rearrangement dicarbonyls α-Dicarbonyls (e.g., glyoxal) amadori_product->dicarbonyls Degradation dicarbonyls->strecker_aldehyde dicarbonyls->aminoketone dihydrothis compound Dihydrothis compound aminoketone->dihydrothis compound Condensation (2 molecules) This compound This compound dihydrothis compound->this compound Oxidation Experimental_Workflow sample_prep Sample Preparation (Homogenization) hs_vial Transfer to Headspace Vial + Internal Standard sample_prep->hs_vial incubation Incubation and HS-SPME Extraction hs_vial->incubation gc_ms GC-MS Analysis (Desorption, Separation, Detection) incubation->gc_ms data_analysis Data Analysis (Identification & Quantification) gc_ms->data_analysis Olfactory_Signaling This compound This compound Molecule or Olfactory Receptor (e.g., OR5K1) This compound->or g_protein G-protein Activation or->g_protein adenylyl_cyclase Adenylyl Cyclase Activation g_protein->adenylyl_cyclase camp cAMP Production adenylyl_cyclase->camp ion_channel Ion Channel Opening camp->ion_channel depolarization Neuron Depolarization ion_channel->depolarization signal Signal to Brain depolarization->signal

References

A Researcher's Guide to the Validation of Pyrazine Structures: A Comparative Analysis of Mass Spectrometry-Based Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of pyrazine structures is paramount for quality control, flavor profiling, and the development of novel therapeutics. Pyrazines, a class of nitrogen-containing heterocyclic compounds, are significant in the food, fragrance, and pharmaceutical industries due to their potent aroma and diverse biological activities.[1][2] This guide provides an objective comparison of mass spectrometry-based methodologies for the validation of this compound structures, with a focus on comparing analytical performance with alternative techniques and providing supporting experimental data.

A primary challenge in this compound analysis is the existence of positional isomers, many of which yield very similar mass spectra, making definitive identification by mass spectral library matching alone a significant hurdle.[3][4] Consequently, a multi-faceted approach, often combining chromatographic separation with mass spectrometric detection, is essential for reliable structural elucidation.

Comparative Performance of Analytical Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely applied technique for the characterization of volatile and semi-volatile alkylpyrazines.[1][3] However, advancements in liquid chromatography are providing viable alternatives for a broader range of this compound derivatives. The choice of method depends on the specific this compound's properties and the analytical objective.

Validation ParameterGC-MSHigh-Performance Liquid Chromatography (HPLC/UPLC-MS/MS)Key Considerations
Applicability Ideal for volatile and semi-volatile pyrazines.[1]Suitable for a wide range of pyrazines, including non-volatile and thermally labile compounds.[5]GC-MS is the traditional method of choice for most common pyrazines. HPLC/UPLC-MS/MS offers advantages for more complex or sensitive derivatives.
Linearity (R²) Typically ≥ 0.99≥ 0.99[6]Both techniques demonstrate excellent linearity over a defined concentration range.
Limit of Detection (LOD) pg to ng range[1]ng/mL to µg/L range[1]GC-MS generally offers superior sensitivity for volatile pyrazines.
Primary Challenge Co-elution and similar mass spectra of positional isomers.[3][4]Matrix effects and ionization suppression/enhancement.The use of retention indices is critical in GC-MS to differentiate isomers. Stable Isotope Dilution Analysis (SIDA) can mitigate matrix effects in LC-MS.
Structural Elucidation Provides characteristic fragmentation patterns.Provides molecular weight information and fragmentation data (MS/MS).High-resolution mass spectrometry (HRMS) can be coupled with either technique for more definitive structural information.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are summarized protocols for the primary techniques discussed.

Gas Chromatography-Mass Spectrometry (GC-MS) with Headspace Solid-Phase Microextraction (HS-SPME)

This protocol is a common approach for the extraction and analysis of volatile pyrazines from various matrices.[7][8]

1. Sample Preparation (HS-SPME):

  • Accurately weigh 1-5 g of the solid sample (or pipette 1-5 mL of a liquid sample) into a 20 mL headspace vial.[9]

  • For quantitative analysis, add a known amount of a suitable internal standard, such as a deuterated this compound derivative.[7][10]

  • Seal the vial and pre-incubate at a controlled temperature (e.g., 80°C) for a set time (e.g., 15-20 minutes) with agitation to allow volatiles to equilibrate in the headspace.[7][8]

  • Expose a solid-phase microextraction (SPME) fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined period (e.g., 20-50 minutes) at a controlled temperature to adsorb the pyrazines.[7][8]

2. GC-MS Analysis:

  • Retract the SPME fiber and immediately insert it into the hot GC inlet (e.g., 250°C) for thermal desorption.[9]

  • Gas Chromatograph Conditions:

    • Column: A suitable capillary column, such as a DB-WAX or equivalent (e.g., 60 m x 0.25 mm, 0.25 µm).[9]

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: An initial temperature of 40°C held for a few minutes, followed by a ramp up to a final temperature of around 230-250°C.[11]

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[9]

    • Acquisition Mode: Full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) for increased sensitivity in quantitative analysis.[9][10]

    • Mass Range: A typical range of m/z 30-350.[11]

3. Data Analysis:

  • Identify this compound peaks by comparing their mass spectra with reference spectra from libraries (e.g., NIST).[9]

  • Crucially, confirm the identity of isomers by comparing their calculated Kovats retention indices (RI) with those of authentic standards or reliable databases.[3][4]

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This protocol is suitable for the analysis of a broader range of pyrazines, including those that are less volatile.[6]

1. Sample Preparation:

  • Prepare a liquid sample or an extract of a solid sample in a suitable solvent.

  • For quantitative analysis, add a known amount of an internal standard.

  • Filter the sample through a 0.22 µm filter before injection.

2. UPLC-MS/MS Analysis:

  • UPLC Conditions:

    • Column: A reverse-phase column, such as a BEH C18 (e.g., 100 x 2.1 mm, 1.7 µm).[6]

    • Mobile Phase: A gradient of water and acetonitrile, often with a small amount of formic acid to aid ionization.[6]

    • Flow Rate: A typical flow rate for UPLC is around 0.3 mL/min.[6]

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[6]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity in quantitative analysis. For each this compound, at least two transitions (precursor ion to product ion) are monitored.[6]

3. Data Analysis:

  • Identify pyrazines based on their retention times and the presence of their specific MRM transitions.

  • Quantify the analytes by creating a calibration curve based on the peak area ratios of the analyte to the internal standard.

Mandatory Visualizations

To further clarify the experimental and logical workflows, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing & Validation sample Sample add_is Add Internal Standard sample->add_is extraction Extraction (HS-SPME, LLE, etc.) add_is->extraction concentrate Concentration/ Clean-up extraction->concentrate gc_ms GC-MS or UPLC-MS/MS concentrate->gc_ms data_acquisition Data Acquisition gc_ms->data_acquisition spectral_match Mass Spectral Library Matching data_acquisition->spectral_match ri_comparison Retention Index Comparison data_acquisition->ri_comparison quantification Quantification data_acquisition->quantification validation Validated Structure spectral_match->validation ri_comparison->validation

Experimental workflow for this compound structure validation.

logical_relationship cluster_problem The Challenge cluster_observation Observation cluster_solution The Solution: A Multi-faceted Approach cluster_outcome Outcome problem Positional Isomers of Pyrazines observation Similar Mass Spectra problem->observation ms Mass Spectrum observation->ms ri Retention Index observation->ri outcome Unambiguous Identification ms->outcome ri->outcome

Logical approach to overcoming isomer ambiguity in this compound analysis.

References

Structural Validation of Pyrazine Compounds: A Comparative Guide to Spectroscopic and Crystallographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. While the Ramachandran plot is an indispensable tool for validating the backbone conformation of proteins, its application is fundamentally limited to polypeptide chains. This guide clarifies the inapplicability of Ramachandran analysis to small molecules like pyrazine and provides a comparative overview of the appropriate, powerful techniques used for their structural validation. We will delve into the experimental protocols and data interpretation of X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), offering a comprehensive framework for researchers to select the most suitable methods for their this compound-containing compounds.

Ramachandran Plot Analysis: A Tool for Proteins, Not Small Molecules

A Ramachandran plot is a two-dimensional scatter plot of the phi (φ) and psi (ψ) dihedral angles of amino acid residues in a protein's backbone.[1][2] These angles define the rotational freedom around the N-Cα and Cα-C' bonds, respectively. The plot delineates sterically allowed and disallowed regions, providing a quick and effective assessment of the quality of a protein structure model.[1]

This compound, as a small organic molecule, lacks the repeating polypeptide backbone structure that is the basis of Ramachandran analysis. It does not possess the φ and ψ dihedral angles characteristic of amino acid residues. Therefore, a Ramachandran plot cannot be generated for or used to validate the structure of a this compound compound. Instead, a different set of analytical techniques must be employed to unequivocally determine its molecular architecture.

Comparative Analysis of Structural Validation Methods for this compound Compounds

The structural elucidation of a this compound compound relies on a combination of spectroscopic and crystallographic techniques. The three primary methods are Single-Crystal X-ray Diffraction, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each provides unique and complementary information.

Technique Information Obtained Sample Phase Advantages Limitations
Single-Crystal X-ray Diffraction Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information.[3][4]Solid (single crystal)Provides the definitive, unambiguous molecular structure.Requires a high-quality single crystal of sufficient size, which can be challenging to grow.
NMR Spectroscopy (¹H, ¹³C, 2D) Information about the chemical environment of each atom, connectivity between atoms, and through-space proximity of atoms.[5][6][7]Liquid (solution)Provides detailed structural information in the solution state, which can be more biologically relevant. Non-destructive.Does not directly provide 3D coordinates. Complex spectra can be challenging to interpret.
Mass Spectrometry (MS) Precise molecular weight and elemental composition. Fragmentation patterns can provide structural clues.[8][9][10]Gas (after ionization)Extremely sensitive, requiring very small amounts of sample. Can be coupled with chromatography for mixture analysis.Provides limited information on stereochemistry and isomerism. It's a destructive technique.

Experimental Protocols

This technique provides the most detailed and unambiguous structural information for a crystalline compound.

Methodology:

  • Crystal Growth: High-quality single crystals of the this compound compound are grown. Common methods include slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.[11]

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.[3]

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector.[3][11]

  • Data Processing: The raw diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods, to obtain an initial model of the electron density. This model is then refined to best fit the experimental data, yielding the final atomic coordinates, bond lengths, and angles.[11]

NMR spectroscopy is a powerful tool for elucidating the structure of a molecule in solution. For a this compound compound, ¹H and ¹³C NMR are fundamental, and 2D NMR techniques can establish connectivity.

Methodology:

  • Sample Preparation: A small amount of the purified this compound compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[12]

  • ¹H NMR Spectrum Acquisition: The sample is placed in the NMR spectrometer. A standard ¹H NMR experiment is run to determine the chemical shifts, integration (relative number of protons), and coupling constants of the hydrogen atoms in the molecule.[13]

  • ¹³C NMR Spectrum Acquisition: A ¹³C NMR experiment, often with proton decoupling, is performed to identify the number of unique carbon environments. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH, CH₂, and CH₃ groups.[7][13]

  • 2D NMR (COSY, HSQC/HMQC, HMBC):

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).[7]

    • HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): Correlates directly bonded proton and carbon atoms.[7]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds), which is crucial for piecing together the molecular skeleton.

  • Data Analysis: The combination of 1D and 2D NMR spectra allows for the complete assignment of all proton and carbon signals and the determination of the molecule's connectivity.

Mass spectrometry provides the molecular weight and elemental formula of a compound, which are critical pieces of information for structure validation.

Methodology:

  • Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer and ionized. Common ionization techniques for small organic molecules include Electron Ionization (EI) and Electrospray Ionization (ESI).[8][9]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[9]

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

  • Data Interpretation:

    • Molecular Ion Peak (M⁺): The peak with the highest m/z often corresponds to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass, allowing for the determination of the elemental formula.

    • Fragmentation Pattern: In techniques like EI-MS, the molecular ion can fragment into smaller, characteristic ions. The fragmentation pattern provides valuable clues about the structure of the molecule.[10][14]

Workflow for this compound Compound Structure Validation

The following diagram illustrates a typical workflow for the structural validation of a newly synthesized or isolated this compound compound.

G cluster_synthesis Synthesis & Purification cluster_initial_characterization Initial Characterization cluster_detailed_structure Detailed Structural Elucidation cluster_validation Final Validation Synthesis Synthesis of This compound Compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS Molecular Weight & Elemental Formula NMR NMR Spectroscopy (1H, 13C) Purification->NMR Connectivity & Functional Groups Xray Single-Crystal X-ray Diffraction Purification->Xray Crystal Growth Validated_Structure Validated Structure MS->Validated_Structure TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR->TwoD_NMR Detailed Connectivity TwoD_NMR->Validated_Structure Xray->Validated_Structure Definitive 3D Structure

Caption: Workflow for the structural validation of a this compound compound.

References

A Researcher's Guide to Pyrazine-Protein Structure Quality Assessment Using QMEAN4

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug discovery and structural biology, the accurate assessment of protein-ligand complex structures is paramount. For researchers working with pyrazine-based compounds, understanding the quality of their computationally modeled or experimentally determined structures is a critical step. This guide provides a comprehensive comparison of how to use the QMEAN4 scoring function to evaluate the protein component of a this compound-protein complex and discusses alternative methods for a holistic quality assessment.

Introduction to QMEAN4 for Structure Quality Assessment

QMEAN, which stands for Qualitative Model Energy ANalysis, is a composite scoring function designed to assess the geometrical aspects of protein structures.[1] It provides both a global score for the entire structure and a local, per-residue quality estimate.[2] This guide focuses on QMEAN4 , a version of the scoring function that is a linear combination of four statistical potential terms:

  • C-beta interaction potential: Assesses long-range interactions based on Cβ atom positions.

  • All-atom interaction potential: A more detailed assessment of long-range interactions considering all atoms.

  • Solvation potential: Describes the burial status of residues.

  • Torsion angle potential: Analyzes the local geometry of the protein backbone.[3]

A key output of a QMEAN analysis is the QMEAN Z-score . This score provides an estimate of the "degree of nativeness" by comparing the input model's score to a distribution of scores from high-resolution experimental structures.[4] A Z-score around 0 indicates a quality comparable to high-resolution crystal structures, while scores below -4.0 suggest a model of low quality.[3]

It is crucial to understand that QMEAN4 evaluates the quality of the protein model itself . It does not directly assess the this compound ligand's conformation, its binding pose, or the specific interactions it forms with the protein. Therefore, QMEAN4 should be used as a foundational check of the protein's structural integrity within the complex, which must be supplemented by ligand-specific validation methods.

Experimental Protocol: A Step-by-Step Workflow

This section outlines a detailed methodology for generating and assessing this compound-protein complex models.

Objective: To generate multiple structural models of a target protein in complex with a this compound-based ligand and to perform a comprehensive quality assessment using QMEAN4 and other validation tools.

Protocol:

  • Model Generation:

    • Homology Modeling: If the experimental structure of the target protein is unavailable, generate homology models using servers like SWISS-MODEL. Select multiple templates to create a diverse set of models.

    • Molecular Docking: If the protein structure is known but the ligand pose is not, use docking programs (e.g., AutoDock, Glide, GOLD) to predict the binding mode of the this compound ligand. Generate several distinct poses for each model.

    • Structure Preparation: Ensure that the generated PDB files for each complex are properly formatted. The protein and ligand should be in the same file, but for QMEAN4 analysis, a PDB file containing only the protein chain(s) is required.

  • QMEAN4 Assessment of the Protein Structure:

    • Navigate to the SWISS-MODEL QMEAN server.[2]

    • Upload the PDB file containing only the protein structure for one of your models.

    • Provide an email address to receive notification when the job is complete.

    • The server will return a results page with the global QMEAN4 score, the QMEAN Z-score, and a comparison plot.[5][6]

    • Repeat this process for all generated models.

  • Comprehensive Ligand and Interface Validation:

    • Stereochemistry and Geometry: Use tools like MolProbity to check for steric clashes, and analyze Ramachandran plots and rotamer outliers for the protein.[7][8] For the this compound ligand, use tools that can validate small-molecule geometry, such as the validation tools in Coot or private software like Mogul, which checks against the Cambridge Structural Database (CSD).[9][10]

    • Binding Site Analysis: Visually inspect the binding pose. Ensure that the interactions (e.g., hydrogen bonds, π-stacking) between the this compound and the protein are chemically plausible.[11]

    • Electron Density Fit (for experimental structures): If working with crystal structures, it is essential to check the fit of both the protein and the ligand to the experimental electron density map.[11]

Data Presentation and Interpreting the QMEAN4 Plot

Quantitative data from the assessment should be summarized for clear comparison.

Table 1: Hypothetical Quality Assessment Data for this compound-Kinase Models

Model IDGeneration MethodQMEAN4 ScoreQMEAN Z-scoreMolProbity ScoreLigand Validation
Model_AHomology (Template 1)0.65-1.251.85Pass
Model_BHomology (Template 2)0.52-2.802.10Pass
Model_CDocking (Pose 1)0.78-0.551.40Pass
Model_DDocking (Pose 2)0.77-0.602.50 (High Clashscore)Fail (Steric Clashes)

Interpreting the QMEAN4 Comparison Plot:

The QMEAN server generates a plot showing your model's score (represented by a red star) against a background of scores from a non-redundant set of high-resolution PDB structures.[3][12]

  • X-axis: Protein size (number of residues).

  • Y-axis: Normalized QMEAN4 score.

  • Density Coloring: The darkest blue/black region represents the mean distribution (|Z-score| < 1) of high-quality experimental structures.[12]

A model (red star) that falls within or very close to this dark region is considered to have a quality comparable to that of experimentally determined structures of a similar size. Models falling far outside this region, particularly with much lower scores, are likely to contain significant errors.

Comparison with Alternative Protein Quality Assessment Tools

While QMEAN4 is a powerful tool, other methods provide complementary information.

Table 2: Comparison of Protein Structure Validation Tools

ToolPrimary MethodKey OutputStrengthsLimitations for Ligand Complexes
QMEAN4 Statistical potentials of mean force.[4]Global score and Z-score comparing model to experimental structures.[4]Good for assessing the "nativeness" and overall fold quality.[1]Does not evaluate the ligand or its specific interactions with the protein.
ProSA-web Knowledge-based potentials of mean force.[13][14]Z-score indicating overall model quality compared to all PDB structures.[15]Excellent at detecting errors in protein folds and providing an intuitive Z-score.[16]Focuses on C-alpha atoms for some calculations; does not validate ligands.[15]
Verify3D 3D-1D profile analysis.[17]A score for each residue based on the compatibility of its 3D environment with its 1D sequence.Effective at identifying incorrectly modeled regions within a structure.[17]Indirectly assesses quality; does not provide ligand-specific metrics.
MolProbity All-atom contact and geometry analysis.[7]Clashscore, Ramachandran analysis, rotamer outliers.[18]Excellent for detailed stereochemical validation of both protein and ligand.[7][19]Less focused on the global "nativeness" of the fold compared to QMEAN or ProSA.

Visualization of the Assessment Workflow

The following diagram illustrates the comprehensive workflow for assessing the quality of a this compound-protein complex structure.

G cluster_0 Model Generation cluster_1 Protein Quality Assessment cluster_2 Ligand & Interface Assessment cluster_3 Final Evaluation Model_Gen Generate this compound-Protein Complex Models (Homology Modeling / Docking) QMEAN_Assess QMEAN4 Server - Submit Protein Structure Model_Gen->QMEAN_Assess MolProbity_Assess MolProbity / Other Tools - Stereochemistry (Protein) - Clashes (Complex) Model_Gen->MolProbity_Assess QMEAN_Plot Analyze QMEAN4 Comparison Plot & Z-Score QMEAN_Assess->QMEAN_Plot Decision Select High-Quality Model(s) for Further Study QMEAN_Plot->Decision Ligand_Validation Ligand-Specific Validation - Geometry & Torsions - Interaction Plausibility MolProbity_Assess->Ligand_Validation Ligand_Validation->Decision

Workflow for this compound-Protein Complex Quality Assessment.

Conclusion

The QMEAN4 comparison plot and its associated Z-score offer a robust method for evaluating the overall quality of the protein component within a this compound-protein complex. It provides a critical first pass, contextualizing the model's "nativeness" against the universe of high-resolution experimental structures. However, this guide emphasizes that a comprehensive assessment cannot rely on a single metric. For drug development professionals and researchers, a multi-faceted approach that combines QMEAN4 for the protein scaffold with rigorous, ligand-focused tools like MolProbity and detailed binding site inspection is essential for ensuring the reliability of structural models and advancing structure-based design efforts.

References

A Comparative Guide to Pharmacophore Model Development for Pyrazine-Based SHP2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of pharmacophore models for pyrazine-based SHP2 inhibitors, offering insights into their development, key features, and performance relative to alternative scaffolds. Experimental data and detailed methodologies are presented to support the objective comparison and aid in the design of novel and potent SHP2 inhibitors.

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling pathways, including the RAS-MAPK, JAK-STAT, and PI3K-AKT pathways.[1][2] Dysregulation of SHP2 activity is implicated in various cancers, making it a compelling therapeutic target.[2] Allosteric inhibitors, which bind to a site distinct from the active site and lock the enzyme in an inactive conformation, have shown significant promise. A prominent class of these inhibitors is based on a this compound core, exemplified by the pioneering molecule SHP099.

The SHP2 Signaling Pathway and Inhibition

SHP2 acts as a critical node in signal transduction. In its inactive state, the N-terminal SH2 domain of SHP2 binds to its own protein tyrosine phosphatase (PTP) domain, creating an autoinhibited conformation.[1] Upon activation of receptor tyrosine kinases (RTKs), SHP2 is recruited to phosphorylated proteins, leading to a conformational change that releases this autoinhibition and activates its phosphatase activity.[3] This activation is crucial for the downstream signaling of the RAS-MAPK pathway.[4] Allosteric inhibitors, like the this compound-based compounds, stabilize the autoinhibited conformation, preventing this activation cascade.[1]

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive Recruitment & Activation SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active Grb2_SOS Grb2/SOS SHP2_active->Grb2_SOS Dephosphorylation of scaffolding proteins RAS_GDP RAS-GDP Grb2_SOS->RAS_GDP RAS_GTP RAS-GTP RAS_GDP->RAS_GTP GTP Exchange RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Pyrazine_Inhibitor This compound-based Inhibitor Pyrazine_Inhibitor->SHP2_inactive Stabilizes inactive conformation

Figure 1: Simplified SHP2 signaling pathway and the mechanism of this compound-based allosteric inhibition.

Pharmacophore Models for this compound-Based SHP2 Inhibitors

Pharmacophore models are three-dimensional arrangements of essential chemical features that a molecule must possess to interact with a specific biological target. For this compound-based SHP2 inhibitors, these models are often developed using a structure-based approach, leveraging the crystal structure of SHP2 in complex with an inhibitor like SHP099.[1]

The key pharmacophoric features for this compound-based allosteric inhibitors of SHP2 typically include:[1][5]

  • Hydrogen Bond Acceptors (HBA): The nitrogen atoms in the this compound core are crucial for forming hydrogen bonds with key residues in the allosteric pocket, such as Arg111.

  • Hydrogen Bond Donors (HBD): An amino group on the this compound ring often acts as a hydrogen bond donor, interacting with residues like Glu250.

  • Hydrophobic Features (HYP): Aromatic rings, such as the dichlorophenyl group common in many this compound-based inhibitors, engage in hydrophobic interactions within a sub-pocket.

  • Positive Ionizable (PI) / Cationic Feature: A basic amine, often on a piperidine or similar ring system, is a common feature that forms ionic interactions or hydrogen bonds.

Pharmacophore_Model HBA1 HBA HBD1 HBD HBA1->HBD1 ~3.5 Å HYP1 HYP HBA1->HYP1 ~5.0 Å PI1 PI HBD1->PI1 ~6.5 Å HYP1->PI1 ~8.0 Å

Figure 2: A representative pharmacophore model for this compound-based SHP2 inhibitors.

Comparison of this compound-Based and Alternative Scaffolds

While this compound-based inhibitors have been extensively studied, other scaffolds have also emerged as potent SHP2 inhibitors. This section compares the pharmacophore models and performance of this compound-based inhibitors with notable alternatives.

FeatureThis compound-Based (e.g., SHP099, TNO155)Imidazothis compound-BasedPyrazolothis compound-BasedNon-Heterocyclic (e.g., RMC-4630)
Core Scaffold This compoundImidazothis compoundPyrazolothis compoundVaries (e.g., bicyclic systems)
Key HBA Interaction This compound nitrogens with Arg111.[1]Imidazothis compound nitrogens with Arg111.[1]Pyrazolothis compound nitrogens with Arg111.[3]Carbonyl or other H-bond acceptors.
Key HBD Interaction Amino group on this compound with Glu250.[1]Anilinic group with Glu250.[1]Amine substituents.[3]Amine or hydroxyl groups.
Potency Range (Biochemical IC50) Low nM to sub-nM.[6][7]Low nM.[1]Low nM.[2][6]Low nM.
Cellular Potency (pERK IC50) Low nM to mid-nM.[1]Mid-nM.[1]µM to sub-µM.[3]Potent cellular activity reported.

Quantitative Data Presentation

The following tables summarize the biochemical and cellular activities of representative this compound-based and alternative SHP2 inhibitors.

Table 1: Biochemical and Cellular Activity of this compound-Based SHP2 Inhibitors

CompoundScaffoldBiochemical IC50 (nM)Cellular pERK Inhibition IC50 (nM)Cell Proliferation IC50 (µM)Cell LineReference
SHP099This compound71---[4]
TNO155This compound1180.1KYSE-520[7]
Compound 8Imidazothis compound542-KYSE-520[1]
Compound 4bPyrazolothis compound3.2-0.58NCI-H358[6]

Table 2: Biochemical and Cellular Activity of Alternative SHP2 Inhibitors

CompoundScaffoldBiochemical IC50 (nM)Cellular pERK Inhibition IC50 (nM)Cell Proliferation IC50 (µM)Cell LineReference
RMC-4630Phenyl-dihydropyrrolo-pyridone2.3PotentVariesVarious
IACS-13909Pyrazolopyrimidine15.7Potent~1NCI-H1975[8]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation and comparison of SHP2 inhibitors.

SHP2 Enzymatic Assay (Fluorescence-Based)

This assay measures the direct inhibitory effect of a compound on the phosphatase activity of SHP2.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against SHP2.

Materials:

  • Recombinant full-length human SHP2 protein.

  • A fluorogenic phosphatase substrate, such as 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP).

  • Assay buffer (e.g., 60 mM HEPES, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, 5 mM DTT, pH 7.2).

  • Test compounds dissolved in DMSO.

  • 384-well black plates.

  • Fluorescence plate reader.

Protocol:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the diluted compounds or DMSO (vehicle control) to the wells of the 384-well plate.

  • Add the SHP2 enzyme to each well and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.

  • Initiate the enzymatic reaction by adding the DiFMUP substrate to all wells.

  • Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).

  • Measure the fluorescence intensity (e.g., excitation at 340 nm and emission at 450 nm).

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular pERK Inhibition Assay (Western Blot)

This assay assesses the ability of an inhibitor to block SHP2 signaling within a cellular context by measuring the phosphorylation of a downstream effector, ERK.

Objective: To determine the IC50 for the inhibition of ERK phosphorylation in a relevant cancer cell line.

Materials:

  • Cancer cell line known to be sensitive to SHP2 inhibition (e.g., KYSE-520).

  • Cell culture medium and supplements.

  • Test compounds.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE equipment and reagents.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total ERK1/2.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate and imaging system.

Protocol:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test compound for a specified time (e.g., 2-4 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration.

  • Denature equal amounts of protein from each sample.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane and then incubate with primary antibodies against pERK and total ERK.

  • Incubate with an HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate.

  • Quantify the band intensities and normalize the pERK signal to the total ERK signal. The IC50 is determined from the dose-response curve.

Workflow for Pharmacophore Model Development

The development of a pharmacophore model is a systematic process that integrates computational and experimental data.

Pharmacophore_Workflow cluster_model_dev Model Development cluster_application Application Data_Collection Data Collection (Active/Inactive Compounds, PDB Structures) Feature_Identification Feature Identification (HBA, HBD, HYP, etc.) Data_Collection->Feature_Identification Model_Generation Pharmacophore Model Generation Feature_Identification->Model_Generation Model_Validation Model Validation (Test Set, Decoy Set) Model_Generation->Model_Validation Virtual_Screening Virtual Screening of Compound Libraries Model_Validation->Virtual_Screening Hit_Identification Hit Identification and Filtering Virtual_Screening->Hit_Identification Experimental_Validation Experimental Validation (Biochemical & Cellular Assays) Hit_Identification->Experimental_Validation Lead_Optimization Lead Optimization (SAR Studies) Experimental_Validation->Lead_Optimization

Figure 3: General workflow for pharmacophore model development and application.

Conclusion

The development of pharmacophore models for this compound-based SHP2 inhibitors has been instrumental in the discovery of potent and selective drug candidates. These models, primarily characterized by a specific arrangement of hydrogen bond donors and acceptors, hydrophobic regions, and cationic features, have successfully guided the design of molecules with low nanomolar efficacy. While the this compound scaffold remains a cornerstone of SHP2 inhibitor design, the exploration of alternative heterocyclic systems like imidazopyrazines and pyrazolopyrazines has demonstrated the potential for novel interactions and improved pharmacological properties. The continued integration of computational modeling with robust experimental validation will undoubtedly pave the way for the next generation of SHP2-targeted cancer therapies.

References

comparative study of pyrazine formation in different Maillard reaction models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of pyrazine formation in various Maillard reaction models, supported by experimental data. Pyrazines are a significant class of compounds contributing to the desirable roasted, nutty, and toasted aromas in food and are also of interest in pharmaceutical sciences. Understanding their formation under different conditions is crucial for flavor development and quality control.

Executive Summary

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a primary pathway for this compound generation. The type and quantity of pyrazines formed are highly dependent on the reaction precursors and conditions. This guide compares this compound formation in Maillard reaction models using free amino acids (FAAs) versus peptide-bound amino acids (dipeptides and tripeptides) and examines the influence of different amino acid and sugar precursors. Experimental evidence indicates that peptide-based models can yield a higher amount and a greater variety of pyrazines compared to their corresponding free amino acid counterparts.

Comparative Data on this compound Formation

The following table summarizes the quantitative data on this compound formation from different Maillard reaction models. The data highlights the differences in total this compound content and the distribution of major this compound compounds based on the amino acid and sugar precursors.

Model SystemPrecursorsKey FindingsMajor Pyrazines IdentifiedReference
Free Amino Acid (FAA) vs. Dipeptide Models Glucose, Lysine-containing dipeptides (e.g., Arg-Lys, His-Lys, Lys-His, Lys-Arg) vs. corresponding FAAsDipeptide models generally produce a higher total amount of pyrazines compared to FAA models.[1][2] The position of lysine in the dipeptide (C- or N-terminus) influences the total this compound content.[1]2,5(6)-Dimethylthis compound, 2,3,5-Trimethylthis compound[1]
Dipeptide vs. Tripeptide Models Glucose, Lysine-containing dipeptides and tripeptidesLysine-containing dipeptide models yielded higher production of pyrazines than tripeptide models.[1][3]2,5(6)-Dimethylthis compound, 2,3,5-Trimethylthis compound[1][3]
Influence of Amino Acid Type Glucose, Glutamic acid, Glutamine, Lysine, Alanine (singly and in combination)Lysine-containing reactions produced 2.6 to 4 times more total pyrazines than other amino acids studied.[4] Combinations of amino acids generally yield lower this compound concentrations than single amino acids.[4]2,6-Dimethylthis compound, Trimethylthis compound (from Lysine)[4]
Influence of Carbonyl Source Dipeptides with Glucose, Methylglyoxal, or GlyoxalGlucose and methylglyoxal reactions with dipeptides produced a significantly higher number and amount of pyrazines compared to glyoxal.[2][5]2,5(6)-Dimethylthis compound, Trimethylthis compound (from Glucose and Methylglyoxal), Unsubstituted this compound (from Glyoxal)[2][5]
Influence of Sugar Type Various amino acids with Mannose, Fructose, Galactose, and PentosesPentoses generally gave slightly larger yields of pyrazines than hexoses.[6] The distribution patterns of pyrazines from mannose, fructose, and galactose were essentially similar.[6]Unsubstituted this compound, 2-Methylthis compound, 2,5-Dimethylthis compound, 2,6-Dimethylthis compound, 2-Ethylthis compound, 2,3-Dimethylthis compound, 2,3,5-Trimethylthis compound[6]

Experimental Methodologies

Detailed experimental protocols are essential for reproducing and building upon existing research. Below are outlines of common methodologies for studying this compound formation in Maillard reaction models.

Maillard Reaction Model Preparation

A common approach involves heating a solution containing the amino acid/peptide and a reducing sugar.

  • Reactants : Equimolar amounts of the amino acid (or peptide) and a reducing sugar (e.g., glucose) are dissolved in a buffer solution (e.g., phosphate buffer, pH 8.0).[1]

  • Reaction Conditions : The solution is heated at a specific temperature for a defined period. A typical condition is 140°C for 90 minutes.[1] The reaction is often carried out in a sealed vial or reactor to prevent the loss of volatile compounds.

  • Stopping the Reaction : After heating, the reaction is immediately stopped by cooling the mixture in an ice bath.

Extraction of Volatile Compounds

Several techniques can be used to extract the formed pyrazines from the reaction mixture for analysis.

  • Headspace Solid-Phase Microextraction (HS-SPME) : This is a widely used, solvent-free method.

    • The sample is placed in a sealed vial and heated (e.g., at 60°C for 30 minutes) to allow volatile compounds to move into the headspace.

    • An SPME fiber coated with a suitable stationary phase (e.g., DVB/CAR/PDMS) is exposed to the headspace to adsorb the analytes.

    • The fiber is then desorbed in the hot injection port of a gas chromatograph.[7][8]

  • Liquid-Liquid Extraction (LLE) :

    • The reaction mixture is extracted with an organic solvent (e.g., methylene chloride).

    • The organic phase, containing the pyrazines, is separated, dried (e.g., with anhydrous sodium sulfate), and concentrated.[6][8]

Analysis and Quantification

The extracted pyrazines are typically identified and quantified using chromatographic techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS) : This is the most common method for the analysis of volatile pyrazines.

    • Separation : A capillary column (e.g., DB-5ms) is used to separate the different pyrazines. The oven temperature is programmed to ramp up to achieve good separation.

    • Identification : Pyrazines are identified by comparing their mass spectra and retention times with those of authentic standards.[1][7]

    • Quantification : Quantification is often performed using an internal standard (e.g., pyrimidine) and constructing a calibration curve.[6]

  • Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) : This method is suitable for the analysis of less volatile pyrazines.

    • Separation : A reverse-phase column (e.g., C18) is used with a mobile phase gradient (e.g., water and acetonitrile with formic acid).[8][9]

    • Detection : A mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification.[9]

Visualizing the Pathways and Processes

Diagrams can aid in understanding the complex processes of this compound formation and analysis.

Maillard_Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Reducing Sugar Reducing Sugar Schiff Base Schiff Base Reducing Sugar->Schiff Base Condensation Amino Acid / Peptide Amino Acid / Peptide Amino Acid / Peptide->Schiff Base alpha-Aminoketones alpha-Aminoketones Amino Acid / Peptide->alpha-Aminoketones Amadori Product Amadori Product Schiff Base->Amadori Product Rearrangement alpha-Dicarbonyls alpha-Dicarbonyls Amadori Product->alpha-Dicarbonyls Degradation alpha-Dicarbonyls->alpha-Aminoketones Strecker Degradation Pyrazines Pyrazines alpha-Aminoketones->Pyrazines Condensation & Oxidation

Caption: Simplified pathway of this compound formation in the Maillard reaction.

Experimental_Workflow Model Reaction 1. Maillard Reaction (Amino Acid/Peptide + Sugar) Extraction 2. Extraction of Volatiles (e.g., HS-SPME) Model Reaction->Extraction Analysis 3. Instrumental Analysis (GC-MS or UPLC-MS/MS) Extraction->Analysis Data Processing 4. Data Processing (Identification & Quantification) Analysis->Data Processing

References

Pyrazine vs. Pyridine Derivatives in OLEDs: A Comprehensive Performance Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in organic electronics and drug development, the selection of core molecular structures is a critical determinant of Organic Light-Emitting Diode (OLED) performance. This guide provides an objective comparison of pyrazine and pyridine derivatives, two prominent classes of nitrogen-containing heterocycles, in various roles within OLEDs. The following analysis is supported by experimental data from recent literature, detailing key performance metrics and the methodologies used to obtain them.

The inherent electron-deficient nature of both this compound and pyridine makes them excellent candidates for electron-transporting materials (ETMs) and hosts for phosphorescent and thermally activated delayed fluorescence (TADF) emitters. Their structural versatility also allows for their incorporation into emissive layers, where they can significantly influence the color purity, efficiency, and stability of the device.

Comparative Performance of this compound and Pyridine Derivatives

The performance of OLEDs incorporating this compound and pyridine derivatives is highly dependent on the specific molecular design, including the nature and position of substituent groups, and the overall device architecture. Below is a summary of key performance data for representative molecules from each class, categorized by their function within the OLED.

Emitting Materials

This compound and pyridine cores are frequently used in TADF emitters, which can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons.

Emitter CompoundCore TypeHost MaterialMax. External Quantum Efficiency (EQE)Emission ColorCommission Internationale de l'Éclairage (CIE) Coordinates (x, y)Reference
4CzPyzThis compoundPPT24.1%Sky-BlueNot Specified[1]
TCzPZCNThis compoundDoped Film7.6%BlueNot Specified[2]
Derivative of TCzPZCNThis compoundDoped Film12.2%Sky-BlueNot Specified[2]
DTCz-PzThis compoundPPT11.6%Deep Blue(0.15, 0.16)[3]
DTCz-DPzDithis compoundPPT7.2%Sky-Blue(0.15, 0.30)[3]
3,6-di-tert-butyl-carbazole-containing emitterPyridineDoped Device25%Green/OrangeNot Specified[1]
246tCzPPCPyridineDoped Device29.6%Sky-BlueNot Specified[4]
PyPhDMACPyridoneNon-doped3.7%Sky-BlueNot Specified[3]
Host Materials & Charge Transport Materials

The wide energy gap and suitable frontier molecular orbital levels of many this compound and pyridine derivatives make them effective as host materials for the emissive layer and as dedicated charge transport layers.

CompoundCore TypeRoleKey Performance MetricDevice ArchitectureReference
26PyzCzThis compound/Carbazole HybridBipolar HostCurrent Eff.: 63.3 cd/A (Green), 62.1 cd/A (Orange) @ 1000 cd/m²Single-Layer PHOLED[5]
Py-BrPyrene-PyridineHole TransportMax. Luminance: 17,300 cd/m², Max. EQE: 9%Multilayer OLED[6]
T3PyTRZTetrapyridine/TriphenyltriazineElectron TransportTurn-on Voltage: 2.18 V, Max. EQE: >24%, Power Eff.: >115 lm/WGreen Phosphorescent OLED[7]

Experimental Protocols

The performance data presented above is derived from devices fabricated and characterized under specific experimental conditions. While protocols vary between research groups, the following sections outline the general methodologies for key processes in OLED research.

OLED Fabrication by Vacuum Thermal Evaporation (VTE)

Vacuum thermal evaporation is a common technique for depositing the thin organic and metallic layers that constitute an OLED. This method allows for precise control over film thickness and purity.

  • Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropyl alcohol. The substrates are then dried with a nitrogen gun and treated with UV-ozone or oxygen plasma to improve the work function of the ITO and enhance hole injection.

  • Organic Layer Deposition: The cleaned substrate is loaded into a high-vacuum chamber (typically with a base pressure of 10⁻⁶ to 10⁻⁷ Torr). The organic materials for the hole injection layer (HIL), hole transport layer (HTL), emissive layer (EML - host and dopant), electron transport layer (ETL), and electron injection layer (EIL) are placed in separate crucibles. The materials are then sequentially heated, causing them to sublimate and deposit onto the substrate. The deposition rate and thickness of each layer are monitored in real-time using a quartz crystal microbalance.

  • Cathode Deposition: Following the deposition of the organic layers, a metal cathode (e.g., LiF/Al or Ca/Al) is deposited through a shadow mask to define the active area of the device.

  • Encapsulation: To prevent degradation from atmospheric moisture and oxygen, the completed device is encapsulated in a nitrogen-filled glovebox using a glass lid and a UV-curable epoxy resin.

OLED Fabrication by Spin Coating

For solution-processable materials, spin coating offers a simpler and lower-cost fabrication alternative to VTE.

  • Substrate Preparation: Similar to the VTE process, ITO-coated substrates are rigorously cleaned and treated.

  • Solution Preparation: The organic materials for each layer are dissolved in appropriate organic solvents to form solutions of specific concentrations.

  • Layer Deposition: A small volume of the solution for the first layer (e.g., PEDOT:PSS for the HIL) is dispensed onto the center of the ITO substrate. The substrate is then rapidly rotated (typically 1000-6000 rpm) to spread the solution evenly across the surface, and the solvent evaporates to leave a thin film.[8] This process is repeated for subsequent solution-processable layers. The thickness of the film is controlled by the solution concentration and the spin speed.

  • Thermal Annealing: After the deposition of each layer, the substrate is often annealed on a hotplate to remove residual solvent and improve the film morphology.

  • Cathode Deposition and Encapsulation: The cathode is typically deposited via VTE, as described above, followed by encapsulation.

Device Characterization

The performance of the fabricated OLEDs is evaluated using a series of electrical and optical measurements.

  • Current Density-Voltage-Luminance (J-V-L) Characteristics: The device is driven by a source measure unit, and the current density and luminance are measured as a function of the applied voltage. Luminance is typically measured using a calibrated photodiode or a spectroradiometer.

  • Electroluminescence (EL) Spectrum: The emitted light is collected by a spectrometer to determine the emission peak and the CIE color coordinates.

  • External Quantum Efficiency (EQE): The EQE, which is the ratio of the number of photons emitted to the number of electrons injected, is calculated from the J-V-L data and the EL spectrum. This is a critical metric for assessing the overall efficiency of the device.

  • Device Lifetime: The operational stability of the device is evaluated by monitoring the decrease in luminance over time at a constant current density. The lifetime is often reported as the time it takes for the luminance to decay to 50% of its initial value (LT50).

Visualizing OLED Processes and Structures

Diagrams generated using Graphviz can help to visualize the complex relationships and workflows in OLED research.

Simplified OLED structure and electroluminescence process.

TADF_Mechanism S0 Ground State (S₀) S1 Singlet Excited State (S₁) S0->S1 Electrical Excitation (25%) T1 Triplet Excited State (T₁) S0->T1 Electrical Excitation (75%) S1->S0 Prompt Fluorescence S1->S0 Delayed Fluorescence T1->S0 Non-radiative Decay (Loss) T1->S1 Reverse Intersystem Crossing (RISC) (Thermal Activation)

Energy level diagram of the TADF mechanism.

Conclusion

Both this compound and pyridine derivatives have demonstrated exceptional performance in OLEDs, with specific advantages depending on the molecular design and application. Pyridine-based emitters have shown some of the highest reported EQEs, particularly in the green and sky-blue regions. This compound derivatives have also proven to be highly effective, especially for achieving deep-blue emission. The choice between these two core structures will ultimately depend on the desired emission color, efficiency targets, and the specific role the material will play within the device. Continued research into the structure-property relationships of novel this compound and pyridine derivatives will undoubtedly lead to further advancements in OLED technology.

References

A Comparative Guide to Pyrazine-Based and Phenyl-Based TADF Emitters for Advanced Optoelectronics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and materials science, the selection of emitter molecules is a critical determinant of performance in Organic Light-Emitting Diodes (OLEDs). This guide provides an objective comparison of pyrazine-based Thermally Activated Delayed Fluorescence (TADF) emitters and their phenyl-based analogues, supported by experimental data, to inform the design of next-generation optoelectronic devices.

The core of TADF emitter design lies in engineering a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). This small gap allows for efficient reverse intersystem crossing (RISC) from the non-emissive triplet excitons to the emissive singlet state, theoretically enabling 100% internal quantum efficiency in OLEDs.[1][2] The choice of the core aromatic system, such as this compound or a simple phenyl ring, plays a pivotal role in tuning the photophysical properties and device performance of these emitters.

Molecular Design and Photophysical Properties

This compound, a nitrogen-containing heterocyclic aromatic compound, is a promising acceptor unit for the construction of blue TADF emitters.[1][2][3] Its electron-withdrawing nature, which can be further enhanced by the addition of cyano groups, facilitates the formation of charge-transfer (CT) excited states when combined with suitable electron-donating moieties.[1][3] This is a key strategy to spatially separate the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), a prerequisite for a small ΔEST.[4]

In contrast, phenyl-based analogues often serve as a benchmark for comparison. The introduction of a phenyl ring between the donor and acceptor units can also lead to a desirable separation of the HOMO and LUMO.[5] However, studies have shown that this compound bridges can offer distinct advantages over their phenyl counterparts.

A comparative study of donor-acceptor-donor (D-A-D) type TADF emitters featuring this compound (pDTCz-DPzS) and phenyl (pDTCz-DPS) bridges revealed that the this compound-based emitter exhibited a higher maximum external quantum efficiency (EQE) and reduced efficiency roll-off in OLEDs.[6][7] This suggests that the this compound unit can more effectively modulate the optoelectronic properties of the emitter.

Below is a summary of the photophysical properties of selected this compound-based and phenyl-based TADF emitters.

EmitterHostPLQY (%)ΔEST (eV)Delayed Lifetime (μs)Emission Peak (nm)Reference
This compound-Based
TCzPZCNmCP (doped)~7.1-12.2 (device EQE)< 0.11.9480[3]
4CzPyzPPT (doped)750.23150486[8]
pDTCz-DPzS-> 68< 0.16-Green EL[6][7]
DTCz-PzPPT (doped)650.27-460[4][9][10][11]
Phenyl-Based Analogue
pDTCz-DPS-----[6][7]

OLED Device Performance

The ultimate test for a TADF emitter is its performance in an OLED device. The data below summarizes the key performance metrics for OLEDs utilizing this compound-based emitters and their analogues.

EmitterDevice StructureMax. EQE (%)Max. Luminance (cd/m²)Turn-on Voltage (V)EL Peak (nm)Reference
This compound-Based
TCzPZCNITO/HATCN/TAPC/mCP:TCzPZCN/TPBi/LiF/Al7.145793.4480[3]
2TCzPZCNITO/HATCN/TAPC/mCP:2TCzPZCN/TPBi/LiF/Al12.262573.9480[3]
4CzPyz-24.1--486[8]
pDTCz-DPzS-18--Green[6][7]
DTCz-Pz-11.66892-460[4][9][10][11]
Phenyl-Based Analogue
pDTCz-DPS-< 14--Blue[6][7]

Experimental Protocols

A general experimental workflow for the synthesis, characterization, and device fabrication of these TADF emitters is outlined below.

G cluster_synthesis Synthesis & Purification cluster_characterization Material Characterization cluster_fabrication OLED Fabrication cluster_testing Device Testing S1 Starting Materials S2 Chemical Reaction (e.g., Buchwald-Hartwig coupling) S1->S2 S3 Purification (Column Chromatography, Sublimation) S2->S3 C1 Structural Analysis (NMR, Mass Spectrometry) S3->C1 C2 Photophysical Measurements (UV-Vis, PL, PLQY, Lifetime) S3->C2 C3 Electrochemical Analysis (Cyclic Voltammetry) S3->C3 F2 Thin Film Deposition (Vacuum Thermal Evaporation) S3->F2 F1 Substrate Cleaning F1->F2 F3 Cathode Deposition F2->F3 F4 Encapsulation F3->F4 T1 Current-Voltage-Luminance (J-V-L) Characteristics F4->T1 T2 Electroluminescence (EL) Spectra F4->T2 T3 External Quantum Efficiency (EQE) Calculation T1->T3 T2->T3

General workflow for TADF emitter research.
Key Methodologies:

  • Synthesis: The donor and acceptor moieties are typically coupled using palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig or Suzuki coupling. Purification is crucial and often involves column chromatography followed by temperature-gradient sublimation.

  • Photophysical Characterization: Photoluminescence quantum yields (PLQY) are measured using an integrating sphere. The singlet-triplet energy gap (ΔEST) is determined from the onsets of the fluorescence and phosphorescence spectra measured at low temperature (e.g., 77 K). Time-resolved photoluminescence decay measurements are used to determine the prompt and delayed fluorescence lifetimes.

  • OLED Fabrication: Devices are typically fabricated on pre-cleaned indium tin oxide (ITO) coated glass substrates. The organic layers and the metal cathode are deposited by thermal evaporation in a high-vacuum chamber.

  • Device Testing: The current-voltage-luminance (J-V-L) characteristics are measured using a source meter and a photometer. The electroluminescence (EL) spectra are recorded with a spectrometer. The EQE is calculated from the luminance, current density, and EL spectrum.

The Mechanism of Thermally Activated Delayed Fluorescence

The enhanced efficiency of TADF emitters stems from their ability to harvest triplet excitons. The process is illustrated in the diagram below.

TADF_Mechanism GS Ground State (S0) S1 Singlet Excited State (S1) GS->S1 Absorption S1->GS Prompt Fluorescence (k_F) S1->GS Delayed Fluorescence (k_F) T1 Triplet Excited State (T1) S1->T1 Intersystem Crossing (k_ISC) T1->GS Phosphorescence (k_P) T1->S1 Reverse Intersystem Crossing (k_RISC)

Jablonski diagram illustrating the TADF mechanism.

Upon electrical excitation in an OLED, both singlet and triplet excitons are formed. In TADF materials, the triplet excitons can be efficiently converted to singlet excitons through RISC, a process that is facilitated by a small ΔEST. These up-converted singlets can then decay radiatively, contributing to the overall light emission and leading to high device efficiencies.

Conclusion

The choice between this compound-based and phenyl-based TADF emitters depends on the specific application and desired performance characteristics. The available data suggests that this compound-based emitters can offer a pathway to highly efficient OLEDs with excellent performance metrics. The electron-deficient nature of the this compound ring provides a powerful tool for tuning the electronic properties of the emitter, often leading to superior device performance compared to their phenyl-based counterparts. Further research and development in this area, particularly in designing new this compound-based emitters with suppressed non-radiative decay pathways, holds significant promise for the future of OLED technology.[1][3]

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to proper chemical handling and disposal protocols is a critical component of this responsibility. This guide provides essential, step-by-step procedures for the safe disposal of pyrazine, a compound commonly used in various research and development applications. Following these guidelines will help protect laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate Personal Protective Equipment (PPE) to prevent accidental exposure. This compound is a flammable solid and can cause skin and serious eye irritation.[1][2][3]

Protection TypeSpecificationRationale
Eye and Face Chemical safety goggles or glasses with side-shields.[1]Protects against splashes and dust that can cause serious eye irritation.
Hand Chemical-resistant gloves (e.g., nitrile).[1][2]Provides a barrier against skin contact.
Respiratory Use a dust respirator if handling the solid form, especially if dust formation is likely.[1]Protects the respiratory tract from irritation.
Body A laboratory coat and appropriate protective clothing to prevent skin exposure.[1]Minimizes skin exposure to accidental spills.

All handling of this compound, particularly when there is a risk of generating dust, should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

This compound and materials contaminated with it must be treated as hazardous chemical waste.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][4]

  • Waste Segregation and Collection:

    • Solid this compound Waste: Carefully sweep up solid this compound, avoiding dust formation.[1] Place the collected solid into a clean, dry, and properly labeled waste container.[1] The container must be compatible with the chemical.

    • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, filter paper, and paper towels, should be considered contaminated.[1] Place these items in a designated, sealed container for chemically contaminated waste.[1]

  • Waste Container Labeling:

    • Clearly label the waste container with the words "Hazardous Waste".[1]

    • Identify the contents as "this compound" and list any other chemical constituents.[1]

    • Include the name of the generating laboratory, building, and room number on the label.[1]

  • Storage of Chemical Waste:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.[1]

    • This storage area should be cool, dry, and well-ventilated, away from sources of ignition and incompatible materials such as strong oxidizing agents.[1][4]

    • Keep the waste container tightly closed except when adding waste.[1]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to arrange for the collection of the hazardous waste.[1]

    • Provide the EHS department with an accurate description of the waste, including the chemical name and quantity.

Spill Cleanup Procedures

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.[4][5]

  • Eliminate Ignition Sources: Remove all sources of ignition, such as sparks or open flames.[4][5]

  • Personal Protection: Wear the appropriate PPE as outlined in the table above.[4]

  • Containment and Cleanup: For dry spills, use dry clean-up procedures to avoid generating dust.[1] Sweep or vacuum the material and place it in a labeled container for disposal.[1][4] After the bulk of the material has been removed, you may wash the spill area.[1]

  • Disposal of Cleanup Materials: Collect all cleanup materials and dispose of them as hazardous waste.[1]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

PyrazineDisposalWorkflow start Start: this compound Waste Generated characterize Characterize Waste (Solid this compound or Contaminated Material?) start->characterize solid_waste Solid this compound Waste characterize->solid_waste Solid contaminated_material Contaminated Material (Gloves, Paper, etc.) characterize->contaminated_material Contaminated collect_solid Carefully sweep/collect to avoid dust solid_waste->collect_solid collect_contaminated Place in a separate, sealed container contaminated_material->collect_contaminated label_container Label Container: 'Hazardous Waste - this compound' + Lab Info collect_solid->label_container collect_contaminated->label_container store_waste Store in designated cool, dry, ventilated area label_container->store_waste contact_ehs Contact Environmental Health & Safety (EHS) store_waste->contact_ehs disposal Arrange for pickup by authorized hazardous waste service contact_ehs->disposal end End: Proper Disposal disposal->end

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for this compound for the most comprehensive information.

References

Safeguarding Laboratory Practices: A Guide to Handling Pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling pyrazine, a compound utilized in various chemical syntheses and as a flavoring agent. Adherence to these procedural steps is critical for minimizing exposure and mitigating potential hazards.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is mandatory to prevent skin and eye contact, inhalation, and ingestion. The following personal protective equipment should be used:

  • Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, are required. It is advisable to change gloves frequently, especially if they become contaminated.[1]

  • Eye and Face Protection: Safety glasses with side shields or chemical splash goggles that meet ANSI Z87.1 standards are essential to protect from splashes and airborne particles.[1] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[1][2]

  • Body Protection: A long-sleeved laboratory coat should be worn to protect the skin and personal clothing from contamination.[1][2] For larger quantities, a protective suit or apron may be necessary.[1]

  • Footwear: Sturdy, closed-toe shoes must be worn at all times within the laboratory to protect against spills and falling objects.[1]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust or vapors.[2][3][4] If adequate ventilation is not available, a NIOSH-approved respirator is required.[2][5]

Operational Plan for Safe Handling

A systematic workflow is crucial for minimizing exposure and ensuring safety during the handling of this compound.

1. Preparation:

  • Before beginning work, thoroughly review the Safety Data Sheet (SDS) for this compound.[1]

  • Designate a specific handling area, such as a chemical fume hood or a well-ventilated space.[2]

  • Assemble and inspect all necessary PPE before use.[2]

  • Gather all required equipment, including spatulas, weighing containers, and sealable waste containers.[2]

2. Handling:

  • Wear all required PPE before handling the chemical.

  • When weighing or transferring solid this compound, do so carefully to minimize dust generation.[2][6]

  • If preparing a solution, slowly add the solid this compound to the solvent to prevent splashing.[2]

  • Keep the container tightly closed when not in use.[5][7]

  • Avoid contact with skin and eyes.[8]

3. Post-Handling & Cleanup:

  • Decontaminate all work surfaces and equipment that have come into contact with this compound.[3]

  • Segregate and dispose of all waste according to the disposal plan.[2]

  • Remove PPE in the correct order to avoid cross-contamination.

  • Wash hands thoroughly with soap and water after handling the chemical.[2][7]

Quantitative Data Summary

Hazard ClassificationDetails
FlammabilityFlammable solid.[5][7][9]
Acute Oral ToxicityHarmful if swallowed.[5]
Skin IrritationCauses skin irritation.[7][8][10]
Eye IrritationCauses serious eye irritation.[7][8]
Respiratory IrritationMay cause respiratory irritation.[7][8][10][11][12]

Emergency Procedures

Spill Management:

  • Small Spills: For small spills contained within a fume hood, absorb the material with an inert absorbent like vermiculite or dry sand.[1] Place the contaminated material into a sealed and labeled hazardous waste container.[1]

  • Large Spills: Evacuate the area and provide adequate ventilation.[5] Eliminate all ignition sources.[5] Wear appropriate PPE, including respiratory protection, before attempting to clean up.[5]

First Aid:

  • Inhalation: Move the affected person to fresh air.[5][7]

  • Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[7]

  • Eye Contact: Rinse cautiously with water for several minutes.[7] Remove contact lenses if present and easy to do. Continue rinsing.[7]

  • Ingestion: Rinse mouth with water.[5] Do not induce vomiting.[5]

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and comply with regulations.

  • Waste Collection: All solid waste, including contaminated gloves, weighing papers, and paper towels, must be collected in a clearly labeled, sealed hazardous waste container.[2][3][6]

  • Aqueous Solutions: Solutions containing this compound should be collected in a separate, labeled hazardous waste container.[2] Do not pour this compound solutions down the drain.[2][5][6]

  • Disposal Procedure: All waste containing this compound must be disposed of as hazardous waste through an authorized waste disposal service, following all local, regional, and national regulations.[2][5][6]

Pyrazine_Handling_Workflow This compound Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Protocol prep1 Review SDS prep2 Don PPE prep1->prep2 prep3 Prepare Workspace prep2->prep3 handling1 Weigh/Transfer this compound prep3->handling1 handling2 Perform Experiment handling1->handling2 cleanup1 Decontaminate Surfaces handling2->cleanup1 emergency_spill Spill Occurs handling2->emergency_spill emergency_exposure Exposure Occurs handling2->emergency_exposure cleanup2 Segregate Waste cleanup1->cleanup2 cleanup3 Dispose as Hazardous Waste cleanup2->cleanup3 spill_action Follow Spill Management Protocol emergency_spill->spill_action exposure_action Administer First Aid emergency_exposure->exposure_action

Caption: Workflow for safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrazine
Reactant of Route 2
Pyrazine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.